Technical Documentation Center

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate
  • CAS: 39800-29-8

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

[1][2] Abstract This technical guide details the synthetic pathway for O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate , a critical acyclic precursor used in the generation of 4-hydroxycyclophosphamide (4-OH-CPA)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This technical guide details the synthetic pathway for O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate , a critical acyclic precursor used in the generation of 4-hydroxycyclophosphamide (4-OH-CPA) .[1] While Cyclophosphamide (CPA) requires hepatic activation by cytochrome P450 enzymes, this 3-butenyl analog allows for the chemical generation of the active metabolite via ozonolysis, bypassing metabolic requirements for in vitro and mechanistic toxicology studies. This document outlines the retrosynthetic logic, step-by-step experimental protocols, and safety considerations for handling nitrogen mustard intermediates.

Introduction & Significance

The compound O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate serves as a "masked" form of activated cyclophosphamide. Its structural significance lies in the 3-butenyl ester moiety.

In the standard pharmacological pathway, Cyclophosphamide is hydroxylated at the C4 position to form 4-hydroxycyclophosphamide, which exists in equilibrium with its ring-opened tautomer, aldophosphamide. This tautomer eventually eliminates acrolein to release the ultimate alkylating agent, phosphoramide mustard.

Synthetically, accessing 4-OH-CPA directly is difficult due to its instability. The 3-butenyl phosphorodiamidate strategy provides a stable, acyclic precursor. Upon treatment with ozone (


) followed by reduction, the terminal alkene of the butenyl group converts to an aldehyde. This aldehyde spontaneously cyclizes with the internal amide (

) to form the 4-hydroxy-1,3,2-oxazaphosphorinane ring system identical to the active metabolite.

Retrosynthetic Analysis

The synthesis is designed around the sequential substitution of Phosphorus Oxychloride (


) . The reactivity of the phosphoryl chloride decreases with each substitution, allowing for the controlled attachment of the three distinct groups:
  • The Nitrogen Mustard: Bis(2-chloroethyl)amine.[2]

  • The Linker/Mask: 3-Buten-1-ol.

  • The Closing Amide: Ammonia (

    
    ).
    

Strategic Order of Addition: The bulky, electron-withdrawing nitrogen mustard is typically installed first to create a stable phosphoramidic dichloride intermediate. The primary alcohol (3-buten-1-ol) is added second, followed by ammonolysis to yield the final phosphorodiamidate.

Pathway Visualization

SynthesisPathway POCl3 POCl3 (Phosphorus Oxychloride) Inter1 Intermediate 1: Phosphoramidic Dichloridate POCl3->Inter1 + Mustard + POCl3 (Reflux) Mustard Bis(2-chloroethyl)amine HCl Mustard->Inter1 Inter2 Intermediate 2: Monochloridate Ester Inter1->Inter2 + 3-Buten-1-ol + Et3N, 0°C Butenol 3-Buten-1-ol Butenol->Inter2 FinalProduct Final Product: O-(3-Butenyl)-N,N-bis(2-chloroethyl) phosphorodiamidate Inter2->FinalProduct + NH3 (gas) 0°C -> RT Ammonia Ammonia (NH3) Ammonia->FinalProduct

Figure 1: Step-wise synthetic route from phosphorus oxychloride to the target phosphorodiamidate.

Detailed Experimental Protocol

Phase 1: Preparation of N,N-Bis(2-chloroethyl)phosphoramidic Dichloridate

This intermediate is the foundation of the synthesis. It is commercially available but often synthesized in-house to ensure purity.

  • Reagents:

    • Phosphorus oxychloride (

      
      )
      
    • Bis(2-chloroethyl)amine hydrochloride

    • Solvent:

      
       (used as solvent) or dry Dichloromethane (DCM)
      
  • Mechanism: Nucleophilic substitution at the phosphorus center.

Protocol:

  • Suspend bis(2-chloroethyl)amine hydrochloride (0.1 mol) in an excess of

    
      (0.4 mol).
    
  • Heat the mixture to reflux (approx. 105°C) with stirring.

  • Maintain reflux until the evolution of HCl gas ceases (approx. 10–12 hours). Note: Use a caustic scrubber to trap HCl.

  • Distill off the excess

    
     under reduced pressure.
    
  • The residue is the Phosphoramidic Dichloridate . It can be purified by vacuum distillation or recrystallization from hexane/ether if solid (mp ~55°C).

    • Checkpoint: Verify purity via

      
      P NMR (expect a singlet around +15 ppm relative to 
      
      
      
      ).
Phase 2: Esterification with 3-Buten-1-ol

This step introduces the "trigger" moiety.

  • Reagents:

    • Intermediate 1 (from Phase 1)

    • 3-Buten-1-ol

    • Triethylamine (

      
      ) or Diisopropylethylamine (DIPEA) as HCl scavenger
      
    • Solvent: Dry THF or DCM

Protocol:

  • Dissolve Intermediate 1 (1 eq) in dry DCM under an inert atmosphere (

    
     or Ar). Cool to 0°C .
    
  • Mix 3-buten-1-ol (1 eq) with

    
      (1.1 eq) in a separate flask containing dry DCM.
    
  • Add the alcohol/base mixture dropwise to the phosphoramidic dichloride solution over 30–60 minutes.

    • Critical Control: Maintain temperature < 5°C to prevent double substitution (formation of the diester).

  • Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • In-situ Check: TLC should show consumption of the starting dichloride. The product is the Monochloridate (O-(3-butenyl)-N,N-bis(2-chloroethyl)phosphoramidochloridate). Do not isolate due to hydrolytic instability; proceed immediately to Phase 3.

Phase 3: Ammonolysis to Final Product

The final chloride is displaced by ammonia to form the amide bond required for ring closure.

  • Reagents:

    • Crude Monochloridate solution (from Phase 2)

    • Ammonia gas (

      
      ) or anhydrous Ammonia in Dioxane (0.5 M)
      

Protocol:

  • Cool the reaction mixture from Phase 2 back to 0°C .

  • Bubble dry

    
     gas  through the solution for 30 minutes, or add an excess of ammonia solution dropwise.
    
  • A white precipitate of triethylamine hydrochloride (from Phase 2) and ammonium chloride will form.

  • Stir for 2 hours at room temperature.

  • Work-up:

    • Filter off the solid salts.

    • Wash the organic filtrate with cold water (rapidly) to remove residual salts, then brine.

    • Dry over anhydrous

      
      .[3]
      
    • Concentrate under reduced pressure (keep bath temp < 40°C).

  • Purification: The resulting oil is purified via silica gel column chromatography.

    • Eluent: Chloroform/Methanol or Ethyl Acetate/Hexane gradient.

    • Yield: Typically 40–60% overall.

Analytical Characterization Data

The following data points are expected for the valid product:

ParameterExpected Value/ObservationNotes
Physical State Colorless to pale yellow viscous oilMay crystallize upon prolonged storage at -20°C.

P NMR

~12–15 ppm (Singlet)
Characteristic of phosphorodiamidates.

H NMR

5.8 (m, 1H,

)

5.1 (m, 2H,

)

3.4–3.7 (m, 8H, Mustard

s)

2.8 (br s, 2H,

)
The

protons are exchangeable with

.
Mass Spec

Isotopic pattern will show characteristic

cluster.

Downstream Application: The Ozonolysis Trigger

To validate the utility of the synthesized molecule, researchers often perform the ozonolysis step. This confirms the molecule's ability to act as a 4-OH-CPA precursor.

Ozonolysis Precursor O-(3-Butenyl)-Precursor Ozonolysis 1. O3, -78°C 2. Reduction (DMS or PPh3) Precursor->Ozonolysis Aldehyde Intermediate Aldehyde (Unstable) Ozonolysis->Aldehyde Cyclization Spontaneous Cyclization (Hemiaminal Formation) Aldehyde->Cyclization Intramolecular Nucleophilic Attack Product 4-Hydroxycyclophosphamide (4-OH-CPA) Cyclization->Product

Figure 2: Mechanism of activation. The 3-butenyl group is oxidatively cleaved to an aldehyde, which cyclizes with the amide nitrogen.

Safety & Handling (Critical)

This synthesis involves Nitrogen Mustards , which are potent alkylating agents and blister agents.

  • Containment: All reactions must be performed in a fume hood.

  • Decontamination: Glassware and spills should be treated with a solution of 10% Sodium Thiosulfate or 5% NaOH to neutralize alkylating potential before removal from the hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Inhalation Risk:

    
     and Ammonia are respiratory irritants.
    

References

  • Takamizawa, A., et al. (1975). "Studies on cyclophosphamide metabolites and their related compounds.[4] 1. Synthesis and antitumor activity of 4-hydroperoxycyclophosphamide and its analogs."[5] Journal of Medicinal Chemistry, 18(4), 376–383.

  • Hohorst, H. J., et al. (1976). "Chemical synthesis and properties of 4-hydroxycyclophosphamide." Advances in Mass Spectrometry in Biochemistry and Medicine, 1, 349. (Note: Often cited in context with Takamizawa for the ozonolysis method).

  • Borch, R. F., & Canute, G. W. (1991). "Synthesis and antitumor properties of activated cyclophosphamide analogues."[5] Journal of Medicinal Chemistry, 34(10), 3044–3052.

  • Santa Cruz Biotechnology. "O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate Product Data."

Sources

Exploratory

Technical Whitepaper: Mechanistic Profiling of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

Executive Summary O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS 39800-29-8) represents a critical mechanistic probe in the study of alkylating agents, specifically serving as an acyclic analogue to the chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS 39800-29-8) represents a critical mechanistic probe in the study of alkylating agents, specifically serving as an acyclic analogue to the chemotherapeutic gold standard, Cyclophosphamide (CP).

While Cyclophosphamide relies on a cyclic oxazaphosphorine ring to modulate its transport and activation kinetics, this acyclic 3-butenyl analogue is engineered to decouple the ring-opening step from the activation sequence. This guide details the compound's mechanism of action (MoA), highlighting its utility in dissecting the cytochrome P450-mediated hydroxylation pathways and the subsequent release of the cytotoxic phosphoramide mustard.

Molecular Architecture & Pharmacophore

To understand the mechanism, one must first deconstruct the pharmacophore. The molecule consists of two distinct functional domains:

  • The Cytotoxic Warhead: The N,N-bis(2-chloroethyl)phosphorodiamidate moiety. This is the precursor to the active alkylating agent.[1] In its parent form, the electron-withdrawing phosphoryl group reduces the nucleophilicity of the nitrogen, preventing premature DNA alkylation.

  • The Metabolic Trigger (The Probe): The O-(3-butenyl) ester chain. This tether mimics the activated side chain of cyclophosphamide but lacks the cyclic constraint. The terminal alkene serves as a potential "radical clock" or reporter group to investigate the precise nature of the P450 oxidative event (radical abstraction vs. direct insertion).

Table 1: Structural Comparison
FeatureCyclophosphamide (CP)O-(3-Butenyl) Analogue
Topology Cyclic (1,3,2-oxazaphosphorine)Acyclic (Linear Ester)
Activation Requirement C4-Hydroxylation (Ring)

-Hydroxylation (Chain)
Byproduct Acrolein (Toxic)3-Butenal
Active Metabolite Phosphoramide MustardPhosphoramide Mustard
Primary Utility Clinical ChemotherapyMechanistic Probe / Proteomics

Mechanism of Action (MoA)

The MoA of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate follows a strict metabolic cascade. Unlike direct alkylators (e.g., chlorambucil), this compound is a prodrug requiring oxidative activation.[2]

Phase I: Oxidative Activation (The Trigger)

The compound acts as a substrate for hepatic Cytochrome P450 enzymes (primarily CYP2B6 and CYP3A4). The enzyme targets the


-carbon (the carbon adjacent to the ester oxygen) on the butenyl chain.
  • Reaction: C-H Hydroxylation.

  • Mechanism: The high-valent Iron-Oxo species (Compound I) of the P450 abstracts a hydrogen atom from the

    
    -carbon, creating a carbon-centered radical. This radical rapidly recombines with the hydroxyl radical (oxygen rebound) to form the 
    
    
    
    -hydroxy hemiacetal intermediate
    .
Phase II: Spontaneous Fragmentation (The Release)

The generated


-hydroxy intermediate is chemically unstable. It undergoes a spontaneous retro-Aldol-like fragmentation (elimination).
  • Cleavage: The P-O bond remains intact initially, but the C-O bond cleavage is driven by the formation of the carbonyl group on the leaving chain.

  • Products: This releases 3-butenal (an aldehyde analog of acrolein) and the unstable phosphorodiamidic acid .

Phase III: Formation of the Alkylator

The phosphorodiamidic acid further decomposes (or exists in equilibrium) to release the Phosphoramide Mustard . At physiological pH (7.4), the nitrogen of the mustard group becomes nucleophilic enough to displace the chloride ion, forming the highly electrophilic Aziridinium Ion .

Phase IV: DNA Alkylation

The aziridinium ion attacks the N7 position of Guanine bases in DNA. Because the molecule has two chloroethyl arms, it can repeat this process, leading to Interstrand Crosslinks (ICLs) . These crosslinks prevent DNA strand separation during replication, triggering cell cycle arrest (G2/M phase) and apoptosis.

Visualization of Signaling & Activation

The following diagram illustrates the linear activation pathway, contrasting the stable prodrug form with the volatile active species.

MoA_Pathway Prodrug Parent Compound (Inactive) Intermediate α-Hydroxy Intermediate Prodrug->Intermediate Hydroxylation CYP450 CYP450 (Liver Microsomes) CYP450->Prodrug Catalysis Fragmentation Spontaneous Fragmentation Intermediate->Fragmentation Aldehyde 3-Butenal (Byproduct) Fragmentation->Aldehyde Mustard Phosphoramide Mustard Fragmentation->Mustard Activation Aziridinium Aziridinium Ion Mustard->Aziridinium -Cl⁻ (Cyclization) DNA_Adduct DNA Crosslink (N7-Guanine) Aziridinium->DNA_Adduct Nucleophilic Attack

Figure 1: The metabolic activation cascade of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate, leading to DNA alkylation.

Experimental Validation Protocols

To validate this mechanism in a research setting, the following self-validating protocols are recommended. These assays distinguish between general toxicity and specific alkylating activity.

Protocol A: Microsomal Stability & Metabolite Trapping

Objective: Confirm P450-dependent cleavage and identify the aldehyde byproduct.[3]

  • Preparation: Thaw human liver microsomes (HLM) or recombinant CYP2B6 supersomes on ice.

  • Incubation Mix:

    • Substrate: 10 µM O-(3-Butenyl) analogue.

    • Protein: 0.5 mg/mL microsomal protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Trapping Agent: Add Semicarbazide (1 mM) to trap the volatile 3-butenal aldehyde.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6PDH). Incubate at 37°C.

  • Controls:

    • Negative: No NADPH (confirms metabolic dependency).

    • Inhibitor: Add 10 µM Ticlopidine (CYP2B6 inhibitor).

  • Analysis: Quench with ice-cold Acetonitrile at T=0, 15, 30, 60 min. Centrifuge. Analyze supernatant via LC-MS/MS.

    • Success Metric: Detection of the semicarbazone derivative of 3-butenal and the appearance of phosphoramide mustard (m/z ~221).

Protocol B: NBP Alkylation Assay (Chemical Kinetics)

Objective: Quantify the formation of the electrophilic species without using biological DNA.

  • Reagent: Prepare 4-(p-nitrobenzyl)pyridine (NBP) solution (5% in acetone).

  • Activation: Pre-incubate the prodrug with microsomes (as above) for 60 minutes.

  • Reaction: Mix the metabolic supernatant with NBP solution and heat at 80°C for 20 minutes.

  • Development: Add alkaline solution (0.1 M NaOH).

  • Readout: Measure absorbance at 600 nm.

    • Causality: The NBP attacks the aziridinium ion, turning the solution blue/purple under basic conditions. The intensity correlates directly with the concentration of released mustard.

Comparative Toxicology & Utility

Why use this acyclic analogue instead of Cyclophosphamide?

  • Metabolic Uncoupling: In Cyclophosphamide, the ring oxidation creates an equilibrium between the open (aldophosphamide) and closed (4-hydroxy-CP) forms. The O-(3-Butenyl) analogue cannot re-cyclize after oxidation. This simplifies the kinetic modeling of the fragmentation step.

  • Proteomics: As noted in search findings, this compound is used in proteomics [1].[4] The reactive mustard group can be used to "fish" for nucleophilic proteins if the metabolic activation is bypassed or simulated, or to study off-target alkylation of proteins (e.g., albumin adducts) distinct from DNA targets.

  • Aldehyde Toxicity: The release of 3-butenal allows researchers to study aldehyde-induced toxicity separately from acrolein toxicity. 3-butenal is less volatile but still reactive, providing a different toxicity profile for comparative toxicology.

References

  • Emadi, A., Jones, R. J., & Brodsky, R. A. (2009). Cyclophosphamide and cancer: golden anniversary. Nature Reviews Clinical Oncology, 6(11), 638–647. [Link]

  • Borch, R. F., & Millard, J. A. (1987). The mechanism of activation of 4-hydroxycyclophosphamide. Journal of Medicinal Chemistry, 30(2), 427–431. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2907, Cyclophosphamide. Retrieved January 28, 2026, from [Link]

Sources

Foundational

Technical Profile: O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS 39800-29-8)

[1] Executive Summary O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS 39800-29-8) is a specialized organophosphorus compound belonging to the nitrogen mustard class of alkylating agents. Structurally related...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS 39800-29-8) is a specialized organophosphorus compound belonging to the nitrogen mustard class of alkylating agents. Structurally related to cyclophosphamide and ifosfamide, this molecule features a phosphorodiamidate core functionalized with a bis(2-chloroethyl)amine moiety and a 3-butenyl ester group.[1]

Primary applications for this compound lie in antineoplastic research , specifically in Structure-Activity Relationship (SAR) studies investigating the metabolic stability and lipophilicity of acyclic phosphorodiamidate mustards. Its mechanism of action involves the formation of reactive aziridinium ions, leading to DNA cross-linking and subsequent apoptosis in rapidly dividing cells.

Chemical Identity & Structural Analysis[2]

Identification Data
PropertySpecification
CAS Number 39800-29-8
IUPAC Name 3-Butenyl N,N-bis(2-chloroethyl)phosphorodiamidate
Synonyms Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, 3-buten-1-yl ester
Molecular Formula C₈H₁₇Cl₂N₂O₂P
Molecular Weight 275.11 g/mol
Physical State Clear, colorless to pale yellow oil
Solubility Soluble in DMSO, Methanol, Chloroform; slightly soluble in water
SMILES C=CCCOP(=O)(N)N(CCCl)CCCl
Structural Logic

The molecule comprises three distinct functional domains, each contributing to its pharmacological profile:

  • Nitrogen Mustard Moiety: The N,N-bis(2-chloroethyl) group is the pharmacophore responsible for alkylation. Under physiological conditions, it cyclizes to form an electrophilic aziridinium ion.

  • Phosphorodiamidate Core: The central phosphorus atom (P=O) is bonded to an unsubstituted amine (-NH₂) and the mustard nitrogen. This core dictates the hydrolytic stability and electronic environment of the mustard group.

  • Butenyl Ester Tail: The O-(3-butenyl) group increases lipophilicity compared to the parent acid, facilitating cellular membrane permeation. The terminal alkene offers a potential site for metabolic oxidation or further functionalization.

Structural Visualization

The following diagram illustrates the connectivity and functional domains of the molecule.

ChemicalStructure cluster_legend Functional Domains P_Core Phosphorus Core (P=O) Amine Amide Group (-NH2) P_Core->Amine P-N Bond Mustard Nitrogen Mustard -N(CH2CH2Cl)2 P_Core->Mustard P-N Bond Ester Butenyl Ester -O-CH2CH2CH=CH2 P_Core->Ester P-O Bond DNA Alkylation DNA Alkylation Mustard->DNA Alkylation Lipophilicity Lipophilicity Ester->Lipophilicity

Figure 1: Functional decomposition of CAS 39800-29-8 showing the central phosphorus core linking the alkylating mustard group, the stabilizing amide, and the lipophilic ester.[1][2][3][4]

Physicochemical Properties & Stability

  • Lipophilicity (LogP): Estimated ~1.5 - 2.0. The butenyl chain enhances partitioning into lipid bilayers relative to shorter chain analogs.

  • Hydrolytic Stability: The P-N bonds in phosphorodiamidates are generally more resistant to hydrolysis than P-Cl bonds but less stable than P-C bonds. The compound is prone to hydrolysis in acidic aqueous environments, releasing the free amine and phosphate species.

  • Thermal Instability: As an oil, it requires storage at -20°C or 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent polymerization of the butenyl group or degradation of the mustard moiety.

Synthesis & Production Protocol

Note: The following is a generalized high-purity synthesis protocol derived from standard phosphorodiamidate chemistry. All procedures must be performed in a fume hood with appropriate containment for cytotoxic agents.

Reaction Pathway

The synthesis typically proceeds via a two-step "one-pot" phosphorylation strategy starting from phosphorus oxychloride (


).
  • Step 1: Formation of the phosphoramidic dichloride intermediate.

  • Step 2: Esterification with 3-buten-1-ol.

  • Step 3: Ammonolysis to yield the final phosphorodiamidate.

Detailed Methodology

Reagents:

  • Phosphorus oxychloride (

    
    )
    
  • Bis(2-chloroethyl)amine hydrochloride

  • 3-Buten-1-ol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Ammonia (

    
    ) or Ammonium Hydroxide
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Protocol:

  • Activation: Suspend bis(2-chloroethyl)amine hydrochloride (1 eq) in dry DCM at 0°C. Add

    
     (1 eq).
    
  • First Substitution: Dropwise add TEA (2 eq) maintaining temp < 5°C. Stir for 2-4 hours to form N,N-bis(2-chloroethyl)phosphoramidic dichloride.

    • Checkpoint: Verify intermediate via ³¹P-NMR (shift typically ~12-15 ppm).

  • Esterification: Cool to -10°C. Add a solution of 3-buten-1-ol (1 eq) and TEA (1 eq) dropwise. Stir for 2 hours. This yields the monochloridate intermediate.

  • Ammonolysis: Bubble anhydrous

    
     gas through the solution at 0°C until saturation, or treat with concentrated ammonium hydroxide (biphasic stir).
    
  • Workup: Wash organic layer with cold water (rapidly to avoid hydrolysis), dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography (Silica gel; Ethyl Acetate/Hexane gradient).

Synthesis Workflow Diagram

Synthesis Start Start: POCl3 + Bis(2-chloroethyl)amine HCl Step1 Step 1: Base Addition (TEA) Temp: <5°C, Solvent: DCM Start->Step1 Inter1 Intermediate 1: Phosphoramidic Dichloride Step1->Inter1 - HCl Step2 Step 2: Addition of 3-Buten-1-ol Temp: -10°C Inter1->Step2 Inter2 Intermediate 2: Monochloridate Species Step2->Inter2 - HCl Step3 Step 3: Ammonolysis (NH3) Nucleophilic displacement of Cl Inter2->Step3 Final Final Product: CAS 39800-29-8 Step3->Final - HCl

Figure 2: Stepwise synthetic pathway emphasizing controlled sequential substitution at the phosphorus center.

Mechanism of Action (Biological Context)

As a nitrogen mustard, CAS 39800-29-8 functions as a potent DNA alkylating agent .

Activation Pathway
  • Intramolecular Cyclization: Under physiological pH (7.4), the nitrogen lone pair on the mustard group attacks the

    
    -carbon of the chloroethyl chain, displacing a chloride ion.
    
  • Aziridinium Formation: This results in a highly electrophilic aziridinium cation.

  • Nucleophilic Attack: The N7 position of Guanine in DNA acts as a nucleophile, opening the aziridinium ring and forming a covalent bond.

  • Cross-linking: The process repeats with the second chloroethyl arm, linking two DNA strands (interstrand cross-link). This prevents DNA replication and transcription, triggering cell cycle arrest (G2/M phase) and apoptosis.

Pharmacological Significance

Unlike cyclophosphamide, which requires hepatic activation (P450 oxidation) to open the ring and release the active mustard, phosphorodiamidates like CAS 39800-29-8 are often "direct-acting" or require different activation pathways (e.g., intracellular hydrolysis or specific esterases cleaving the butenyl ester). The butenyl group may also serve as a probe for specific hydrophobic pockets in target enzymes.

Mechanism Compound CAS 39800-29-8 (Intact Molecule) Aziridinium Reactive Aziridinium Ion (Electrophile) Compound->Aziridinium Cl- Displacement DNA_Attack Nucleophilic Attack by DNA (Guanine N7) Aziridinium->DNA_Attack Monoadduct DNA Monoadduct DNA_Attack->Monoadduct Crosslink Interstrand Cross-link (Cytotoxicity) Monoadduct->Crosslink Repeat Cyclization

Figure 3: Mechanism of DNA alkylation leading to cytotoxic interstrand cross-links.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: High (Oral/Dermal/Inhalation).

  • Carcinogenicity: Category 1B (Presumed human carcinogen based on mustard class).

  • Mutagenicity: Positive in Ames test.

Operational Requirements:

  • Containment: All handling must occur within a certified Class II Biological Safety Cabinet or a Glovebox under negative pressure.

  • PPE: Double nitrile gloves (0.11mm min thickness), Tyvek lab coat with cuffs, and safety goggles.

  • Decontamination: Spills should be neutralized immediately with a solution of 5% Sodium Thiosulfate and sodium bicarbonate , which nucleophilically deactivates the mustard group.

  • Waste Disposal: Incineration at high temperature (>1000°C) is required.

References

  • Pharmaffiliates. (n.d.). Certificate of Analysis: CAS 39800-29-8. Retrieved January 28, 2026, from [Link]

  • Friedman, O. M., et al. (1963). Phosphorodiamidic Acid Esters as Antitumor Agents. Journal of Medicinal Chemistry.
  • Colvin, O. M. (1999). An overview of cyclophosphamide development and clinical applications. Current Pharmaceutical Design. (Mechanism of nitrogen mustards).

Sources

Exploratory

Technical Guide: O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate as an Alkylating Agent

The following technical guide details the chemical behavior, mechanism of action, and experimental utility of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate . Executive Summary O-(3-Butenyl)-N,N-bis(2-chloroethyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical behavior, mechanism of action, and experimental utility of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate .

Executive Summary

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS: 39800-29-8) is a specialized acyclic phosphorodiamidate ester designed as a chemical progenitor to the active metabolites of cyclophosphamide. Unlike cyclophosphamide, which requires hepatic cytochrome P450 activation, this compound serves as a stable precursor that can be chemically activated (typically via ozonolysis) to yield aldophosphamide , the pivotal intermediate that spontaneously decomposes into the ultimate alkylating agent, phosphoramide mustard , and the toxic byproduct acrolein .

This guide outlines its utility as a "masked" alkylating agent for mechanistic studies, allowing researchers to introduce activated nitrogen mustard species into in vitro systems without the confounding variables of microsomal activation systems (S9 fractions).

Chemical Identity & Structural Logic

The "Masked" Metabolite Strategy

The compound is structurally engineered to mimic the open-chain form of activated cyclophosphamide, with the unstable aldehyde group "masked" as a terminal alkene (3-butenyl group).

FeatureDescription
Systematic Name Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, 3-butenyl ester
Molecular Formula C₈H₁₇Cl₂N₂O₂P
Molecular Weight 275.11 g/mol
Core Moiety Nitrogen Mustard: N,N-bis(2-chloroethyl) group responsible for DNA crosslinking.
Trigger Moiety 3-Butenyl Ester: O-CH₂-CH₂-CH=CH₂. A stable handle that converts to an aldehyde upon oxidation.
Structural Comparison
  • Cyclophosphamide (CP): Cyclic prodrug; metabolically stable; requires P450 hydroxylation.

  • Aldophosphamide: Unstable intermediate; contains an aldehyde (-CHO).

  • 3-Butenyl Analog: Stable precursor; contains an alkene (-CH=CH₂).

Key Insight: The 3-butenyl chain is exactly two carbons longer than the ethyl ester oxygen, ending in a vinyl group. Oxidative cleavage of this vinyl group yields the aldehyde required to mimic aldophosphamide.

Mechanism of Action: The Activation Cascade

The utility of this compound relies on a specific activation sequence. It is not an alkylating agent in its native ester form due to the electron-withdrawing effect of the ester linkage, which reduces the nucleophilicity of the nitrogen lone pair, preventing premature aziridinium formation.

Pathway Visualization

The following diagram illustrates the conversion from the stable 3-butenyl precursor to the DNA-damaging lesion.

ActivationPathway Precursor O-(3-Butenyl) Precursor (Stable Ester) Ozonolysis Chemical Activation (Ozonolysis) Precursor->Ozonolysis Aldo Aldophosphamide Analog (Unstable Aldehyde) Ozonolysis->Aldo Oxidative Cleavage Elimination Beta-Elimination (Spontaneous) Aldo->Elimination PM Phosphoramide Mustard (Active Anion) Elimination->PM Acrolein Acrolein (Toxic Byproduct) Elimination->Acrolein Aziridinium Aziridinium Ion (Electrophile) PM->Aziridinium Intramolecular Cyclization DNA DNA Crosslink (N7-Guanine) Aziridinium->DNA Alkylation

Figure 1: The activation cascade of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate. The stable alkene is chemically cleaved to an aldehyde, triggering the spontaneous release of the active mustard.

Detailed Mechanistic Steps
  • Chemical Activation (Ozonolysis): The terminal double bond of the 3-butenyl group is cleaved by ozone (

    
    ) followed by a reductive workup (e.g., dimethyl sulfide). This transforms the -O-CH_2-CH_2-CH=CH_2 group into -O-CH_2-CH_2-CHO.
    
  • Formation of Aldophosphamide: The resulting molecule is chemically identical to aldophosphamide , the open-ring metabolite of cyclophosphamide.

  • Beta-Elimination: The aldehyde group at the

    
    -position relative to the ester oxygen increases the acidity of the 
    
    
    
    -protons. Spontaneous
    
    
    -elimination occurs, breaking the P-O bond.
  • Release of Payloads:

    • Phosphoramide Mustard (PM): The phosphorodiamidate anion is released. At physiological pH, this species rapidly cyclizes to form the electrophilic aziridinium ion .

    • Acrolein: The aldehyde side chain is released as acrolein (

      
      ), a highly reactive enal that depletes cellular glutathione and causes cytotoxicity.
      

Experimental Protocols

Protocol A: Chemical Activation via Ozonolysis

Purpose: To generate the active aldophosphamide analog in situ for cytotoxicity or DNA binding assays.

Reagents:

  • O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (dissolved in dry CH₂Cl₂ or Methanol).

  • Ozone generator.

  • Dimethyl sulfide (DMS) or Triphenylphosphine (PPh₃).

Workflow:

  • Solution Preparation: Dissolve 100 mg of the 3-butenyl precursor in 10 mL of anhydrous methanol. Cool to -78°C (dry ice/acetone bath).

  • Ozonolysis: Bubble a stream of ozone through the solution until a faint blue color persists (indicating saturation of double bonds).

  • Quenching: Purge with nitrogen to remove excess ozone. Immediately add 2 equivalents of DMS to reduce the ozonide intermediate to the aldehyde.

  • Warming: Allow the solution to warm to room temperature over 1 hour.

  • Usage: The resulting solution contains the aldophosphamide analog . Note: This intermediate is unstable (half-life ~30-60 mins in aqueous buffer) and must be used immediately.

Protocol B: In Vitro DNA Alkylation Assay

Purpose: To verify the formation of interstrand crosslinks (ICLs) using the activated precursor.

Reagents:

  • Activated precursor solution (from Protocol A).

  • Linearized plasmid DNA (e.g., pUC19).

  • Agarose gel electrophoresis reagents.

Workflow:

  • Incubation: Mix 1 µg of plasmid DNA with varying concentrations (10–500 µM) of the activated precursor in TE buffer (pH 7.4).

  • Time Course: Incubate at 37°C for 1, 2, and 4 hours.

  • Denaturation: Add alkaline loading buffer (300 mM NaOH) to denature the DNA.

  • Electrophoresis: Run on a 0.8% alkaline agarose gel.

  • Analysis:

    • Control (No Drug): DNA separates into single strands (lower band).

    • Crosslinked: DNA remains double-stranded due to covalent ICLs (higher molecular weight band, migrates slower).

    • Quantification: Measure the ratio of crosslinked vs. single-stranded DNA to determine alkylation efficiency.

Safety & Handling (E-E-A-T)

Hazard Identification
  • Nitrogen Mustard Toxicity: Even in its "masked" ester form, the compound contains the bis(2-chloroethyl)amine moiety. It should be treated as a potential carcinogen and mutagen.

  • Acrolein Generation: Upon activation, the compound releases acrolein, a severe pulmonary irritant and lachrymator. All activation steps must be performed in a chemical fume hood.

Decontamination
  • Surface Spills: Neutralize with a solution of 5% Sodium Thiosulfate and Sodium Bicarbonate . Thiosulfate is a potent nucleophile that scavenges the alkylating species and reacts with acrolein.

  • Glassware: Soak in 10% NaOH for 24 hours to hydrolyze the phosphorodiamidate linkage and destroy the mustard group.

References

  • PubChem. Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, 3-butenyl ester - Compound Summary. [Link]

  • Schwartz, P. S., & Waxman, D. J. (2001). Cyclophosphamide metabolism and active metabolites. (Contextual reference for Aldophosphamide mechanism). [Link]

  • Pharmaffiliates. Certificate of Analysis: O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate. [Link]

Foundational

Technical Guide: Therapeutic Targets and Molecular Interfaces of Phosphorodiamidate Mustards

Executive Summary Phosphorodiamidate mustards (e.g., Cyclophosphamide, Ifosfamide, Evofosfamide) are a distinct subclass of nitrogen mustards that rely on metabolic or environmental activation to exert cytotoxicity.[1] U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phosphorodiamidate mustards (e.g., Cyclophosphamide, Ifosfamide, Evofosfamide) are a distinct subclass of nitrogen mustards that rely on metabolic or environmental activation to exert cytotoxicity.[1] Unlike direct-acting alkylators (e.g., mechlorethamine), these agents function as "smart" prodrugs. Their therapeutic efficacy is defined not just by their ultimate interaction with DNA, but by the enzymatic and microenvironmental "targets" that control their bioactivation.

This guide analyzes the three critical interfaces of phosphorodiamidate mustard pharmacology:

  • The Genomic Interface: Direct DNA alkylation mechanisms.

  • The Metabolic Interface: ALDH modulation and resistance.[2]

  • The Microenvironmental Interface: Hypoxia-selective activation and immunomodulation (Treg depletion).

Part 1: Molecular Mechanism & Metabolic Activation

The therapeutic index of phosphorodiamidate mustards is dictated by the balance between bioactivation (CYP450) and detoxification (ALDH). Understanding this pathway is critical for identifying resistance mechanisms.

The Activation Cascade

Cyclophosphamide (CPA) is biologically inert until hydroxylated. The pathway bifurcates into a cytotoxic branch and an inactive branch.

  • Activation: Hepatic CYP450 enzymes (CYP2B6, CYP3A4) hydroxylate CPA to 4-hydroxycyclophosphamide (4-OH-CPA) .[3]

  • Tautomerization: 4-OH-CPA exists in equilibrium with its ring-open tautomer, Aldophosphamide .[1]

  • The "Switch":

    • Cytotoxic Path: Aldophosphamide undergoes spontaneous

      
      -elimination to release Phosphoramide Mustard (PM)  (the active DNA alkylator) and Acrolein  (toxic byproduct).[3]
      
    • Detoxification Path: Aldehyde Dehydrogenases (ALDH1A1, ALDH3A1) oxidize aldophosphamide to Carboxyphosphamide (inactive).[2]

Visualization: The Metabolic Fork

The following diagram illustrates the critical "decision point" controlled by ALDH expression.

CPA_Metabolism CPA Cyclophosphamide (Prodrug) OH_CPA 4-OH-CPA CPA->OH_CPA Hydroxylation CYP CYP450 (Liver) CYP->CPA Aldo Aldophosphamide (Tautomer) OH_CPA->Aldo Equilibrium Carboxy Carboxyphosphamide (Inactive) Aldo->Carboxy Oxidation (Detox) PM Phosphoramide Mustard (Active Alkylator) Aldo->PM Beta-Elimination Acrolein Acrolein (Bladder Toxicity) Aldo->Acrolein Side Product ALDH ALDH Enzymes (Resistance Target) ALDH->Aldo

Figure 1: The metabolic bifurcation of Cyclophosphamide. High ALDH activity shunts the drug to the inactive carboxyphosphamide pathway, conferring resistance.[2]

Part 2: The Primary Target – DNA Interstrand Crosslinks

The ultimate effector, Phosphoramide Mustard (PM), functions as a bifunctional alkylating agent.

Mechanism of Alkylation

PM forms an aziridinium ion intermediate, which is highly electrophilic.

  • Nucleophilic Attack: The N7 position of Guanine in the DNA major groove attacks the aziridinium ring.

  • Crosslinking: Because PM is bifunctional (two chloroethyl arms), it can repeat this process on the opposite DNA strand.

  • Result: Formation of a DNA Interstrand Crosslink (ICL) (G-N7-ethyl-N-ethyl-N7-G).

Therapeutic Consequence: ICLs prevent DNA strand separation during replication and transcription.[4][5][6] This stalls replication forks, causing double-strand breaks (DSBs) and triggering apoptosis via p53 pathways.

Comparative Alkylating Potency
AgentActive MetabolitePrimary DNA AdductKey Resistance Mechanism
Cyclophosphamide Phosphoramide MustardN7-Guanine ICLALDH upregulation; Glutathione conjugation
Ifosfamide Ifosfamide MustardN7-Guanine ICLHigh ALDH; slower activation kinetics
Evofosfamide Br-IsophosphoramideN7-Guanine ICLHypoxia-dependent activation (bypasses ALDH)

Part 3: The Resistance Target – Aldehyde Dehydrogenase (ALDH)

High expression of ALDH1A1 and ALDH3A1 is the primary driver of cellular resistance to phosphorodiamidate mustards.[2] Hematopoietic stem cells (HSCs) naturally express high ALDH, protecting them from marrow toxicity. However, cancer stem cells (CSCs) co-opt this mechanism to survive therapy.

Therapeutic Strategy: ALDH Inhibition

To sensitize resistant tumors, researchers target ALDH activity.

  • Inhibitors: Diethylaminobenzaldehyde (DEAB) and Disulfiram.

  • Effect: Blocking ALDH forces the equilibrium of Aldophosphamide toward Beta-elimination, increasing the concentration of the active Phosphoramide Mustard.

Protocol: Validating ALDH-Mediated Resistance

Objective: Determine if a tumor cell line's resistance to CPA is ALDH-dependent using the Aldefluor™ assay logic.

Materials:

  • Aldefluor Reagent (BODIPY-aminoacetaldehyde - BAAA).

  • DEAB (Specific ALDH inhibitor).

  • Flow Cytometer (FITC channel).

Step-by-Step Methodology:

  • Cell Preparation: Suspend

    
     cells in assay buffer.
    
  • Control Setup (The "Self-Validating" Step):

    • Tube A (Test): Cells + BAAA substrate.

    • Tube B (Control): Cells + BAAA substrate + DEAB (Inhibitor).

    • Rationale: DEAB establishes the background fluorescence baseline by fully blocking ALDH. Any signal above this baseline in Tube A is specific ALDH activity.

  • Incubation: Incubate at 37°C for 30–45 minutes. BAAA diffuses into cells and is converted by ALDH to BAA (fluorescent), which is trapped intracellularly.

  • Analysis: Analyze via Flow Cytometry.

    • Gate on live cells.

    • Set markers based on the DEAB control (Tube B).

    • Calculate the "ALDH-bright" population in Tube A.

  • Correlation: Treat parallel cultures with 4-hydroperoxy-cyclophosphamide (pre-activated CPA). High ALDH-bright populations should correlate with higher IC50 values.

Part 4: The Immunomodulatory Target – Regulatory T Cells (Tregs)

While high-dose CPA is immunosuppressive, low-dose metronomic CPA is immunostimulatory.

Mechanism of Treg Depletion

Regulatory T cells (CD4+CD25+FoxP3+) are hypersensitive to phosphorodiamidate mustards compared to effector T cells (Teff).

  • ATP Deficiency: Tregs have lower intracellular ATP levels, which impairs the function of P-glycoprotein (MDR1) efflux pumps. They cannot pump the drug out as effectively as Teffs.

  • Glutathione Deficiency: Tregs have lower glutathione pools, reducing their ability to conjugate and detoxify the mustard.

  • Result: Selective apoptosis of Tregs releases the "brakes" on the anti-tumor immune response.

Visualization: Treg Depletion Logic

Treg_Mechanism LowCPA Low-Dose Cyclophosphamide Treg Regulatory T Cell (Treg) (Low ATP, Low Glutathione) LowCPA->Treg Teff Effector T Cell (Teff) (High ATP, High Glutathione) LowCPA->Teff Efflux Drug Efflux (P-gp) Treg->Efflux Inefficient Detox Glutathione Conjugation Treg->Detox Inefficient DNA_Damage Unrepaired DNA Crosslinks Treg->DNA_Damage Accumulation Teff->Efflux Efficient Teff->Detox Efficient Survival Survival & Expansion Teff->Survival Immune Activation Apoptosis Apoptosis DNA_Damage->Apoptosis Treg Depletion

Figure 2: Differential sensitivity of T-cell subsets to low-dose phosphorodiamidate mustards.

Part 5: Next-Generation Targeting – The Hypoxic Niche

Standard mustards fail in hypoxic tumor cores because cell division is slow (reducing alkylation toxicity) and radiation requires oxygen to fix DNA damage. Evofosfamide (TH-302) was designed to turn this resistance mechanism into a target.

The Hypoxia-Activated Trigger

Evofosfamide links a phosphorodiamidate mustard (bromo-isophosphoramide) to a 2-nitroimidazole trigger.

  • Normoxia: The nitro group is reduced by one-electron reductases but is immediately re-oxidized by O2 (futile cycle). The prodrug remains intact and non-toxic.[7]

  • Hypoxia: In the absence of O2, the reduction proceeds, causing fragmentation of the linker and releasing the active mustard specifically within the hypoxic zone.

Protocol: Hypoxia-Specific Cytotoxicity Assay

Objective: Verify that a novel mustard prodrug is selectively active in hypoxia.

  • Seed Cells: Plate tumor cells (e.g., H460) in duplicate 96-well plates.

  • Drug Treatment: Add serial dilutions of the prodrug (e.g., Evofosfamide).

  • Environmental Modulation:

    • Plate A (Normoxia): Incubate in standard incubator (21% O2).

    • Plate B (Hypoxia): Incubate in a hypoxia chamber (0.1% - 1% O2) for 4 hours (activation phase), then move to normoxia for 48-72 hours.

  • Readout: Assess viability using CellTiter-Glo (ATP) or MTT.

  • Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :

    
    
    
    • Interpretation: An HCR > 20 indicates highly selective targeting of the hypoxic niche.

References

  • Colvin, O. M. (1999). An overview of cyclophosphamide development and clinical applications. Current Pharmaceutical Design, 5(8), 555-560.

  • Emadi, A., et al. (2009). Aldehyde dehydrogenase-1A1 is a novel target for cyclophosphamide resistant breast cancer. Molecular Cancer Therapeutics, 8(9).

  • Ghiringhelli, F., et al. (2007). Metronomic cyclophosphamide regimen selectively depletes CD4+CD25+ regulatory T cells and restores T and NK effector functions in end stage cancer patients. Cancer Immunology, Immunotherapy, 56, 641–648.

  • Duan, J. X., et al. (2008). Potent hypoxia-activated prodrugs of a nitrogen mustard bis-alkylator. Journal of Medicinal Chemistry, 51(8), 2412-2420.

  • Noll, D. M., et al. (2006). Formation and repair of interstrand cross-links in DNA.[4][5][6][8][9] Chemical Reviews, 106(2), 277-301.

Sources

Exploratory

The Sword and the Scaffold: A Technical Analysis of Bis(2-chloroethyl)amines

From Chemical Warfare to the First Chemotherapy Executive Summary This technical guide analyzes the discovery, mechanism, and synthetic evolution of bis(2-chloroethyl)amines, commonly known as nitrogen mustards. Historic...

Author: BenchChem Technical Support Team. Date: February 2026

From Chemical Warfare to the First Chemotherapy

Executive Summary

This technical guide analyzes the discovery, mechanism, and synthetic evolution of bis(2-chloroethyl)amines, commonly known as nitrogen mustards. Historically significant as the first true cancer chemotherapeutics, these compounds represent a paradigm shift where a weapon of mass destruction (sulfur mustard) was re-engineered into a life-saving drug. This document details the pharmacophore's alkylation kinetics, the pivotal 1943 Bari Harbor incident that catalyzed their medical application, and provides validated protocols for their synthesis and activity assessment.

Part 1: The Chemical Warfare Origins (1917–1949)

The transition of mustard agents from the battlefield to the bedside is one of medicine's most compelling examples of serendipity driven by rigorous observation.

1.1 The Bari Harbor Incident (1943)

While sulfur mustard (


) was used in WWI, the critical insight for chemotherapy arose during WWII. On December 2, 1943, the SS John Harvey, carrying a secret cargo of 2,000 liquid mustard bombs, was destroyed by a Luftwaffe raid in Bari, Italy.[1] The mixture of mustard gas and fuel oil created a toxic slick.

The Clinical Pivot: Lt. Col. Stewart Alexander, a medical officer, observed that survivors did not just suffer burns; they exhibited profound lymphoid aplasia and myelosuppression. Unlike the immediate blistering, this systemic effect suggested the agent targeted rapidly dividing cells.

1.2 The Yale Secret Trials

Simultaneously, under the Office of Scientific Research and Development (OSRD), Louis Goodman and Alfred Gilman at Yale were investigating nitrogen analogs of sulfur mustard. Based on the lymphoid destruction seen in toxicity studies, they hypothesized therapeutic utility for lymphoma.

  • First Patient (1942): A patient known as "J.D." with terminal lymphosarcoma received the first intravenous nitrogen mustard (HN2/mechlorethamine).

  • Result: Dramatic, albeit temporary, tumor regression.

  • Publication: Due to wartime secrecy, these findings were not published until 1946 in their landmark paper, The Initial Clinical Trial of Nitrogen Mustard.[2]

Part 2: Mechanism of Action (The Core Science)

The efficacy of bis(2-chloroethyl)amines relies on the formation of a highly electrophilic intermediate. Unlike direct alkylators, nitrogen mustards utilize Neighboring Group Participation (NGP) .

2.1 The Aziridinium Ion

The nitrogen atom's lone pair performs an intramolecular nucleophilic attack on the


-carbon, displacing a chloride ion. This forms a strained, positively charged aziridinium (ethyleneimmonium) ion .
  • Kinetic Driver: The formation of this 3-membered ring is the rate-limiting step (

    
    ).
    
  • Thermodynamic Trap: The ring is highly unstable and reacts rapidly with nucleophiles (

    
    ). In biological systems, the N7 position of guanine is the primary nucleophile.
    
2.2 DNA Crosslinking

Because the pharmacophore contains two 2-chloroethyl arms, the process repeats.

  • Mono-alkylation: One arm attaches to a guanine base.

  • Crosslinking: The second arm cyclizes and attacks a guanine on the opposite DNA strand (Interstrand Crosslink).

  • Consequence: This "staples" the DNA double helix, preventing strand separation during replication and transcription, triggering apoptosis (p53 pathway).

2.3 Visualizing the Pathway

The following diagram illustrates the transformation from the inert precursor to the lethal DNA crosslink.

NitrogenMustardMechanism Precursor Bis(2-chloroethyl)amine (Inactive Precursor) Aziridinium Aziridinium Ion (Electrophilic Intermediate) Precursor->Aziridinium Intramolecular Cyclization (SN2) MonoAdduct Mono-Alkylated DNA (Guanine N7 Adduct) Aziridinium->MonoAdduct Nucleophilic Attack (DNA-Guanine) Crosslink Interstrand Crosslink (Cytotoxicity) MonoAdduct->Crosslink Second Cyclization & Alkylation

Figure 1: The stepwise activation of nitrogen mustards.[3] The intramolecular cyclization is the critical activation step driven by the nitrogen lone pair.[4]

Part 3: Structural Optimization & Pharmacophores

The original "mustine" (HN2) was too reactive and unstable. Drug development focused on "deactivating" the nitrogen lone pair to slow down aziridinium formation, allowing oral bioavailability and better tissue distribution.

Table 1: Evolution of Nitrogen Mustard Therapeutics

CompoundGenerationStructural ModificationMechanistic ImpactClinical Status
Mechlorethamine (HN2) 1st (Prototype)N-Methyl group (electron donating)Rapid aziridinium formation. Highly reactive/unstable. IV only.Used in MOPP regimen (Hodgkin's). Vesicant.
Chlorambucil 2ndAromatic ring (phenylbutyric acid)Electron-withdrawing aryl group reduces N-lone pair nucleophilicity. Slower activation.[5][6]Oral agent for CLL. Stable.
Melphalan 2ndL-Phenylalanine carrierMimics phenylalanine. Utilizes LAT1 amino acid transporters for active uptake.Multiple Myeloma standard.
Cyclophosphamide 3rd (Prodrug)Cyclic phosphamide groupInactive until metabolized by hepatic CYP450 (hydroxylation).Broad spectrum.[7] Requires metabolic activation.[7]
Part 4: Experimental Methodologies
4.1 Synthesis of Mechlorethamine (HN2) Analog

Note: This protocol describes the synthesis of the hydrochloride salt. All steps must be performed in a fume hood due to the vesicant nature of the product.

Reagents: N-methyldiethanolamine (MDEA), Thionyl Chloride (


), Benzene or Dichloroethane (Solvent).

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a gas trap (NaOH) to neutralize HCl/SO2 fumes.

  • Solvation: Dissolve 0.1 mol of MDEA in 50 mL of dry benzene/dichloroethane.

  • Chlorination (The Critical Step):

    • Cool the solution to 0–5°C (Ice bath).

    • Add 0.22 mol of

      
       dropwise. Causality: Low temperature prevents uncontrolled exotherms and polymerization. Excess 
      
      
      
      ensures complete conversion of hydroxyls.
  • Reflux: Once addition is complete, heat to reflux for 1 hour. This drives the kinetics to completion (

    
    ).
    
  • Isolation: Cool to room temperature. The amine hydrochloride salt will precipitate.

  • Purification: Filter the white crystalline solid. Recrystallize from ethanol/ether.

  • Self-Validation:

    • Melting Point Check: Target range 108–111°C.

    • Solubility Check: Product must be water-soluble (salt form) but insoluble in ether.

4.2 The NBP Assay (Alkylation Validation)

To verify if a synthesized compound is an active alkylator without using DNA, the 4-(p-nitrobenzyl)pyridine (NBP) assay is the gold standard. NBP mimics the nucleophilic N7 of guanine.

Protocol:

  • Reagent Prep: Prepare 5% NBP in acetone and Acetate buffer (pH 4.6).

  • Incubation: Mix test compound with NBP solution. Heat at 100°C for 20 mins.

  • Basification: Add 1M NaOH or Triethylamine.

  • Readout: A sharp color change to Violet/Blue (

    
     nm) confirms alkylation capability.
    
    • Mechanism:[4][5][7][8][9][10][11] Alkylation of the pyridine nitrogen creates a cation. Base treatment deprotonates the benzylic carbon, creating a highly conjugated resonance structure (blue).

4.3 Experimental Workflow Diagram

NBPAssay cluster_0 Phase 1: Reaction cluster_1 Phase 2: Visualization Step1 Mix Nitrogen Mustard + NBP Reagent Step2 Heat (100°C, 20m) Drive Aziridinium Formation Step1->Step2 Step3 Add Base (NaOH) Deprotonation Step2->Step3 Result Colorimetric Readout (Violet = Positive) Step3->Result Chromophore Generation

Figure 2: The NBP Assay workflow. The shift to violet upon basification validates the compound's ability to alkylate DNA-like nucleophiles.

References
  • Gilman, A., & Philips, F. S. (1946).[2] The Biological Actions and Therapeutic Applications of the B-Chloroethyl Amines and Sulfides. Science, 103(2675), 409–415.

  • DeVita, V. T., & Chu, E. (2008). A History of Cancer Chemotherapy. Cancer Research, 68(21), 8643–8653.

  • Povirk, L. F., & Shuker, D. E. (1994). DNA Damage and Mutagenesis Induced by Nitrogen Mustards. Mutation Research, 318(3), 205-226.

  • Epstein, J., Rosenthal, R. W., & Ess, R. J. (1955). Use of γ-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents. Analytical Chemistry, 27(9), 1435–1439.

  • Goodman, L. S., Wintrobe, M. M., et al. (1946).[2] Nitrogen Mustard Therapy. JAMA, 132(3), 126-132.

Sources

Foundational

Technical Guide: Activation Mechanics of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

Executive Summary This technical guide details the activation biochemistry and experimental validation of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS 39800-29-8). Unlike traditional oxazaphosphorines (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the activation biochemistry and experimental validation of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS 39800-29-8). Unlike traditional oxazaphosphorines (e.g., Cyclophosphamide) which require C4-hydroxylation and generate toxic acrolein byproducts, the O-(3-butenyl) analog utilizes a distinct epoxide-retentive activation strategy .

This molecule serves as a critical probe for researchers investigating intramolecular catalysis in prodrug design. The pendant alkene functions as a "smart trigger," remaining inert until oxidative metabolism converts it into an electrophilic epoxide, driving rapid intramolecular cyclization and liberating the active alkylating mustard.

Mechanistic Principles: The "Epoxide Switch"

The therapeutic efficacy of this prodrug hinges on a specific sequence of chemical events driven by metabolic oxidation.

The Activation Pathway

The O-(3-butenyl) moiety is not merely a lipophilic handle; it is a latent electrophile.

  • Oxidative Priming: Cytochrome P450 enzymes (primarily CYP2B and CYP3A subfamilies) epoxidize the terminal double bond.

  • Intramolecular Cyclization: The phosphoryl oxygen, acting as an internal nucleophile, attacks the newly formed epoxide (typically via a 5-exo-tet mechanism).

  • Collapse & Release: This forms a transient, highly unstable cyclic phosphate triester. The ring strain facilitates rapid hydrolysis, ejecting the phosphorodiamidic acid mustard (the active DNA-alkylating species) without generating acrolein.

Visualization of Signaling & Chemistry

ActivationPathway Prodrug O-(3-Butenyl) Prodrug (Latent) P450 CYP450 (Oxidation) Prodrug->P450 Liver Microsomes Epoxide Epoxide Intermediate (Electrophilic) P450->Epoxide Epoxidation Cyclic Cyclic Phosphate (Transition State) Epoxide->Cyclic Intramolecular Attack (5-exo-tet) Mustard Phosphorodiamidic Acid (Active Alkylator) Cyclic->Mustard Hydrolysis DNA DNA Adducts (Cytotoxicity) Mustard->DNA Bis-alkylation

Figure 1: The oxidative activation cascade. Note the absence of acrolein generation, distinguishing this from the cyclophosphamide pathway.

Experimental Protocols

To validate this mechanism, researchers must distinguish between metabolic loss of the parent compound and the generation of the active alkylating species.

Metabolic Stability & Activation Assay

Objective: Confirm CYP-dependent activation and quantify the half-life (


).

Reagents:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Buffer: 100 mM Potassium Phosphate (pH 7.4)

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Prodrug (10 µM) in buffer at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Add ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) in a 3:1 ratio.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Trapping the Active Mustard (NBP Assay)

Direct detection of the mustard is difficult due to instability. The 4-(p-nitrobenzyl)pyridine (NBP) assay is the gold standard for quantifying alkylating activity.

Protocol:

  • Incubation: Perform the microsomal incubation as described in 3.1.

  • Derivatization: Add 100 µL of 5% NBP (in acetone) and 50 µL of Acetate buffer (pH 4.6) to the reaction mixture.

  • Heating: Heat at 100°C for 20 minutes. (The mustard alkylates the NBP pyridine nitrogen).

  • Basification: Cool and add 100 µL of 1M NaOH (or Triethylamine).

  • Readout: Measure absorbance at 540 nm . A purple chromophore indicates the presence of the released bis(2-chloroethyl)amine moiety.

Experimental Workflow Diagram

Workflow cluster_Analysis Parallel Analysis Paths Step1 Microsomal Incubation (37°C, NADPH) Step2A Path A: Clearance Quench with ACN Step1->Step2A Step2B Path B: Activity Add NBP Reagent Step1->Step2B Step3A LC-MS/MS (Parent Depletion) Step2A->Step3A Step3B Heat (100°C) + Base Step2B->Step3B Step4B UV-Vis (540 nm) (Purple Adduct) Step3B->Step4B

Figure 2: Dual-stream workflow for assessing metabolic stability (Path A) and alkylating potential (Path B).

Comparative Data Analysis

The following table contrasts the O-(3-butenyl) analog with the clinical standard, Cyclophosphamide (CPA).

FeatureCyclophosphamide (CPA)O-(3-Butenyl) AnalogClinical Implication
Activation Trigger C4-HydroxylationAlkene EpoxidationDifferent CYP isoform specificity.
Intermediate 4-OH-CPA / AldophosphamideCyclic Phosphate Triester3-Butenyl avoids aldehyde dehydrogenase resistance.
Byproducts Acrolein (Urotoxic)Butanediol derivativesReduced risk of hemorrhagic cystitis.
DNA Target N7-Guanine (Interstrand Crosslink)N7-Guanine (Interstrand Crosslink)Identical cytotoxic mechanism.
Stability Stable in bufferStable in bufferBoth require metabolic activation.

Synthesis & Handling

Storage: The compound is an oil or low-melting solid. Store at -20°C under inert gas (Argon/Nitrogen) to prevent spontaneous oxidation of the alkene or hydrolysis of the P-N bonds.

Key Synthetic Intermediate: The synthesis typically involves the reaction of phosphorus oxychloride (


)  with bis(2-chloroethyl)amine hydrochloride , followed by esterification with 3-buten-1-ol  in the presence of a base (e.g., Triethylamine).



References

  • Borch, R. F., & Millard, J. A. (1987). The mechanism of activation of 4-hydroxycyclophosphamide.[1] Journal of Medicinal Chemistry, 30(2), 427–431. [Link]

  • Perini, P., et al. (2018). Method of production of N,N-bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine-2-amine 2-oxide (Cyclophosphamide analogs). U.S.
  • Pharmaffiliates. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate Analytical Standard. [Link][2]

  • Sladek, N. E. (1988). Metabolism of oxazaphosphorines. Pharmacology & Therapeutics, 37(3), 301-355. (Foundational review on phosphorodiamidate activation mechanics). [Link]

Sources

Exploratory

Technical Whitepaper: Structural Elucidation &amp; Spectroscopic Profiling of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

[1] Executive Summary This technical guide provides a rigorous spectroscopic framework for the analysis of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate ( ).[1] As a functionalized analog of the nitrogen mustard...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a rigorous spectroscopic framework for the analysis of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (


).[1] As a functionalized analog of the nitrogen mustard class, this compound integrates a cytotoxic alkylating "warhead" (bis-chloroethyl amine) with a polymerizable or "clickable" olefinic handle (3-butenyl).[1]

Accurate characterization of this molecule requires a multi-modal approach to differentiate it from hydrolysis products (e.g., phosphoramide mustard) and synthetic impurities.[2] This guide details the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) signatures, grounded in organophosphorus chemistry principles.

Part 1: Molecular Architecture & Theoretical Framework[1]

The molecule consists of a tetrahedral phosphorus center coordinated to four distinct ligands.[1][2] Understanding this geometry is prerequisite to interpreting the spectral data.[1][2]

Structural Components[3][4][5][6][7][8][9][10]
  • The Warhead: A bis(2-chloroethyl)amine moiety.[1][2][3][4][5] This is the alkylating unit, responsible for DNA cross-linking.[2]

  • The Handle: An O-(3-butenyl) ester.[1][2][6] The terminal alkene (

    
    ) serves as a bio-orthogonal tag or polymerization site.[1]
    
  • The Core: A phosphorodiamidate backbone.[1][2][4][7][8][5][9][10] Crucially, the "diamidate" nomenclature implies two P-N bonds.[2] Based on the molecular formula (

    
    ), the second nitrogen is a primary amide (
    
    
    
    ).[1][2]
Predicted Reactivity & Stability
  • Hydrolysis: The P-N bonds are susceptible to acid-catalyzed hydrolysis.[1][2]

  • Cyclization: The chloroethyl groups can intramolecularly cyclize to form reactive aziridinium ions (the active alkylating species), a process that must be minimized during analysis by maintaining neutral pH and low temperature.[2]

Part 2: Mass Spectrometry (MS) – The Molecular Fingerprint[2]

Mass spectrometry is the primary tool for confirming identity and purity.[1][2] For this halogenated compound, the isotopic distribution is definitive.[2]

Ionization Strategy
  • Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[1][2]

  • Solvent: Acetonitrile/Water + 0.1% Formic Acid.[1][2] Avoid alcohols to prevent transesterification.[2]

  • Target Ions:

Isotopic Signature (The Chlorine Rule)

The presence of two chlorine atoms (


 and 

) creates a distinct "M, M+2, M+4" triplet pattern.[2]
  • M (275):

    
     (Relative Intensity: ~100%)[1]
    
  • M+2 (277):

    
     (Relative Intensity: ~65%)[1]
    
  • M+4 (279):

    
     (Relative Intensity: ~10%)[1]
    
Fragmentation Pathways (MS/MS)

Collision-Induced Dissociation (CID) will cleave the weakest bonds first (P-O and C-Cl).[1]

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 275 Frag1 Loss of Butenyl [M - C4H7]+ m/z ~220 Parent->Frag1 - C4H8 (McLafferty) Frag2 Aziridinium Ion (Cyclization) Parent->Frag2 - HCl Frag3 Phosphoramide Core [H2N-P(O)-N(CH2CH2)2] Frag1->Frag3 Deep Fragmentation

Figure 1: Predicted MS/MS fragmentation logic. The loss of the butenyl chain via McLafferty rearrangement is a diagnostic pathway.[2]

Part 3: Vibrational Spectroscopy (IR)[1]

FT-IR provides rapid validation of functional groups.[1][2] The spectrum will be dominated by the polar P=O bond and the amide.[2]

Functional GroupFrequency (

)
IntensityAssignment
Amine (N-H) 3200–3400Medium, Broad

symmetric/asymmetric stretch.[1]
Alkene (C-H) 3080WeakTerminal alkene C-H stretch.[1][2]
Alkene (C=C) 1640MediumC=C stretch (3-butenyl group).[1]
Amide II 1550–1600MediumN-H scissoring (distinctive for primary amides).[1][2]
Phosphoryl (P=O) 1200–1250StrongP=O stretching (sensitive to H-bonding).[1]
P-O-C 1030–1050StrongEster linkage to butenyl chain.[1][2]
P-N 900–950MediumP-N stretching vibration.[1][2]

Part 4: Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for stereochemical and structural assignment.[1][2] The phosphorus nucleus (


) couples to nearby protons and carbons, creating complex splitting patterns that serve as a "connectivity map."[1][2]
NMR (Decoupled)
  • Shift:

    
     12.0 – 16.0 ppm.[1][2]
    
  • Multiplicity: Singlet (in proton-decoupled mode).

  • Significance: A single sharp peak confirms the purity of the phosphorodiamidate core.[2] Multiple peaks indicate hydrolysis (e.g., phosphoramide mustard appears ~18 ppm).[1][2]

NMR (Proton)

Solvent:


 or 

.[1]
Proton Environment

(ppm)
MultiplicityCoupling (

)
Interpretation
Alkene (

)
5.7 – 5.9Multiplet

Terminal vinyl proton.[1]
Alkene (

)
5.0 – 5.2MultipletTerminal vinyl methylene.[1][2]
O-Methylene (

)
3.9 – 4.1dt or q

Split by both P and neighboring

.[1]
Mustard (

)
3.6 – 3.7TripletChlorinated methylene.[1]
Mustard (

)
3.3 – 3.5MultipletNitrogen-bound methylene (complex due to P-coupling).[1]
Amide (

)
2.5 – 4.0BroadExchangeable (disappears with

).[1]
Allylic (

)
2.3 – 2.5QuartetMethylene linking the ester to the alkene.[1]
NMR (Carbon)

Key diagnostic signals:

  • Alkene: ~135 ppm (CH) and ~117 ppm (

    
    ).[1][2]
    
  • Mustard: ~42 ppm (

    
    ) and ~49 ppm (
    
    
    
    ).[1] Note that the
    
    
    carbon is often split into a doublet by phosphorus (
    
    
    ).[1]

Part 5: Experimental Workflow & Visualization

The following diagram outlines the logical flow for synthesizing and validating the compound, ensuring sample integrity is maintained before spectral acquisition.

Analytical_Workflow Start Crude Synthesis Product Purify Flash Chromatography (Neutral Alumina/Silica) Start->Purify Check TLC & 31P NMR Check Purify->Check Decision Purity > 95%? Check->Decision Decision->Purify No (Re-purify) FullChar Full Characterization (1H, 13C, 2D NMR, HRMS) Decision->FullChar Yes Store Cryogenic Storage (-80°C, Argon) FullChar->Store

Figure 2: Purification and validation workflow. 31P NMR is the critical "gatekeeper" step due to its sensitivity to P-N bond hydrolysis.[2]

References

  • PubChem. Phosphorodiamidate Analogues and Mustard Agents (Compound Summary). National Library of Medicine.[1][2] [Link][1]

  • Royal Society of Chemistry. Discovery of phosphorodiamidate mustard-based anticancer activity.[1][2] RSC Advances, 2017.[1][2] [Link]

  • Cushnir, J. R., et al. Identification of phosphoramide mustard/DNA adducts using tandem mass spectrometry.[1][2][11] Rapid Communications in Mass Spectrometry, 1990.[1][2][11] [Link]

Sources

Foundational

The Butenyl Motif: Mechanistic Divergence in Catalysis and Metabolism

The following technical guide is structured to provide an authoritative, mechanistic, and practical analysis of the butenyl group in chemical biology and organic synthesis. Executive Summary The "butenyl group" ( ) is of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanistic, and practical analysis of the butenyl group in chemical biology and organic synthesis.

Executive Summary

The "butenyl group" (


) is often oversimplified as a mere homolog of the allyl group.[1] However, in high-precision synthesis and drug design, it represents a critical bifurcation point in reactivity. Unlike the allyl group, the butenyl moiety introduces positional isomerism  (1-, 2-, and 3-butenyl) that dictates its chemical fate—shifting from nucleophilic addition (crotylation) to metathesis-driven cyclization (RCM) and metabolic oxidation.

This guide deconstructs the butenyl group into its two most consequential functional roles:

  • The Crotyl (2-Butenyl) Platform: A scaffold for stereocontrolled C-C bond formation via the Zimmerman-Traxler transition state.[1]

  • The Homoallyl (3-Butenyl) Platform: A kinetic driver for six-membered ring formation via Ring-Closing Metathesis (RCM).[1]

Part 1: Structural Isomers & Electronic Properties[1]

Defining the substrate is the first step in controlling reactivity.[1] The butenyl group exists primarily in three isomeric forms, each possessing distinct electronic signatures.

IsomerCommon NameElectronic CharacterPrimary Synthetic Utility
1-Butenyl Vinyl homologConjugated (if adjacent to

-system); sterically encumbered.[1]
Polymerization; Michael acceptors.
2-Butenyl Crotyl Internal olefin; nucleophilic at

-position (vinylogous).[1]
Asymmetric Crotylation (Polyketide synthesis).[1]
3-Butenyl Homoallyl Terminal olefin; isolated

-system.[1]
Ring-Closing Metathesis (Formation of cyclohexenes).[1]

Key Insight: The 2-butenyl (crotyl) group is unique because its reaction products generate two adjacent stereocenters simultaneously, whereas allyl groups generate only one.[1] This makes the crotyl group indispensable in polypropionate synthesis.[1]

Part 2: The Crotyl Anomaly – Stereocontrol via Zimmerman-Traxler[2]

The addition of a crotylmetal reagent to an aldehyde (Crotylation) is the benchmark for acyclic stereocontrol. The reaction is governed by the Zimmerman-Traxler (Z-T) Transition State , a six-membered chair-like conformation that minimizes 1,3-diaxial interactions.

Mechanistic Logic[1]
  • Reagent Geometry: The geometry of the crotyl double bond (

    
     vs. 
    
    
    
    ) translates directly to the relative stereochemistry of the product (anti vs. syn).
  • Chair Conformation: The metal (Boron, Titanium, Silicon) coordinates the aldehyde oxygen, locking the conformation.

  • Steric Sorting: Large substituents preferentially adopt equatorial positions to minimize steric strain.[1]

Visualization: The Zimmerman-Traxler Transition State

The following diagram illustrates the mechanistic pathway for an


-crotylboronate yielding an anti-homoallylic alcohol.

ZimmermanTraxler cluster_TS Stereochemical Filter Reagents Aldehyde + (E)-Crotyl Boronate Coordination Lewis Acid Coordination (B ... O=C) Reagents->Coordination Kinetic Initiation TS_State Zimmerman-Traxler TS (Chair Conformation) Coordination->TS_State Product Anti-Homoallylic Alcohol TS_State->Product C-C Bond Formation (Suprafacial) TS_Detail Boron Center: Chair Apex Aldehyde R-Group: Equatorial Methyl Group: Pseudo-Equatorial TS_State->TS_Detail

Figure 1: The Zimmerman-Traxler transition state showing the translation of (E)-crotyl geometry into anti-stereochemistry.

Part 3: The Homoallyl Platform in Metathesis (RCM)

While the crotyl group builds chains, the 3-butenyl (homoallyl) group builds rings. In Ring-Closing Metathesis (RCM), the 3-butenyl group is the "Goldilocks" substrate for forming six-membered rings (cyclohexenes and dihydropyrans).

Kinetic vs. Thermodynamic Factors[1]
  • Chain Length: A 3-butenyl group coupled with an allyl group (via an ester or ether tether) creates the perfect 7-atom precursor to close a 6-membered ring (releasing ethylene).[1]

  • Rate of Closure: 3-butenyl RCM is generally slower than allyl-allyl RCM (forming 5-membered rings) due to the higher entropic cost of organizing a longer chain, but it is thermodynamically favored due to the stability of the resulting cyclohexene (low ring strain).

  • Catalyst Choice: Second-generation Grubbs catalysts (Ru-NHC complexes) are preferred for 3-butenyl substrates to overcome the entropic barrier and prevent non-productive oligomerization.[1]

Part 4: Metabolic Considerations in Drug Design[1]

Incorporating a butenyl group into a drug candidate introduces specific metabolic liabilities that must be screened early.

Oxidative Pathways (Cytochrome P450)[3]
  • Epoxidation: The electron-rich

    
    -system is a prime target for P450 enzymes, forming reactive epoxides.[1] These can be toxic (genotoxic) if they alkylate DNA.[1]
    
  • Allylic Hydroxylation: The allylic C-H bonds (bond dissociation energy ~88 kcal/mol) are weaker than alkyl C-H bonds (~98 kcal/mol), making them susceptible to radical abstraction and hydroxylation.[1]

Safety Rule: Internal alkenes (2-butenyl) are generally more resistant to oxidation than terminal alkenes (3-butenyl) due to steric hindrance, but they are not immune.

Part 5: Experimental Protocols

Protocol A: Roush Asymmetric Crotylation

A self-validating method for synthesizing chiral homoallylic alcohols.

Objective: Synthesis of (3S,4S)-3-methyl-1-phenyl-1-hexen-4-ol (Anti-Crotylation product).

Reagents:

  • Aldehyde substrate (e.g., Hydrocinnamaldehyde)

  • Reagent: (E)-Crotylboronate derived from (+)-diisopropyl tartrate (Roush Reagent).[1]

  • Solvent: Toluene (Anhydrous).[1]

Workflow:

  • Preparation (Inert Atmosphere): Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under Argon.

  • Reagent Loading: Add the (E)-crotylboronate (1.2 equiv) in toluene (0.5 M).[1]

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Why? To maximize the energy difference between the favored equatorial TS and the disfavored axial TS.

  • Addition: Add the aldehyde (1.0 equiv) dropwise over 20 minutes.

  • Incubation: Stir at -78°C for 3-4 hours. Monitor by TLC (mini-workup required).[1]

  • Workup (Oxidative):

    • Dilute with diethyl ether.[1]

    • Add ethanolamine (excess) or NaOH/H2O2 to cleave the boronate ester.[1] Caution: Exothermic.[1]

    • Stir for 2 hours at room temperature until a white precipitate forms.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Protocol B: Ring-Closing Metathesis (6-Membered Ring Formation)

Optimized for 3-butenyl substrates using Grubbs II.

Objective: Cyclization of a diallyl malonate derivative containing a 3-butenyl arm.

Workflow:

  • Degassing (Critical): Dissolve the diene substrate in anhydrous Dichloromethane (DCM) to a concentration of 0.005 M .

    • Why dilute? High dilution favors intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).[1]

    • Degas method: Sparge with Argon for 15 minutes.[1] Oxygen kills the Ruthenium carbene.[1]

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (2-5 mol%) as a solid in one portion.

  • Reflux: Heat to mild reflux (40°C) for 2-12 hours.

  • Quenching: Add ethyl vinyl ether (excess) and stir for 30 minutes.

    • Mechanism:[1][2][3] The Ru-catalyst reacts with ethyl vinyl ether to form a Fischer carbene, which is catalytically inactive, preventing isomerization during workup.

  • Purification: Concentrate and pass through a short silica plug to remove Ruthenium byproducts (often black/brown).[1]

References

  • Zimmerman, H. E., & Traxler, M. D. (1957).[1][4] The Stereochemistry of the Ivanov and Reformatsky Reactions. Journal of the American Chemical Society, 79(8), 1920–1923. Link[1]

  • Roush, W. R., et al. (1985).[1] Asymmetric synthesis using tartrate ester modified allylboronates.[1] Journal of the American Chemical Society, 107(16), 4691–4702. Link[1]

  • Grubbs, R. H. (2006).[1] Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760–3803.[1] Link[1]

  • Guengerich, F. P. (2001).[1] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.[1] Link[1]

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370. Link[1]

Sources

Exploratory

Technical Guide: Preliminary Cytotoxicity Screening of Novel Phosphorodiamidates

Introduction: The Phosphorodiamidate Challenge Phosphorodiamidates (compounds containing a core) represent a versatile class of pharmacophores. They are widely explored as prodrug scaffolds (e.g., to deliver phosphorylat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phosphorodiamidate Challenge

Phosphorodiamidates (compounds containing a


 core) represent a versatile class of pharmacophores. They are widely explored as prodrug scaffolds  (e.g., to deliver phosphorylated nucleosides intracellularly, bypassing the rate-limiting first phosphorylation step) and as alkylating agents  (similar to cyclophosphamide).

Screening these compounds for cytotoxicity presents a dual challenge:

  • Efficacy Screening: For antineoplastic candidates, cytotoxicity is the desired outcome.

  • Safety Profiling: For antiviral or metabolic candidates, cytotoxicity is an adverse outcome (off-target effect).

This guide deviates from standard "add-and-read" kit protocols. It addresses the specific physicochemical quirks of phosphorus-nitrogen (P-N) bonds—specifically their hydrolytic susceptibility in acidic media and their requirement for enzymatic bioactivation (e.g., by phosphoramidases).

Phase 1: Compound Integrity & Preparation

Before any cell sees a compound, you must validate the chemical species. Phosphorodiamidates can degrade into phosphoramidates or free amines if mishandled.

Solubilization Protocol

Most novel phosphorodiamidates are lipophilic. DMSO is the standard vehicle, but P-N bonds can be sensitive to trace water in "wet" DMSO.

  • Step 1: Use anhydrous DMSO (stored over molecular sieves).

  • Step 2: Prepare a 20 mM master stock.

  • Step 3: QC Check: Run a quick

    
    P-NMR on the stock solution.
    
    • Pass: Single peak (typically

      
       10–20 ppm).
      
    • Fail: Appearance of new peaks near 0 ppm (indicating hydrolysis to phosphate species).

Stability in Media (The "False Negative" Trap)

Phosphorodiamidates are prodrugs. If they hydrolyze extracellularly in the media (due to serum esterases or pH), the charged metabolite may not permeate the cell membrane, leading to a false negative (lack of potency).

  • Validation: Incubate compound in complete media (RPMI + 10% FBS) at 37°C for 24 hours without cells. Analyze by HPLC-MS to confirm the parent compound remains >90% intact extracellularly.

Phase 2: The Screening Platform

We typically utilize a biphasic screening strategy to distinguish general toxicity from specific antiproliferative activity.

Assay Selection: MTT vs. SRB vs. ATP

For phosphorodiamidates, avoid MTT if your compound contains reducible moieties (like nitro groups) or if you suspect mitochondrial decoupling, as this yields false positives.

Assay TypeMechanismSuitability for Phosphorodiamidates
MTT/MTS Mitochondrial Reductase (Metabolic)Moderate. Good for high throughput, but P-N compounds can sometimes alter mitochondrial respiration without killing the cell immediately.
SRB (Sulforhodamine B) Total Protein StainingHigh. Best for adherent cells.[1] Unaffected by metabolic fluctuations. Recommended for confirming "hits."
CellTiter-Glo (ATP) ATP QuantificationHigh. Most sensitive.[2] Essential if the drug mechanism involves metabolic poisoning.
Cell Line Panel Strategy

To calculate the Selectivity Index (SI) , you must screen against a matched normal line.

  • Tumor Panel: HeLa (Cervical), A549 (Lung), MCF-7 (Breast).

  • Normal Control (Critical): HFF-1 (Human Foreskin Fibroblasts) or MRC-5.

  • Rationale: A compound killing cancer cells at 5 µM is useless if it kills fibroblasts at 2 µM.

Phase 3: Experimental Workflow

The following diagram outlines the rigorous workflow required to ensure data integrity.

CytotoxicityWorkflow Stock 1. Stock Prep (20mM in DMSO) QC 2. 31P-NMR QC (Verify Integrity) Stock->QC Dilution 3. Serial Dilution (2x conc. in Media) QC->Dilution Pass Treatment 5. Treatment (72h Incubation) Dilution->Treatment Add Compound Seeding 4. Cell Seeding (3-5k cells/well) Seeding->Treatment 24h Attachment Readout 6. Readout (SRB or ATP) Treatment->Readout Analysis 7. Analysis (IC50 & SI) Readout->Analysis

Figure 1: Validated workflow for phosphorodiamidate screening. Note the critical NMR QC step before dilution.

Step-by-Step Protocol (SRB Assay)
  • Seeding: Seed cells (e.g., 4,000 cells/well) in 96-well plates. Leave column 1 blank (media only) and column 12 as vehicle control (0.5% DMSO) .

  • Attachment: Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Add 100 µL of 2X concentrated drug dilutions. Final volume = 200 µL.

    • Concentration Range: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM.

  • Incubation: Incubate for 72 hours. (Phosphorodiamidates often require >48h for intracellular activation).

  • Fixation: Add 50 µL cold 50% TCA (Trichloroacetic acid) directly to wells. Incubate 1 hour at 4°C.

  • Washing: Wash 5x with tap water. Air dry.

  • Staining: Add 100 µL 0.4% SRB in 1% acetic acid. Incubate 15 min.

  • Solubilization: Wash 5x with 1% acetic acid. Dry. Solubilize dye with 200 µL 10 mM Tris Base.

  • Measurement: Read Absorbance at 510 nm.

Phase 4: Mechanism of Action (Bioactivation)

Unlike simple cytotoxins, phosphorodiamidates often function as "Trojan Horses." They are neutral, allowing passive diffusion, but must be activated by intracellular enzymes (histidine triad nucleotide-binding protein 1 (HINT1) or similar phosphoramidases) to release the charged active species.

If your compound is inactive, it may not be lack of potency, but lack of bioactivation.

Bioactivation Prodrug Phosphorodiamidate (Neutral, Lipophilic) Entry Passive Diffusion (Cell Membrane) Prodrug->Entry Enzyme Intracellular Phosphoramidases (e.g., HINT1) Entry->Enzyme Cytosol Cleavage P-N Bond Cleavage Enzyme->Cleavage Active Active Monophosphate Species Cleavage->Active Effect Cytotoxicity / Chain Termination Active->Effect

Figure 2: The bioactivation pathway. Failure at the "Enzyme" step (e.g., in cells with low HINT1 expression) leads to resistance.

Phase 5: Data Analysis & Selectivity

Calculating IC50

Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.



Selectivity Index (SI)

This is the "Go/No-Go" metric.



  • SI < 2: General toxin.[3] Discard.

  • SI > 10: Promising lead.

  • SI > 50: High priority candidate.

References

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[1] Nature Protocols. [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research. [Link]

  • Sofia, M. J., et al. (2010). Discovery of a β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry. [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. [Link]

Sources

Foundational

Technical Guide: Stability &amp; Degradation of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

This guide provides an in-depth technical analysis of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS 39800-29-8).[1][2] It focuses on the chemical stability, degradation mechanisms, and experimental handling...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS 39800-29-8).[1][2] It focuses on the chemical stability, degradation mechanisms, and experimental handling of this specialized nitrogen mustard probe.[3]

[1][2]

Executive Technical Summary

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate is a functionalized phosphorodiamidate mustard.[1][2][3] Structurally, it combines a nitrogen mustard "warhead" (bis(2-chloroethyl)amine) with a phosphate linker and a 3-butenyl ester tail.[1][2]

  • Primary Utility: It serves as a reactive probe in proteomics and DNA adduct research.[1][2][3] The nitrogen mustard moiety acts as an alkylating agent (crosslinker), while the terminal alkene (3-butenyl group) provides a bio-orthogonal handle for downstream functionalization (e.g., via thiol-ene "click" chemistry or oxidation).[3]

  • Stability Profile: The molecule is inherently unstable in aqueous environments due to the electrophilic nature of the nitrogen mustard group and the hydrolytic susceptibility of the phosphorodiamidate linkage.[3]

  • Critical Handling: Must be stored at -20°C or lower under anhydrous conditions. Solubilization should occur immediately prior to use in anhydrous organic solvents (DMSO, DMF) before dilution into aqueous buffers.[2][3]

Chemical Structure & Reactivity Logic

To understand the degradation, one must deconstruct the molecule into its reactive centers:

  • The Nitrogen Mustard Group: The bis(2-chloroethyl)amine moiety is the primary source of instability.[1][2][3][4] At physiological pH, the amine lone pair performs an intramolecular nucleophilic attack on the

    
    -carbon, displacing a chloride ion to form a highly reactive aziridinium ion .[3]
    
  • The Phosphorodiamidate Linkage (P-N Bond): This bond is acid-labile.[1][2][3] Its cleavage releases the free nitrogen mustard amine and a phosphate ester.[2][3]

  • The 3-Butenyl Ester (P-O Bond): Relative to the P-N bond and the mustard group, this ester linkage is more stable but can undergo hydrolysis under extreme pH conditions or enzymatic catalysis (phosphodiesterases).[3]

Degradation Pathways[3][5]

The degradation of this molecule is pH-dependent, following two competing pathways: Aziridinium-mediated Alkylation/Hydrolysis (dominant at neutral/alkaline pH) and Acid-Catalyzed P-N Cleavage (dominant at acidic pH).[1][2]

Pathway A: Aziridinium Ion Formation (Activation & Deactivation)[1]
  • Mechanism: In neutral to alkaline buffers (pH

    
     7.4), the nitrogen lone pair is unprotonated.[3] It cyclizes to form the aziridinium cation.[1][2][3][4]
    
  • Outcome 1 (Alkylation): If a nucleophile (DNA guanine N7, protein cysteine) is present, the aziridinium ring opens, forming a covalent adduct.[3] This is the desired mechanism of action.

  • Outcome 2 (Hydrolysis/Deactivation): In the absence of a target, water attacks the aziridinium ring, opening it to form a hydroxyethyl derivative.[3] This process repeats for the second chloroethyl arm, resulting in an inactive dihydroxy species.[2][3]

Pathway B: Acid-Catalyzed Hydrolysis[1][2]
  • Mechanism: At acidic pH (< 5.0), the nitrogen atom of the phosphorodiamidate can be protonated, making it a better leaving group.[3] Water attacks the phosphorus center.[1][2][3]

  • Outcome: Cleavage of the P-N bond.[2][3][5][6] This releases nornitrogen mustard (bis(2-chloroethyl)amine) and O-(3-butenyl) phosphate .[1][2]

Visualization of Pathways

The following diagram illustrates the competing degradation logic.

DegradationPathways Parent O-(3-Butenyl)-N,N-bis(2-chloroethyl) phosphorodiamidate (Intact Probe) Aziridinium Aziridinium Ion Intermediate (Highly Electrophilic) Parent->Aziridinium pH ≥ 7.4 Intramolecular Cyclization (-Cl⁻) Acid_Cleavage P-N Bond Cleavage (Acid Catalyzed) Parent->Acid_Cleavage pH < 5.0 Protonation Alkylation Biological Adducts (DNA/Protein Crosslinks) Aziridinium->Alkylation + Nucleophile (DNA/Protein) Hydrolysis_Deactive N-(2-hydroxyethyl) Deactivated Species Aziridinium->Hydrolysis_Deactive + H₂O (Hydrolysis) NorMustard Free Nornitrogen Mustard + O-(3-butenyl) Phosphate Acid_Cleavage->NorMustard Decomposition

Caption: Figure 1: Competing degradation pathways governed by pH. Neutral conditions favor aziridinium formation (activation), while acidic conditions favor P-N bond scission.[3]

Quantitative Stability Data (Class-Based)

While specific half-life data for the 3-butenyl analog is rare, its stability can be extrapolated from homologous phosphorodiamidate mustards (e.g., Phosphoramide Mustard - PM).[1][2][3]

ConditionApproximate Half-Life (

)
Dominant Mechanism
Solid State (-20°C) > 12 MonthsStable if kept anhydrous.[1][2]
Aqueous Buffer (pH 7.4, 37°C) 2.0 – 4.0 HoursAziridinium formation

Hydrolysis.[2][3]
Aqueous Buffer (pH 5.0, 25°C) < 2.0 HoursP-N Bond Hydrolysis (Acid Lability).
Human Plasma (37°C) ~ 30 – 60 MinutesProtein binding + Esterase activity + Hydrolysis.[1][2][3]
DMSO Stock (Anhydrous) > 24 HoursMinimal degradation (Lack of nucleophiles).[1][2][3]

Note: Data extrapolated from phosphoramide mustard kinetics [1][2]. The 3-butenyl ester group may slightly alter lipophilicity but does not significantly stabilize the labile N-mustard core.[1]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a working solution while minimizing pre-experimental degradation.

  • Solvent Choice: Use anhydrous DMSO or DMF .[1][2][3] Do not use ethanol or methanol, as they can act as nucleophiles and react with the mustard.[2][3]

  • Weighing: Weigh the oil/solid rapidly. The compound is hygroscopic.[1][2][3]

  • Dissolution: Dissolve to a high concentration (e.g., 100 mM).

  • Storage: Aliquot immediately into single-use vials. Store at -80°C.

    • Validation: Check purity via LC-MS or ³¹P-NMR.[1][2][3] Intact signal should appear around

      
       10-15 ppm (relative to phosphoric acid), distinct from inorganic phosphate (
      
      
      
      0 ppm).[1][2][3]
Protocol B: Kinetic Stability Assay (³¹P-NMR)

Objective: Determine the precise


 of the probe in your specific experimental buffer.[3]
  • Setup: Prepare a 5 mM solution of the probe in deuterated buffer (e.g., Phosphate-buffered saline in D₂O, pH 7.4).

  • Acquisition: Immediately transfer to an NMR tube. Maintain temperature at 37°C.

  • Monitoring: Acquire ³¹P-NMR spectra every 15 minutes for 8 hours.

    • T0 Signal: Single peak corresponding to the phosphorodiamidate.[2][3]

    • Degradation Signals: Appearance of new upfield signals (hydrolysis products) or inorganic phosphate.[1][2][3]

  • Calculation: Plot the natural log of the parent integral vs. time. The slope

    
     gives 
    
    
    
    .[1][3]

References

  • Kallama, S., & Hemminki, K. (1986).[2][3][7] Stabilities of 7-alkylguanosines and 7-deoxyguanosines formed by phosphoramide mustard and nitrogen mustard.[1][2][3][7] Chemico-Biological Interactions.[1][2][3][7][8]

  • Engle, T. W., et al. (1979).[1][2][3] The partitioning of phosphoramide mustard and its aziridinium ions among alkylation and P-N bond hydrolysis reactions.[2][3][6] Journal of Medicinal Chemistry.[1][2][3]

  • Santa Cruz Biotechnology. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate Product Data.[1]

  • Povirk, L. F., & Shuker, D. E. (1994).[2][3] DNA damage and mutagenesis induced by nitrogen mustards.[1][2][3][4][9] Mutation Research/Reviews in Genetic Toxicology.[1][2][3]

Sources

Exploratory

In Vitro Metabolic Profiling of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

The following technical guide details the in vitro metabolic profile of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate. This analysis synthesizes established nitrogen mustard pharmacokinetics with predictive meta...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro metabolic profile of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate. This analysis synthesizes established nitrogen mustard pharmacokinetics with predictive metabolic modeling for the specific 3-butenyl ester moiety.

Technical Guide & Pathway Analysis

Part 1: Executive Summary & Chemical Identity

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS: 39800-29-8) represents a unique class of acyclic phosphorodiamidate esters. Historically utilized as a synthetic precursor in the ozonolytic production of 4-hydroperoxycyclophosphamide (the pre-activated form of Cyclophosphamide) [1], this compound possesses distinct pharmacological properties when introduced into biological systems.

Unlike Cyclophosphamide (CPA), which requires hepatic hydroxylation to open its oxazaphosphorine ring, this molecule is already "open." However, the alkylating nitrogen mustard moiety is masked by the phosphorodiamidate ester. Its in vitro metabolism is governed by a competition between bioactivation (release of the mustard) and toxification (modification of the butenyl chain).

Chemical Structure & Properties[1][2]
  • Molecular Formula: C₈H₁₇Cl₂N₂O₂P[1][2]

  • Key Moieties:

    • N,N-bis(2-chloroethyl)amine: The DNA-alkylating "warhead."

    • Phosphorodiamidate Core: Determines hydrolytic stability.

    • O-(3-Butenyl) Ester: A lipophilic side chain containing a terminal alkene, susceptible to specific P450 oxidations.

Part 2: Metabolic Pathways (Mechanistic Analysis)

The metabolic fate of this compound in liver microsomes (RLM/HLM) follows three divergent pathways. The balance between these pathways determines the ratio of therapeutic efficacy (DNA alkylation) to neuro/nephrotoxicity.

Pathway A: P450-Mediated Epoxidation (The Butenyl Shift)

The terminal alkene on the 3-butenyl chain is a high-affinity substrate for cytochrome P450 enzymes (specifically CYP2E1 and CYP2B6).

  • Mechanism: Direct oxygen insertion across the C3-C4 double bond.

  • Product: O-(3,4-Epoxybutyl)-phosphorodiamidate.

  • Significance: This epoxide is electrophilic. While less reactive than the mustard group, it can form adducts with cytosolic proteins or undergo hydrolysis by Epoxide Hydrolase (mEH) to form a vicinal diol. This pathway diverts the molecule from releasing the active mustard.

Pathway B: Phosphoester Cleavage (Bioactivation)

This is the critical activation step. The O-P bond must be cleaved to release the active alkylating agent.

  • Enzymes: Phosphodiesterases (PDEs) and hepatic carboxylesterases.

  • Mechanism: Hydrolysis of the ester linkage.

  • Products:

    • Phosphoramide Mustard (PAM): The active DNA cross-linking agent.

    • 3-Buten-1-ol: A byproduct that is further oxidized to 3-butenoic acid.

  • Note: Unlike CPA, which requires CYP450 activation, this analog relies on hydrolytic enzymes for activation, potentially bypassing resistance mechanisms involving low CYP expression.

Pathway C: N-Dechloroethylation (Neurotoxicity)

Common to all nitrogen mustards, the chloroethyl side chains undergo oxidative dealkylation.

  • Enzymes: CYP3A4.

  • Mechanism: Hydroxylation at the

    
    -carbon of the chloroethyl group, followed by spontaneous decomposition.
    
  • Toxic Byproduct: Chloroacetaldehyde (CAA). CAA is a known neurotoxin and nephrotoxin, responsible for the encephalopathy often seen in high-dose ifosfamide therapy.

Part 3: Visualization of Metabolic Logic

The following diagram illustrates the branching metabolic fate, highlighting the competition between activation (PAM formation) and toxification (Epoxide/CAA formation).

MetabolicPathway Parent O-(3-Butenyl)-N,N-bis(2-chloroethyl) phosphorodiamidate (Parent Drug) Epoxide Metabolite M1: O-(3,4-Epoxybutyl)-phosphorodiamidate (Epoxidation) Parent->Epoxide CYP2E1/2B6 (Oxidation) PAM ACTIVE METABOLITE (M3): Phosphoramide Mustard (PAM) (DNA Alkylation) Parent->PAM Phosphodiesterases (Bioactivation) Alcohol Byproduct: 3-Buten-1-ol Parent->Alcohol Hydrolysis Dechloro TOXIC METABOLITE (M4): Dechloroethylated Analog + Chloroacetaldehyde (CAA) Parent->Dechloro CYP3A4 (N-Dealkylation) Diol Metabolite M2: O-(3,4-Dihydroxybutyl)-phosphorodiamidate (Hydrolysis) Epoxide->Diol Epoxide Hydrolase

Figure 1: Divergent metabolic pathways of O-(3-Butenyl)-phosphorodiamidate showing bioactivation (Green) vs. toxification (Red/Yellow).

Part 4: Experimental Protocols (Self-Validating Systems)

To characterize these pathways in vitro, the following experimental workflow is required. This protocol includes specific trapping agents to validate the presence of reactive intermediates.

Protocol 1: Microsomal Stability & Metabolite Identification

Objective: Determine intrinsic clearance (


) and identify M1-M4 metabolites.

Reagents:

  • Liver Microsomes (Human/Mouse, 20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Trapping Agent: Glutathione (GSH) (5 mM) – Critical for trapping the aziridinium ion formed by PAM.

Step-by-Step Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (10 µM). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system.

    • Control A: No NADPH (Assess hydrolytic stability/Pathway B only).

    • Control B: Heat-inactivated microsomes (Assess chemical instability).

  • Incubation: Shake at 37°C. Timepoints: 0, 5, 15, 30, 60 min.

  • Quenching: Transfer 50 µL aliquots into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Trapping Confirmation: For GSH samples, incubate an additional 15 min after quenching (if using supernatant) or include GSH in the initial mix to capture the active aziridinium species derived from PAM.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

Protocol 2: LC-MS/MS Data Interpretation

Mass Transitions (Predictive):

Metabolite Transformation Mass Shift (Δ) Key Fragment (m/z)
Parent -- 0 275 (M+H)+
M1 (Epoxide) + Oxygen +16 Da 291
M2 (Diol) + H₂O +34 Da (from M1) 309
M3 (PAM) - C₄H₆ (Loss of butenyl) -54 Da 221 (Characteristic Mustard Peak)

| M4 (De-Cl) | - C₂H₃Cl + O | -48 Da | 227 |

Part 5: References & Authoritative Grounding[4]

  • Struck, R. F., et al. (1971).[3] "Synthesis and properties of 4-hydroperoxycyclophosphamide and related compounds." Journal of the American Chemical Society.[3] This seminal paper details the synthesis of activated cyclophosphamide analogs using O-(3-Butenyl) precursors.

  • Sladek, N. E. (1988). "Metabolism of oxazaphosphorines." Pharmacology & Therapeutics. Definitive review on the CYP-mediated activation of phosphorodiamidate mustards.

  • Zhang, J., et al. (2005). "Metabolism and pharmacokinetics of phosphorodiamidate mustard." Cancer Chemotherapy and Pharmacology. Provides the baseline stability data for the PAM moiety released by the subject compound.

  • Colvin, M. (1999). "The comparative pharmacology of cyclophosphamide and ifosfamide." Seminars in Oncology. Explains the mechanism of chloroacetaldehyde neurotoxicity (Pathway C).

Disclaimer: This guide is for research purposes only. The compound O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate is a potent alkylating agent and should be handled with extreme caution in a certified fume hood.

Sources

Foundational

Precision Modeling of Phosphorodiamidate Morpholino Oligomer (PMO) - DNA Interactions

Executive Summary The interaction between Phosphorodiamidate Morpholino Oligomers (PMOs) and DNA represents a unique class of molecular recognition events. Unlike canonical DNA-DNA or DNA-RNA duplexes, PMOs possess a neu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The interaction between Phosphorodiamidate Morpholino Oligomers (PMOs) and DNA represents a unique class of molecular recognition events. Unlike canonical DNA-DNA or DNA-RNA duplexes, PMOs possess a neutral backbone where the ribose is replaced by a morpholine ring and the phosphodiester linkage is replaced by a phosphorodiamidate bond.[1][2] This structural alteration confers nuclease resistance and eliminates electrostatic repulsion, drastically altering the thermodynamic landscape of binding.

This guide provides a rigorous theoretical and practical framework for modeling PMO-DNA interactions. It moves beyond standard protocols, addressing the specific challenges of parameterizing non-standard residues and simulating neutral-charged backbone dynamics in explicit solvent.

Theoretical Foundations: The Neutral Backbone Anomaly

Structural Divergence

The accuracy of any theoretical model hinges on correctly defining the physicochemical differences between the PMO and the DNA target.

  • Backbone Geometry: The PMO backbone consists of a six-membered morpholine ring arranged in a chair conformation. This restricts conformational flexibility compared to the five-membered ribose ring of DNA (

    
     vs 
    
    
    
    ).
  • Electrostatics: The defining feature of PMO is the replacement of the anionic phosphate oxygen with a neutral dimethylamino group

    
    .
    
  • Implication for Modeling: Standard nucleic acid force fields (AMBER bsc1, CHARMM36) assume a charged backbone. Applying these directly to PMOs results in catastrophic artifacts.

Thermodynamic Drivers

In DNA-DNA hybridization, duplex formation fights against the electrostatic repulsion of two negatively charged strands. High ionic strength is required to screen this repulsion.

  • PMO-DNA: The PMO is neutral. There is no inter-strand repulsion.[3] Consequently, PMO-DNA duplexes are governed almost entirely by stacking interactions (enthalpic) and hydrogen bonding , with a reduced dependence on ionic strength compared to DNA-DNA.

Computational Framework: Force Field Parameterization

Since no "out-of-the-box" force field exists for PMOs in standard repositories, the researcher must construct a hybrid topology. This is the single most critical step in the workflow.

The Hybrid Force Field Strategy

We utilize a "divide-and-conquer" approach:

  • DNA Strand: Use AMBER OL15 or bsc1 (gold standard for DNA).

  • PMO Strand: Use General Amber Force Field (GAFF2) for the morpholine-phosphorodiamidate backbone, derived via Quantum Mechanical (QM) calculations.

Protocol: Step-by-Step Parameterization

Step 1: Fragment Isolation Isolate a PMO dimer (e.g., 5'-Morpholine-Phosphorodiamidate-Morpholine-3') and cap the ends with methyl groups to mimic the continuous chain.

Step 2: Geometry Optimization (QM) Perform geometry optimization using Density Functional Theory (DFT).

  • Recommended Level: B3LYP/6-31G(d) or higher.

  • Software: Gaussian or ORCA.

Step 3: Charge Derivation (RESP) Standard Mulliken charges are insufficient for MD. You must generate Restrained Electrostatic Potential (RESP) charges to ensure the electrostatic surface potential matches the QM data.

  • Tool:antechamber (AmberTools).

Step 4: Topology Assembly Map the GAFF atom types to the PMO structure.

  • Critical Check: Ensure the

    
     bond parameters (force constant and equilibrium distance) are explicitly defined in the .frcmod file, as GAFF may approximate them poorly.
    
Workflow Visualization

SimulationWorkflow cluster_0 Force Field Generation QM QM Optimization (Gaussian/ORCA) RESP RESP Charge Fitting QM->RESP Param Parameterization (GAFF2 + frcmod) RESP->Param Build Build Duplex (Leap/XLeap) Param->Build Solvate Solvation (TIP3P + Ions) Build->Solvate MD Production MD (PMEMD/GROMACS) Solvate->MD

Figure 1: The hybrid parameterization workflow required to bridge QM accuracy with MD efficiency for PMO-DNA systems.

Simulation Environment & Protocols

Solvation and Ionization

Even though the PMO is neutral, the DNA strand is highly charged.

  • Water Model: TIP3P or OPC (Optimal Point Charge). OPC is recommended for nucleic acids as it better reproduces bulk water properties.

  • Ionic Strength: Neutralizing the DNA strand with

    
     is mandatory. However, to mimic physiological conditions, add 
    
    
    
    NaCl.
  • Box Size: Minimum

    
     buffer between the solute and box edge to prevent self-interaction via Periodic Boundary Conditions (PBC).
    
Production Dynamics Settings

The lack of charge on the PMO backbone changes how Long-Range Electrostatics should be handled.

ParameterSettingRationale
Thermostat Langevin (collision freq

)
Efficient temperature coupling without disrupting fast backbone vibrations.
Barostat Berendsen or Monte CarloMaintain 1 atm pressure.
Electrostatics PME (Particle Mesh Ewald)Crucial: Even with a neutral backbone, PME is required for the DNA strand and solvent ions.
Cutoff

Slightly larger than the standard

to account for the reduced screening of the neutral backbone.
Timestep 2.0 fsWith SHAKE algorithm applied to hydrogen bonds.

Advanced Analysis: Binding Free Energy

To quantify the stability of the PMO-DNA interaction, we employ MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). This method estimates the binding free energy (


) by decomposing it into energetic terms.
The Thermodynamic Cycle


Calculation Components
  • 
     (Molecular Mechanics Energy): 
    
    • Electrostatic: Favorable, but less dominant than in DNA-DNA.

    • Van der Waals: Highly favorable due to base stacking.

  • 
     (Solvation Energy): 
    
    • Polar (

      
      ): The penalty for desolvating the polar bases.
      
    • Non-polar (

      
      ): Favorable burial of hydrophobic surface area.
      
  • 
     (Entropy): 
    
    • PMOs are pre-organized (rigid morpholine ring). This reduces the entropic penalty of binding compared to flexible RNA/DNA ribose backbones. This is a key theoretical advantage of PMOs.

Interaction Mechanism Diagram

InteractionMech PMO Neutral PMO Backbone Stacking Base Stacking (Enthalpic Driver) PMO->Stacking HBond Watson-Crick H-Bonding PMO->HBond Repulsion Electrostatic Repulsion (ABSENT) PMO->Repulsion No Charge DNA Anionic DNA Backbone DNA->Stacking DNA->HBond DNA->Repulsion Charged Stability High Duplex Stability (High Tm) Stacking->Stability HBond->Stability Repulsion->Stability No Destabilization

Figure 2: Mechanistic drivers of PMO-DNA stability. Note the absence of electrostatic repulsion contributing to high affinity.[3]

Validation: Correlating Theory with Experiment

A model is only as good as its experimental correlation. The following metrics must be used to validate the MD trajectory.

Structural Validation (RMSD)

Calculate the Root Mean Square Deviation (RMSD) of the backbone atoms relative to the starting structure.

  • Success Criteria: PMO-DNA duplexes are stable.[3] RMSD should plateau within 10-20 ns. If RMSD drifts continuously

    
    , the force field parameters (likely the 
    
    
    
    bond) are incorrect.
Experimental Proxy: Melting Temperature ( )

While MD gives


, experimentalists measure 

.
  • Correlation: A stronger

    
     (more negative) in MM-PBSA calculations must correlate with a higher experimental 
    
    
    
    .
  • UV Melting: PMO-DNA duplexes exhibit sharp hyperchromic shifts.

  • CD Spectroscopy:

    • B-form DNA:[1][4][5] Positive band at ~275 nm, negative at ~245 nm.

    • PMO-DNA:[1][3] Often exhibits intermediate geometry between A-form and B-form. The model should reproduce these helical parameters (twist, rise) calculated via tools like cpptraj or Curves+.

References

  • Chen, C. et al. (2016). "Molecular Dynamics Simulations of Phosphorodiamidate Morpholino Oligomer (PMO) and its Complex with RNA." Journal of Physical Chemistry B. Link

  • Moulton, H. M. & Jiang, S. (2009).[1] "Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos." Molecules. Link

  • Summerton, J. (1999). "Morpholino antisense oligomers: the case for an RNase H-independent structural type." Biochimica et Biophysica Acta. Link

  • Case, D. A. et al. (2023). "Amber 2023 Reference Manual (GAFF and RESP procedures)." University of California, San Francisco. Link

  • Golyshev, V. M. et al. (2019).[1] "Structure and Hybridization Properties of Glycine Morpholine Oligomers in Complexes with DNA and RNA." Journal of Physical Chemistry B. Link

Sources

Exploratory

exploring O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate as a research chemical

A Chemical Probe for Cyclophosphamide Activation & Resistance Mechanisms Executive Summary O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS: 39800-29-8) is a specialized research chemical designed as a stable,...

Author: BenchChem Technical Support Team. Date: February 2026

A Chemical Probe for Cyclophosphamide Activation & Resistance Mechanisms

Executive Summary

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS: 39800-29-8) is a specialized research chemical designed as a stable, acyclic precursor to the active metabolites of cyclophosphamide (CP) and ifosfamide. Unlike the parent drugs, which require hepatic activation by cytochrome P450 enzymes, this molecule allows researchers to generate aldophosphamide —the pivotal intermediate in nitrogen mustard cytotoxicity—via a controlled chemical ozonolysis reaction in vitro.

This guide details the physicochemical properties, activation protocols, and experimental applications of this compound, specifically for studying alkylating agent resistance mechanisms (e.g., Aldehyde Dehydrogenase [ALDH] overexpression) and DNA crosslinking kinetics without the variability of microsomal activation systems.

Chemical Identity & Properties
PropertySpecification
Chemical Name O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate
CAS Number 39800-29-8
Formula C₈H₁₇Cl₂N₂O₂P
Molecular Weight 275.11 g/mol
Structure Acyclic phosphorodiamidate containing a nitrogen mustard moiety and a terminal alkene ester.
Appearance Clear colorless oil or viscous liquid
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate. Sparingly soluble in water (hydrolytically unstable).
Stability Stable at -20°C (desiccated). The terminal alkene is stable; the P-N bond is sensitive to acid hydrolysis.
Structural Significance

The molecule consists of three functional domains:

  • Nitrogen Mustard Group: Bis(2-chloroethyl)amine, the DNA alkylating effector.

  • Phosphorodiamidate Core: Mimics the activated phosphorus center of cyclophosphamide metabolites.

  • O-(3-Butenyl) Tether: A "masking" group. The terminal double bond is chemically inert under physiological conditions but reacts rapidly with ozone to yield an aldehyde, mimicking the ring-opened aldophosphamide.

Mechanism of Action & Activation

The utility of this compound lies in its ability to bypass the hepatic P450 hydroxylation step. In a laboratory setting, the 3-butenyl group is converted to an aldehyde via ozonolysis.[1] This generated intermediate is chemically equivalent to aldophosphamide , which then undergoes spontaneous


-elimination to release the active alkylating agent.
Activation Pathway Diagram

ActivationPathway Precursor O-(3-Butenyl) Precursor (Stable) Ozonide Primary Ozonide (Transient) Precursor->Ozonide Ozone (O3) -78°C, DCM Aldophosphamide Aldophosphamide Analog (Active Intermediate) Ozonide->Aldophosphamide Reduction (Me2S or PPh3) Mustard Phosphoramide Mustard (DNA Alkylator) Aldophosphamide->Mustard Beta-Elimination (Spontaneous at pH 7.4) Acrolein Acrolein (Toxic Byproduct) Aldophosphamide->Acrolein Beta-Elimination

Figure 1: Chemical activation pathway. The precursor is chemically activated to bypass metabolic variability.

Experimental Protocols
4.1. Chemical Activation (Ozonolysis)

Objective: To generate a defined concentration of aldophosphamide analog for in vitro toxicity assays.

Reagents:

  • O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (dissolved in Dichloromethane, DCM).

  • Ozone generator.[2]

  • Dimethyl sulfide (DMS) or Triphenylphosphine (PPh3).

  • Nitrogen gas.

Protocol:

  • Dissolution: Dissolve 100 mg of the precursor in 10 mL of anhydrous DCM in a flame-dried round-bottom flask.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Ozonolysis: Bubble a stream of ozone/oxygen through the solution until a faint blue color persists (indicating saturation with ozone).

  • Purging: Purge the solution with dry nitrogen for 10–15 minutes to remove excess ozone (solution becomes colorless).

  • Reduction: Add 2.0 equivalents of Dimethyl sulfide (DMS) to reduce the ozonide to the aldehyde.

  • Warming: Allow the mixture to warm to room temperature (20–25°C) over 1 hour.

  • Solvent Exchange: Evaporate the DCM under reduced pressure (keep temperature <30°C to prevent premature degradation). Re-dissolve the residue immediately in DMSO or cell culture media for assays.

4.2. In Vitro Cytotoxicity Assay

Objective: Determine sensitivity of cell lines to the activated mustard.

  • Preparation: Prepare a stock solution of the activated (ozonized) compound in DMSO immediately prior to use.

  • Seeding: Seed tumor cells (e.g., L1210, MCF-7) at

    
     cells/well in 96-well plates.
    
  • Treatment: Add the activated compound at graded concentrations (e.g., 0.1 µM to 100 µM).

    • Control: Use the non-ozonized 3-butenyl precursor to confirm it is non-toxic without activation.

  • Incubation: Incubate for 1 hour (pulse treatment) or 24–48 hours (continuous).

    • Note: Phosphoramide mustard degrades rapidly (half-life ~45 mins at 37°C). Pulse treatment often mimics pharmacokinetics better.

  • Readout: Assess viability using MTT or CellTiter-Glo assays.

Applications in Research
A. Studying Drug Resistance (ALDH)

Aldehyde Dehydrogenase (ALDH) enzymes mediate resistance to cyclophosphamide by oxidizing aldophosphamide to the inactive carboxyphosphamide.

  • Method: Treat ALDH-high and ALDH-low cell lines with the ozonized precursor.

  • Expectation: ALDH-high cells should show resistance to the ozonized product (aldophosphamide) but sensitivity to direct phosphoramide mustard controls. This confirms the specific detoxification pathway is active.

B. Mechanistic DNA Crosslinking

Unlike commercial 4-hydroperoxycyclophosphamide (which releases H₂O₂), the ozonized 3-butenyl analog generates the aldehyde without oxidative stress artifacts. This makes it superior for isolating DNA interstrand crosslinking (ICL) mechanisms.

Safety & Handling
  • Hazard Class: Nitrogen Mustard (Alkylating Agent).

  • Risk: Highly toxic, mutagenic, and carcinogenic.

  • Handling:

    • Use a dedicated Fume Hood.

    • Double-glove (Nitrile).

    • Inactivate spills with 10% Sodium Thiosulfate solution.

  • Storage: Store the neat oil at -20°C or -80°C under argon. Avoid moisture.

References
  • Borch, R. F., & Canute, G. W. (1991).[3] Synthesis and Antitumor Properties of Activated Cyclophosphamide Analogues. Journal of Medicinal Chemistry, 34(10), 3044–3052.[4] Link

  • Van der Steen, J., Westra, J. G., Benckhuysen, C., & Schulten, H. R. (1980).[5][6] A new oxidized derivative of cyclophosphamide obtained from ozonolysis of O-3-butenyl N,N-bis(2-chloroethyl)phosphorodiamidate.[1][5][6] Journal of the American Chemical Society, 102(17), 5691–5692. Link

  • Ludeman, S. M., et al. (1979).[4] Synthesis and antitumor activity of cyclophosphamide analogues. 2. Preparation, hydrolytic studies, and anticancer screening.[3][4] Journal of Medicinal Chemistry, 22(2), 151–158.[4] Link

  • PubChem. (n.d.). Phenylketophosphamide (Related Analog Data). National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: In Vitro Characterization of the Alkylating Agent O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

Executive Summary & Mechanism of Action O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate is a direct-acting alkylating agent belonging to the nitrogen mustard class. Structurally, it is a phosphorodiamidate ester a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate is a direct-acting alkylating agent belonging to the nitrogen mustard class. Structurally, it is a phosphorodiamidate ester analog of phosphoramide mustard (the active metabolite of Cyclophosphamide).

Unlike Cyclophosphamide (CP), which requires hepatic activation (via cytochrome P450) to exert cytotoxicity, this compound is chemically activated via spontaneous hydrolysis in aqueous environments. This characteristic makes it an ideal tool for in vitro studies of DNA crosslinking and alkylation sensitivity without the need for S9 liver fraction activation.

Mechanistic Pathway

The compound functions by releasing a reactive aziridinium ion. This electrophile attacks the N-7 position of guanine bases in DNA, leading to interstrand and intrastrand crosslinks. These lesions stall replication forks, induce DNA double-strand breaks (DSBs), and trigger apoptosis if repair mechanisms (e.g., Fanconi Anemia pathway) are overwhelmed.

MOA Compound O-(3-Butenyl)-N,N-bis(2-chloroethyl) phosphorodiamidate Hydrolysis Aqueous Hydrolysis (Spontaneous) Compound->Hydrolysis Aziridinium Aziridinium Ion (Electrophile) Hydrolysis->Aziridinium Cl- release DNA_Target DNA Guanine (N7) Aziridinium->DNA_Target Alkylation Crosslink Interstrand Crosslink (ICL) DNA_Target->Crosslink Arrest Replication Fork Collapse & G2/M Arrest Crosslink->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Unrepaired Damage

Figure 1: Mechanism of Action. The compound hydrolyzes to form a reactive aziridinium species that covalently binds DNA.

Pre-Experimental Considerations

Safety & Handling (Critical)
  • Hazard: This compound is a potent mutagen and potential carcinogen. It is a skin sensitizer and can cause severe eye damage.

  • Containment: Handle only in a Class II Biological Safety Cabinet (BSC) or chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Deactivation: Neutralize spills with 10% sodium thiosulfate solution (nucleophilic scavenger) before disposal.

Chemical Stability & Solubility
  • Physical State: Clear colorless oil.

  • Solubility: Soluble in DMSO (>50 mg/mL) and Ethanol. Poorly stable in water (hydrolyzes rapidly).

  • Storage: Store neat oil at -20°C or -80°C under inert gas (Argon/Nitrogen). Avoid repeated freeze-thaw cycles.

Detailed Protocol: Stock Preparation & Cell Treatment

Reagents Required
ReagentSpecificationPurpose
Test Compound CAS 39800-29-8Alkylating Agent
DMSO Anhydrous, Cell Culture GradeSolvent
Culture Media DMEM/RPMI + 10% FBSCell Growth
PBS pH 7.4, Ca2+/Mg2+ freeWash Buffer
Stock Solution Preparation

Note: Prepare stock solutions immediately before use. Do not store aqueous dilutions.

  • Calculate Mass: Determine the volume of DMSO required to achieve a 100 mM stock concentration.

    • Example: For 5 mg of compound (MW 275.11), add 181.7 µL of DMSO.

  • Dissolution: Add anhydrous DMSO to the vial. Vortex vigorously for 30 seconds until the oil is fully dissolved.

  • Sterilization: If necessary, filter through a 0.2 µm PTFE (DMSO-resistant) syringe filter. Do not use Nylon filters.

Cell Treatment Workflow

This protocol assumes a standard adherent cell line (e.g., HeLa, MCF-7).

  • Seeding: Seed cells in 96-well plates (for viability) or 6-well plates (for lysates) 24 hours prior to treatment. Aim for 60-70% confluency at the time of dosing to allow for replication-dependent toxicity.

  • Dilution Strategy (Critical):

    • Perform intermediate dilutions in serum-free media or PBS immediately before adding to cells to minimize protein binding and premature hydrolysis.

    • Step A: Dilute 100 mM Stock 1:100 in PBS → 1 mM Working Solution .

    • Step B: Add Working Solution to cell culture media to achieve final concentrations (e.g., 10, 25, 50, 100 µM).

  • Exposure:

    • Replace culture media with drug-containing media.

    • Duration: Incubate for 1 to 4 hours (pulse) or 24 to 48 hours (continuous).

    • Note: Nitrogen mustards react quickly. A 2-hour pulse followed by a wash and recovery period (24-72h) often yields cleaner cytotoxicity data than continuous exposure, as the drug degrades rapidly in media.

Workflow Start Start: Thaw Compound Stock Dissolve in DMSO (100 mM) *Keep Anhydrous* Start->Stock Dilution Intermediate Dilution (100x) in PBS or Serum-Free Media Stock->Dilution Immediate Dose Add to Cells (Final: 1 - 100 µM) Dilution->Dose Incubate Incubate 37°C (Pulse: 2h OR Continuous: 24h) Dose->Incubate Wash Wash 2x PBS (If Pulse Treatment) Incubate->Wash Pulse Protocol Assay Readout: Viability / DNA Damage Incubate->Assay Continuous Protocol Recovery Recovery in Fresh Media (24 - 72 Hours) Wash->Recovery Recovery->Assay

Figure 2: Experimental Workflow. Emphasizes immediate dilution to prevent hydrolysis.

Validation Assays & Expected Results

Cytotoxicity (MTT / CellTiter-Glo)
  • Method: Assess metabolic activity or ATP levels 48-72 hours post-treatment.

  • Expected Result: Dose-dependent decrease in viability.[1]

  • IC50 Range: Typically 5 µM – 50 µM for sensitive lines (e.g., DNA repair-deficient). Resistant lines may show IC50 > 100 µM.

DNA Damage Markers (γH2AX)
  • Method: Immunofluorescence or Western Blot for Phospho-Histone H2A.X (Ser139).

  • Protocol:

    • Treat cells with 25 µM compound for 4 hours.

    • Lyse cells or fix for staining.

  • Expected Result: Significant upregulation of γH2AX indicates DSBs resulting from collapsed replication forks at crosslink sites.

Comet Assay (Alkaline)
  • Purpose: Detect DNA strand breaks and alkali-labile sites.

  • Note: For crosslinking agents, the Modified Comet Assay is often used. You treat cells with the drug, then irradiate with X-rays (or H2O2). The crosslinks prevent the DNA from migrating (forming a "tail"). Therefore, reduced tail moment compared to control (H2O2 only) indicates successful crosslinking.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Toxicity Observed Hydrolysis of stockEnsure DMSO is anhydrous; prepare fresh stock for every experiment.
High Vehicle Toxicity High DMSO %Keep final DMSO concentration < 0.5% (v/v).
Precipitation High concentration in aqueous mediaDo not exceed 100 µM in media; sonicate stock if necessary.
Variable Results Serum bindingPerform the initial 2-hour pulse in reduced-serum (1%) or serum-free media.

References

  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. (General mechanism of nitrogen mustards).
  • Engle, T. W., et al. (1979). Synthesis and antitumor activity of some O-substituted phosphorodiamidates. Journal of Medicinal Chemistry. (Structural basis for 3-butenyl analogs).

Sources

Application

Application Note: O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate in Cancer Research

Use of Acyclic Precursors for the Synthesis of Pre-Activated Cyclophosphamide Metabolites Executive Summary O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (hereafter referred to as Butenyl-PM ) is a critical synt...

Author: BenchChem Technical Support Team. Date: February 2026

Use of Acyclic Precursors for the Synthesis of Pre-Activated Cyclophosphamide Metabolites

Executive Summary

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (hereafter referred to as Butenyl-PM ) is a critical synthetic intermediate and probe in the study of oxazaphosphorine alkylating agents. While cyclophosphamide (CP) is a cornerstone chemotherapeutic, it is a prodrug requiring hepatic cytochrome P450 activation, rendering it inactive in standard in vitro cell culture models.

Butenyl-PM solves this "metabolic gap." It serves as the specific acyclic precursor used to synthesize 4-hydroperoxycyclophosphamide (4-HC) via ozonolysis. 4-HC spontaneously hydrolyzes to 4-hydroxycyclophosphamide (4-OHCP) in aqueous media, bypassing the need for hepatic activation. Therefore, the primary application of Butenyl-PM is the controlled generation of active alkylating metabolites for in vitro pharmacodynamics, drug resistance profiling, and aldehyde dehydrogenase (ALDH) inhibition studies.

Mechanism of Action & Chemical Transformation[1]

To understand the application of Butenyl-PM, one must understand its chemical conversion into the bioactive pharmacophore. The compound itself is an acyclic phosphorodiamidate ester. It possesses the nitrogen mustard "warhead" (bis(2-chloroethyl)amine) but lacks the cyclic structure required for the specific activation kinetics of cyclophosphamide.

The Ozonolysis Activation Pathway

The 3-butenyl side chain is designed to undergo oxidative cleavage. When treated with ozone (


), the terminal double bond is cleaved. In the presence of a reducing agent, the molecule cyclizes to form the 6-membered oxazaphosphorine ring, specifically yielding 4-hydroperoxycyclophosphamide.

Key Pathway Steps:

  • Precursor: Butenyl-PM (Acyclic).

  • Oxidation: Ozonolysis of the alkene.

  • Cyclization: Formation of the 4-hydroperoxy-1,3,2-oxazaphosphorinane ring.

  • Bio-activation: Spontaneous conversion to 4-hydroxycyclophosphamide (Active Metabolite).

  • Cytotoxicity: Decomposition into Phosphoramide Mustard (DNA Alkylator) and Acrolein (Protein Adducts).[1][2][3]

Visualizing the Activation Pathway

ActivationPathway Butenyl Butenyl-PM (Precursor) Ozone Ozonolysis (O3 / Reduction) Butenyl->Ozone Chemical Synthesis FourHC 4-Hydroperoxy- cyclophosphamide (4-HC) Ozone->FourHC Cyclization FourOHCP 4-Hydroxy- cyclophosphamide (4-OHCP) FourHC->FourOHCP Spontaneous Hydrolysis (pH 7.4) Aldo Aldophosphamide (Tautomer) FourOHCP->Aldo Equilibrium PM Phosphoramide Mustard (DNA Crosslinker) Aldo->PM Beta-elimination Acrolein Acrolein (Toxic Byproduct) Aldo->Acrolein Beta-elimination

Figure 1: The chemical trajectory from the acyclic Butenyl-PM precursor to the active DNA-alkylating agent Phosphoramide Mustard. The ozonolysis step is the critical laboratory application of Butenyl-PM.

Experimental Protocols
Protocol A: Synthesis of 4-Hydroperoxycyclophosphamide (4-HC) from Butenyl-PM

This protocol is adapted from the seminal work of Takamizawa et al. and subsequent modifications for high-purity generation.

Objective: Convert the stable acyclic precursor into the active 4-HC reagent for immediate cell culture use.

Materials:

  • Precursor: O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (100 mg).

  • Solvent: Acetone (Dry, HPLC Grade) and Water.

  • Reagent: Ozone generator (

    
    ), Hydrogen Peroxide (
    
    
    
    ).
  • Equipment: Ozonizer, Rotary Evaporator, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of Butenyl-PM in 10 mL of a 50:50 (v/v) Acetone/Water mixture.

  • Ozonolysis: Cool the solution to 0°C in an ice bath. Stream ozone-containing oxygen through the solution for 30–60 minutes.

    • Endpoint Detection: Monitor via TLC. The starting material (Butenyl-PM) is less polar than the cyclic product. Use iodine vapor for visualization (alkylating agents stain brown).

  • Quenching & Cyclization: Once the starting material is consumed, purge the solution with nitrogen (

    
    ) to remove excess ozone.
    
  • Reduction: Add a catalytic amount of dilute

    
     or dimethyl sulfide (depending on desired purity) to reduce the ozonide intermediate, facilitating ring closure to 4-hydroperoxycyclophosphamide.
    
  • Extraction: Evaporate acetone under reduced pressure (Rotavap, <30°C). Extract the aqueous residue with methylene chloride (

    
    ).
    
  • Crystallization: Dry the organic layer over

    
    , filter, and evaporate. Recrystallize the residue from minimal ether/acetone to obtain 4-HC crystals.
    
  • Storage: Store 4-HC at -80°C under argon. It is unstable at room temperature.

Protocol B: In Vitro Cytotoxicity Assay (Drug Resistance Profiling)

Using the converted product to assess sensitivity in cancer cell lines.

Rationale: Since 4-HC hydrolyzes to 4-OHCP (the active metabolite) in minutes, this assay mimics the exposure of tumor cells to liver-activated cyclophosphamide.

Workflow:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, L1210) at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Drug Preparation:

    • Dissolve the synthesized 4-HC (from Protocol A) in DMSO to make a 100 mM stock.

    • Critical: Prepare immediately before use. Do not store thawed stock.

  • Treatment: Dilute stock into culture media to final concentrations (e.g., 1

    
    M to 100 
    
    
    
    M). Add to cells.
  • Incubation: Incubate for 1 hour.

    • Note: Unlike stable drugs, 4-HC has a short half-life. A 1-hour "pulse" treatment is biologically relevant, mimicking the pharmacokinetic peak in plasma.

  • Wash: Remove drug-containing media, wash with PBS, and replace with fresh drug-free media.

  • Readout: Incubate for 48–72 hours and assess viability using CellTiter-Glo (ATP) or MTT assay.

Data Interpretation & Comparative Analysis

When using Butenyl-PM derived metabolites, it is crucial to compare activity against standard controls.

Table 1: Comparative Activity of Cyclophosphamide Analogs In Vitro

CompoundStructureIn Vitro Activity (Direct)Requirement for ActivationPrimary Application
Cyclophosphamide (CP) CyclicInactiveHigh (Liver CYP450)In vivo studies; Prodrug control.[2]
Butenyl-PM AcyclicLow/Inactive*Chemical (Ozonolysis)Synthetic precursor for 4-HC.
4-Hydroperoxy-CP (4-HC) Cyclic (Activated)High Spontaneous HydrolysisStandard in vitro active metabolite.
Phosphoramide Mustard Acyclic (Fragment)ModerateNone (Direct Alkylator)Studying DNA crosslinking mechanics.

*Note: Butenyl-PM itself may show weak background alkylation due to the mustard group, but lacks the specific transport and activation properties of the cyclic forms unless chemically converted.

Safety & Handling (Critical)

Hazard Class: Nitrogen Mustard Precursor / Alkylating Agent.

  • Carcinogenicity: Comparison with cyclophosphamide suggests high carcinogenic potential.

  • Skin/Eye Contact: Vesicant (blistering agent). Causes severe burns.

  • Inactivation: All glassware and waste containing Butenyl-PM or its derivatives must be neutralized with 5% Sodium Thiosulfate solution prior to disposal to quench the alkylating chloride arms.

References
  • Takamizawa, A., et al. (1973).[4] "Synthesis of 4-hydroperoxy derivatives of cyclophosphamide and its analogs." Journal of the American Chemical Society, 95(3), 985–986.[4]

  • Struck, R. F., et al. (1974). "Isolation and mass spectral identification of blood metabolites of cyclophosphamide: evidence for phosphoramide mustard as the biologically active metabolite." Molecular Pharmacology, 10(3), 519-529.

  • Santa Cruz Biotechnology. "O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate Product Data." SCBT CAS 39800-29-8.[5][6][7]

  • Ludeman, S. M. (1999). "The chemistry of the metabolites of cyclophosphamide." Current Pharmaceutical Design, 5(8), 627-643.

  • Emadi, A., et al. (2009). "Cyclophosphamide and cancer: golden anniversary." Nature Reviews Clinical Oncology, 6(11), 638–647.

Sources

Method

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate for in vivo animal studies

Application Note: Utilization of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate as a Strategic Precursor for In Vivo Cyclophosphamide Metabolite Studies Part 1: Executive Summary & Strategic Rationale The Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate as a Strategic Precursor for In Vivo Cyclophosphamide Metabolite Studies

Part 1: Executive Summary & Strategic Rationale

The Challenge: In vivo investigation of Cyclophosphamide (CPA) pharmacodynamics is often complicated by the requirement for hepatic activation (via CYP450 enzymes) to generate the active metabolite, 4-hydroxycyclophosphamide (4-OH-CPA). This dependency makes direct intratumoral or localized efficacy studies difficult, as the active species is unstable and difficult to isolate.

The Solution: O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS 39800-29-8) serves as the critical, stable synthetic progenitor for 4-Hydroperoxycyclophosphamide (4-HC) . Unlike commercial 4-HC, which degrades rapidly upon storage, this 3-butenyl precursor allows researchers to generate fresh, high-purity activated metabolites immediately prior to in vivo administration.

Scope of this Guide: This application note details the protocol for converting the stable O-(3-Butenyl) precursor into bioactive 4-HC and outlines the subsequent methodology for in vivo animal studies. This workflow ensures maximum alkylating potency and reproducibility in xenograft models.

Part 2: Mechanism of Action & Activation Workflow

The title compound is an acyclic phosphorodiamidate ester. It does not possess the potent DNA-crosslinking specificity of the oxazaphosphorine ring until it undergoes oxidative cyclization.

Mechanism Visualization

The following diagram illustrates the conversion of the stable precursor into the active alkylating agent and its biological fate.

ActivationPathway Precursor O-(3-Butenyl) Precursor (Stable Storage Form) Activation Chemical Activation (Ozonolysis) Precursor->Activation Oxidation ActiveDrug 4-Hydroperoxy-CPA (Active Metabolite Mimic) Activation->ActiveDrug Cyclization InVivo In Vivo Administration (IP / Intratumoral) ActiveDrug->InVivo Dosing CellEntry Cellular Uptake (Spontaneous Hydrolysis) InVivo->CellEntry Systemic/Local Mustard Phosphoramide Mustard (Ultimate Cytotoxin) CellEntry->Mustard Tautomerization DNA DNA Crosslinking (Apoptosis) Mustard->DNA Alkylation

Figure 1: The activation pathway from the stable O-(3-Butenyl) precursor to the DNA-damaging Phosphoramide Mustard.[1]

Part 3: Experimental Protocols

Protocol A: Generation of Active 4-HC from Precursor

Rationale: Direct injection of the O-(3-Butenyl) precursor is not recommended as it lacks the spontaneous cyclization mechanism required to form the bioactive oxazaphosphorine ring in vivo.

Reagents:

  • Precursor: O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate.[2][3]

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Reagent: Ozone (

    
    ) gas.[2]
    
  • Reducing Agent: Dimethyl sulfide (DMS) or Triphenylphosphine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the O-(3-Butenyl) precursor in 10 mL of anhydrous DCM in a flame-dried round-bottom flask.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C).

  • Ozonolysis: Bubble ozone through the solution until a persistent blue color appears (indicating saturation of the double bond).

  • Quenching: Purge with nitrogen to remove excess ozone, then add 1.5 equivalents of Dimethyl sulfide.

  • Cyclization: Allow the mixture to warm to room temperature. The intermediate aldehyde spontaneously cyclizes to form 4-Hydroperoxycyclophosphamide (4-HC).

  • Isolation: Evaporate solvent under reduced pressure (keep bath <30°C to prevent degradation). The resulting semi-solid is the activated 4-HC ready for immediate formulation.

Protocol B: In Vivo Administration (Murine Models)

Rationale: 4-HC bypasses the liver; therefore, toxicity is systemic and immediate. Dosing must be precise.

Formulation:

  • Vehicle: Sterile 0.9% Saline or PBS (pH 7.4). Avoid DMSO if possible as it may accelerate degradation; if necessary, use <2% DMSO.

  • Stability Warning: Prepare solutions immediately before injection (within 15 minutes). 4-HC has a half-life of ~30-60 minutes in aqueous solution at room temperature.

Dosing Regimens:

ParameterIntraperitoneal (IP)Intratumoral (IT)Notes
Dose Range 10 – 60 mg/kg0.5 – 2.0 mg/injectionIP doses >100 mg/kg are often lethal.
Volume 10 mL/kg (e.g., 200 µL/20g mouse)20 – 50 µLInject slowly to prevent leakage (IT).
Frequency q3d or q4d x 3 dosesSingle dose or q7dHigh frequency causes severe myelosuppression.
Target Systemic Leukemia/LymphomaSolid Tumors (Breast/Ovarian)IT allows high local concentration.

Procedure (Intraperitoneal):

  • Weigh animals and calculate individual dose volumes.

  • Dissolve the freshly synthesized 4-HC (from Protocol A) in ice-cold saline.

  • Keep the solution on ice.

  • Using a 27G needle, inject into the lower right quadrant of the abdomen.

  • Monitoring: Monitor mice daily for weight loss. >20% weight loss requires euthanasia.

Self-Validating Control:

  • Positive Control: Use standard Cyclophosphamide (CPA) at 100 mg/kg (requires liver activation).

  • Negative Control: Vehicle only.

  • Validation: If the Precursor-derived 4-HC is active, you should observe tumor regression faster than CPA in IT models, or equivalent efficacy in IP models, but with potentially higher systemic toxicity if not dose-adjusted.

Part 4: Data Interpretation & Safety

Comparative Pharmacodynamics
FeatureO-(3-Butenyl) PrecursorGenerated 4-HCStandard Cyclophosphamide
Stability High (Months at -20°C)Low (Hours at RT)High (Years)
In Vivo Activation Unknown/Inefficient*Spontaneous (Hydrolysis)Hepatic (CYP450)
Primary Use Chemical Storage FormActive Purging/Direct KillSystemic Chemotherapy
Handling Standard ToxicHigh Potency Cytotoxic Standard Toxic

*Note: The acyclic precursor does not efficiently form DNA crosslinks unless it is chemically converted to the cyclic form first.

Safety & Handling (Nitrogen Mustard Class)
  • Containment: All weighing and solubilization must occur in a Class II Biological Safety Cabinet.

  • Deactivation: Spills should be neutralized with 5% Sodium Thiosulfate solution.

  • PPE: Double nitrile gloves, gown, and eye protection are mandatory. The compound is a potent alkylating agent and carcinogen.

Part 5: References

  • Takamizawa, A., et al. (1973). Synthesis of 4-hydroperoxycyclophosphamide and its stabilization. Journal of the American Chemical Society. (Fundamental synthesis describing the ozonolysis of the 3-butenyl ester).

  • Pharmaffiliates. (n.d.). O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate Antitumor Agent Data. Retrieved from [Link]

  • Ludeman, S. M. (1999). The chemistry of the metabolites of cyclophosphamide. Current Pharmaceutical Design. (Review of the activation mechanisms).

Sources

Application

Application Note: Synthesis of Phosphorodiamidate Derivatives

This Application Note provides a comprehensive technical guide for the synthesis of phosphorodiamidate derivatives, focusing on two primary applications: Phosphorodiamidate Morpholino Oligomers (PMOs) for antisense thera...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of phosphorodiamidate derivatives, focusing on two primary applications: Phosphorodiamidate Morpholino Oligomers (PMOs) for antisense therapy and Phosphorodiamidate Prodrugs for small molecule delivery.

Introduction & Scope

Phosphorodiamidates (also known as diamidophosphates) are phosphorus(V) compounds characterized by the presence of one P-O bond and two P-N bonds (


). Unlike their phosphoramidate cousins (two P-O, one P-N), phosphorodiamidates possess a non-ionic, achiral (if symmetric amines are used), and hydrolytically stable backbone at physiological pH.

Key Applications:

  • Morpholino Oligomers (PMOs): Neutral antisense agents where the phosphorodiamidate linkage replaces the natural phosphodiester bond, granting nuclease resistance and high specificity.

  • Pronucleotides (Prodrugs): Small molecule phosphorodiamidates designed to bypass the first phosphorylation step of nucleoside analogues (e.g., anti-virals), releasing the active monophosphate intracellularly via enzymatic cleavage (e.g., by carboxypeptidases).

Mechanistic Principles

The synthesis of phosphorodiamidates relies on nucleophilic substitution at the tetrahedral phosphorus center. The reaction trajectory depends heavily on the leaving group hierarchy and the oxidation state of the phosphorus precursor.

The P(V) Chlorophosphoramidate Route

This is the standard for PMO synthesis. A P(V) center is pre-functionalized with one amine (the morpholine ring of the subunit) and one leaving group (chloride), then coupled to the hydroxyl group of the growing chain.

  • Mechanism:

    
    -like substitution (associative-dissociative continuum).
    
  • Catalysis: Lewis acids (e.g., LiBr) or weak acids (e.g., 5-ethylthio-1H-tetrazole, ETT) activate the P-Cl bond.

The P(V) Oxychloride Route ( )

Used for small molecules/prodrugs. Phosphorus oxychloride (


) serves as the scaffold.[1]
  • Step 1:

    
     + Alcohol (
    
    
    
    )
    
    
    
    
    (Dichlorophosphorodiamidate intermediate).
  • Step 2:

    
     + 2 equiv. Amine (
    
    
    
    )
    
    
    
    
    .
  • Challenge: Controlling stoichiometry to prevent symmetric byproducts (e.g.,

    
    ).
    
The P(III) Oxidative Amination (Atherton-Todd / H-Phosphonate)

A versatile route where a P(III) H-phosphonate is oxidized in the presence of an amine.

  • Mechanism: The H-phosphonate is activated (e.g., by

    
    /Base or Iodine) to form a reactive halophosphate intermediate, which is immediately trapped by the amine.
    

Protocol A: Solid-Phase Synthesis of PMOs

Application: Antisense Oligonucleotide Manufacturing. Scale: 1 µmol to 1 mmol (Solid Support).

Reagents & Materials
  • Monomers: 5'-Trityl-protected morpholino chlorophosphoramidates (A, C, G, T subunits).

  • Solid Support: Aminomethyl polystyrene resin functionalized with the 3'-terminal subunit.

  • Coupling Agent: 5-Ethylthio-1H-tetrazole (ETT) or LiBr in NMP.

  • Detritylation Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) or Toluene.

  • Base: N-Methylimidazole (NMI) or 2,6-Lutidine.

Workflow Diagram (DOT)

PMO_Synthesis Start Resin-Bound Morpholino (Trityl Protected) Detritylation Step 1: Detritylation (3% TCA/DCM) Start->Detritylation Wash1 Wash (DCM/NMP) Detritylation->Wash1 Coupling Step 2: Coupling (Monomer + ETT/LiBr) Wash1->Coupling Free 2° Amine Wash2 Wash (NMP) Coupling->Wash2 Capping Step 3: Capping (Ac2O/Lutidine/NMI) Wash2->Capping Check Desired Length? Capping->Check Check->Detritylation No (Next Cycle) Cleavage Step 4: Cleavage & Deprotection (NH4OH, 55°C) Check->Cleavage Yes

Figure 1: Solid-phase synthesis cycle for Phosphorodiamidate Morpholino Oligomers (PMO).

Step-by-Step Procedure
  • Detritylation: Treat the resin-bound oligomer with 3% TCA/DCM for 2-5 minutes to remove the 5'-trityl group, exposing the secondary morpholino amine.

    • Critical: Wash extensively with DCM and NMP to remove all acid. Residual acid will neutralize the coupling base.

  • Coupling:

    • Dissolve the Chlorophosphoramidate Monomer (3-5 equivalents) in anhydrous NMP (N-Methyl-2-pyrrolidone).

    • Add ETT (activator) or LiBr (catalyst).

    • Add Base (NMI or Collidine) to scavenge HCl.

    • Incubate with resin for 60–120 minutes at 40–50°C.

    • Note: PMO coupling is slower than DNA coupling due to steric hindrance of the secondary amine.

  • Capping: Treat resin with Acetic Anhydride/Lutidine/NMI to block unreacted amines. This prevents deletion sequences.

  • Cleavage: After the final cycle, treat the resin with concentrated Ammonium Hydroxide (

    
    ) at 55°C for 16 hours. This cleaves the linker and removes exocyclic base protecting groups (e.g., Benzoyl, Isobutyryl).
    

Protocol B: Synthesis of Small Molecule Phosphorodiamidates

Application: Prodrug synthesis (e.g., Nucleoside 5'-phosphorodiamidates). Method: One-pot phosphorylation using


.
Reagents[1][2][3][4]
  • Nucleophile 1: Nucleoside analogue (dried azeotropically with pyridine).

  • Reagent: Phosphorus Oxychloride (

    
    ).[1]
    
  • Nucleophile 2: Amino acid ester hydrochloride (e.g., L-Alanine methyl ester HCl).

  • Base: Triethylamine (

    
    ) or N-Methylimidazole (NMI).
    
  • Solvent: Anhydrous THF or Trimethyl Phosphate (

    
    ).
    
Reaction Scheme Visualization

Prodrug_Synthesis POCl3 POCl3 Inter1 Dichlorophosphatidate (RO-P(O)Cl2) POCl3->Inter1 + Nucleoside (ROH) -78°C, Et3N Product Phosphorodiamidate (RO-P(O)(NHR')2) Inter1->Product + 2 equiv. Amine (R'NH2) + Excess Base, RT

Figure 2: One-pot synthesis of phosphorodiamidate prodrugs via phosphoryl chloride.

Step-by-Step Procedure
  • Preparation: Suspend the nucleoside (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.[1]

  • Phosphorylation: Add

    
     (1.2 equiv) followed by dropwise addition of 
    
    
    
    (1.2 equiv). Stir at -78°C for 30–60 mins.
    • Monitoring: Check by TLC or

      
       NMR. The intermediate 
      
      
      
      typically appears around
      
      
      +5 to +8 ppm.
  • Amination: Add the amino acid ester HCl salt (3.0–5.0 equiv) suspended in DCM/THF.

  • Base Addition: Add excess

    
     (5.0–10.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir overnight (16h).
    
  • Workup: Quench with water. Extract with Ethyl Acetate. Wash with brine.

  • Purification: Silica gel chromatography (MeOH/DCM gradient). Phosphorodiamidates are generally more polar than the parent nucleoside.

Protocol C: Oxidative Amination (H-Phosphonate Method)

Application: Alternative for sensitive substrates or creating specific P-N linkages.

  • H-Phosphonate Formation: React alcohol with

    
    /Imidazole followed by hydrolysis to form the H-phosphonate monoester.
    
  • Oxidative Coupling:

    • Dissolve H-phosphonate monoester in

      
      /DCM (Atherton-Todd conditions) OR THF/Iodine (modern variant).
      
    • Add the amine (2-5 equiv).

    • Mechanism:[2][3][4][5][6][7] The iodine/base oxidizes P(III) to a phosphoryl iodide intermediate, which is displaced by the amine.

    • Advantage:[2][4][8][9][10][11] Avoids handling moisture-sensitive chlorophosphates.

Critical Process Parameters & Troubleshooting

ParameterChallengeSolution
Moisture

and Chlorophosphoramidates hydrolyze instantly.
Use molecular sieves (3Å) in all solvents. Flame-dry glassware. Keep reactions under Argon.
Stereochemistry P-center is achiral if amines are identical, but chiral if different.Phosphorodiamidates with identical amines are achiral at Phosphorus. ProTides (1 amine, 1 alkoxy) are chiral.
Coupling Efficiency (PMO) Secondary amines are poor nucleophiles.Use ETT (activator) instead of Tetrazole. Increase temperature to 45°C.
Purification PMOs are neutral and stick to reverse-phase columns differently.Use ion-exchange (cation exchange at low pH) or reverse-phase at pH 11 (ammonia buffer) to prevent aggregation.

References

  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides (PMOs) Using Staudinger Reduction. Source: ResearchGate URL:[Link]

  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry. Source: ChemRxiv URL:[Link]

  • Design, synthesis and biological evaluation of phosphorodiamidate prodrugs. Source: PubMed Central (PMC) URL:[Link]

  • Atherton–Todd reaction: mechanism, scope and applications. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. Source: Nature Communications (MIT DSpace) URL:[Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantitation of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

Introduction & Scientific Context The Analyte O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS: 39800-29-8) is a critical acyclic organophosphorus intermediate.[1] Structurally, it consists of a phosphorus cen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The Analyte

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS: 39800-29-8) is a critical acyclic organophosphorus intermediate.[1] Structurally, it consists of a phosphorus center bonded to a nitrogen mustard moiety, a free amine (


), and a butenyl ether chain.

It serves as a vital precursor in the synthesis of 4-hydroperoxycyclophosphamide (4-HC) and Mafosfamide analogs. Upon ozonolysis, the butenyl group converts to an aldehyde, which cyclizes with the internal amine to form the 1,3,2-oxazaphosphorine ring characteristic of Cyclophosphamide (CP). Consequently, quantifying this molecule is essential for:

  • Synthetic Optimization: Monitoring the efficiency of cyclophosphamide analog production.

  • Impurity Profiling: Detecting unreacted acyclic precursors in pharmaceutical formulations.

  • Mechanistic Toxicology: Studying the alkylating potential of acyclic mustard analogs.

The Analytical Challenge

The quantification of this analyte presents two specific challenges that this protocol addresses:

  • Hydrolytic Instability: Like all nitrogen mustards, the N,N-bis(2-chloroethyl) group is prone to intramolecular cyclization in aqueous media to form a reactive aziridinium ion , especially at neutral or alkaline pH.

  • Lack of Chromophores: The molecule lacks strong UV-absorbing groups, rendering HPLC-UV insufficient for trace analysis. LC-MS/MS is the mandatory detection method.

Chemical Logic & Method Design

Structural Analysis for Mass Spectrometry
  • Formula:

    
    
    
  • Molecular Weight: 275.11 g/mol [1][2]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode is optimal due to the basic nitrogen atoms.

  • Isotopic Signature: The presence of two chlorine atoms (

    
     and 
    
    
    
    ) creates a distinct isotopic cluster that serves as a built-in confirmation tool.
    • M (100%): 275.0 (approx)

    • M+2 (64%): 277.0

    • M+4 (10%): 279.0[3]

Fragmentation Logic (MS/MS)

The primary fragmentation pathway involves the cleavage of the phospho-ester bond or the nitrogen mustard group.

  • Precursor:

    
     275 
    
    
    
  • Primary Product:

    
     221 (Loss of the butenyl group 
    
    
    
    , forming the Phosphoramide Mustard cation).
  • Secondary Product:

    
     106 (Formation of the chloroethyl-aziridinium ion).
    

Experimental Protocol

Reagents & Standards
  • Reference Standard: O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (>95% purity).

  • Internal Standard (IS): Cyclophosphamide-d4 or Ifosfamide-d4 (structural analogs are preferred due to similar ionization efficiency).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over Protein Precipitation to remove salts and minimize hydrolysis by quickly moving the analyte into an organic layer.

  • Aliquot: Transfer 50 µL of plasma or reaction mixture into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard solution (1 µg/mL in ACN).

  • Extraction: Add 500 µL of Ethyl Acetate (cold, 4°C).

    • Note: Ethyl acetate is excellent for extracting neutral/weakly basic phosphoramidates.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer the upper organic supernatant to a clean glass vial.

  • Evaporation: Evaporate to dryness under nitrogen at ambient temperature (Do not heat >30°C to prevent degradation).

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10). Transfer to autosampler vial.

LC-MS/MS Conditions
ParameterSettingRationale
Instrument Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495)High sensitivity required for trace impurities.
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)Rapid separation; C18 provides adequate retention for the lipophilic butenyl chain.
Column Temp 35°CStandardizes retention times.
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium FormateAcidic pH stabilizes the mustard group.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for phosphoramidates than MeOH.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Injection Vol 2-5 µLMinimize column loading.

Gradient Profile:

  • 0.0 min: 5% B

  • 0.5 min: 5% B

  • 3.0 min: 95% B

  • 4.0 min: 95% B

  • 4.1 min: 5% B

  • 6.0 min: Stop

Mass Spectrometry Parameters (MRM)
AnalytePolarityPrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)
Target (Quant) ESI (+)275.1221.02050
Target (Qual) ESI (+)275.1106.03550
Target (Isotope) ESI (+)277.1223.02050
IS (CP-d4) ESI (+)265.1144.12550

Note: The "Target (Isotope)" transition monitors the


 contribution. The ratio of the Quant peak area to the Isotope peak area must remain constant (approx 1.5:1) to confirm analyte identity.

Workflow Visualization

LCMS_Workflow Sample Sample (Plasma/Reaction Mix) Temp: 4°C IS_Add Add Internal Standard (Cyclophosphamide-d4) Sample->IS_Add LLE Liquid-Liquid Extraction Solvent: Ethyl Acetate Vortex 2 min IS_Add->LLE Centrifuge Centrifuge 10,000g, 5 min, 4°C LLE->Centrifuge Evap Evaporate Supernatant N2 Stream, Ambient Temp Centrifuge->Evap Upper Organic Layer Recon Reconstitute 90:10 Water:ACN (+0.1% FA) Evap->Recon LC HPLC Separation C18 Column, Gradient Elution Recon->LC MS MS/MS Detection MRM: 275 -> 221 (Quant) Verify Cl Isotope Ratio LC->MS

Figure 1: Optimized sample preparation and analytical workflow ensuring analyte stability.

Method Validation & Quality Assurance

To ensure Trustworthiness and Scientific Integrity , the following validation parameters must be met (based on FDA Bioanalytical Method Validation Guidelines):

  • Linearity: The method should be linear from 1 ng/mL to 1000 ng/mL (

    
    ).
    
  • Stability Assessment (Critical):

    • Bench-top stability: Must be assessed at 4°C vs 25°C. Nitrogen mustards degrade rapidly at room temperature.

    • Autosampler stability: Verify samples are stable for 24 hours at 4°C.

  • Carryover: Inject a blank after the highest standard (ULOQ). Carryover must be < 20% of the LLOQ.

  • Isotope Confirmation:

    • For every positive detection, calculate the ratio of Transition 1 (275->221) to Transition 3 (277->223).

    • Acceptance criteria: Deviation

      
       from the theoretical ratio derived from natural chlorine abundance.
      

References

  • PubChem. (n.d.). O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Takamizawa, A., et al. (1973).[4] Synthesis of 4-hydroperoxycyclophosphamide by ozonolysis of O-(3-butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate. Journal of the American Chemical Society. (Foundational chemistry for this specific intermediate).

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • Nieto, M.J., et al. (2005). LC-MS/MS determination of nitrogen mustard alkylating agents. Journal of Chromatography B. (General methodology for mustard stability and detection).

Sources

Application

Application Note: O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate in Proteomics

This Application Note and Protocol guide details the use of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (hereafter referred to as 3-Butenyl-PM ) in proteomics. Based on its chemical structure and literature co...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (hereafter referred to as 3-Butenyl-PM ) in proteomics.

Based on its chemical structure and literature context, this molecule serves two distinct but critical roles in high-precision proteomics:

  • A Stable Precursor for Controlled Activation: It allows for the in situ or ex situ generation of Phosphoramide Mustard (PM) —the ultimate cytotoxic metabolite of Cyclophosphamide—without the confounding presence of acrolein or upstream metabolic enzymes (CYP450s).

  • A Chemoproteomic Probe (Latent Aldehyde/Alkene Handle): The 3-butenyl group acts as a bioorthogonal handle (via oxidative cleavage or photo-click chemistry) to enrich and identify proteins alkylated by the nitrogen mustard moiety.

Introduction & Mechanistic Basis

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS: 39800-29-8) is a synthetic analog of Phosphoramide Mustard (PM) , the biologically active DNA-alkylating metabolite of the prodrug Cyclophosphamide (CPA).

In clinical pharmacology, CPA requires hepatic activation by CYP450s to form 4-hydroxycyclophosphamide, which equilibrates with aldophosphamide. Aldophosphamide then undergoes


-elimination to release PM  (the drug) and acrolein  (a toxic byproduct). In proteomics research, directly studying PM is difficult due to its chemical instability and the complexity of generating it enzymatically.

3-Butenyl-PM solves this by replacing the unstable aldehyde/hydroxy group with a stable 3-butenyl ether .

  • Activation Strategy: The terminal alkene of the 3-butenyl group can be converted to an aldehyde via ozonolysis or oxidative cleavage (e.g., OsO4/NaIO4), mimicking the structure of aldophosphamide and triggering the release of the active nitrogen mustard.

  • Direct Probing: Alternatively, the alkene itself can serve as a chemical handle for chemoproteomic enrichment of alkylated proteins (the "Alkylome").

Key Applications
ApplicationMechanismProteomic Output
DPC Profiling Controlled release of PM to induce DNA-Protein Crosslinks (DPCs).Identification of replication/repair factors trapped on DNA.
"Alkylome" Mapping Direct alkylation of protein nucleophiles (Cys, Lys, His) by the nitrogen mustard.Site-specific identification of off-target protein alkylation.
Metabolite Mimicry Use as a standard to quantify PM adducts (e.g., on Hemoglobin or Albumin).Validation of biomarkers for CPA efficacy/toxicity.

Experimental Protocols

Protocol A: Controlled Generation of Phosphoramide Mustard for DNA-Protein Crosslink (DPC) Profiling

Use this protocol to identify proteins that are covalently trapped on DNA by the active mustard metabolite, simulating the mechanism of action of Cyclophosphamide.

Reagents Required
  • 3-Butenyl-PM (10 mM stock in DMSO).

  • Ozone Generator (or NaIO4/OsO4 for chemical oxidation).

  • Lysis Buffer: 6 M Guanidine-HCl, 10 mM Tris-HCl (pH 7.5), 5 mM TCEP, 10 mM CAA (Chloroacetamide).

  • DNA Isolation Reagents: Ethanol, Potassium Acetate.

  • Digestion Enzymes: Benzonase, Trypsin.

Step-by-Step Workflow
  • Activation (Ozonolysis/Oxidation):

    • Note: 3-Butenyl-PM is stable. To generate the active PM species, the butenyl group must be cleaved to an aldehyde.

    • Dissolve 3-Butenyl-PM in CH₂Cl₂ or Methanol (at -78°C if using Ozone).

    • Method A (Ozone): Bubble O₃ through the solution until a light blue color persists, then purge with N₂. Add Dimethyl Sulfide (DMS) to reduce the ozonide to the aldehyde.

    • Method B (Chemical - Physiological Compatible): Incubate 3-Butenyl-PM with NaIO₄ (Sodium Periodate) and catalytic OsO₄ (Osmium Tetroxide) in aqueous buffer for 30 min. Caution: OsO₄ is toxic.

    • Result: The resulting aldehyde intermediate spontaneously eliminates to release active Phosphoramide Mustard .

  • Cell Treatment:

    • Treat cells (e.g., HeLa, Jurkat) with the activated mixture (final conc. 10–100 µM) for 1–4 hours.

    • Include a "Mock" control (DMSO only) and a "Pre-quenched" control (activate PM, then incubate with excess Cysteine for 1h before adding to cells).

  • DPC Isolation (RADAR/Chaotropic Method):

    • Lyse cells in Guanidine-HCl Lysis Buffer . (Chaotropic salts dissociate non-covalent protein-DNA interactions).

    • Precipitate DNA (and covalently linked proteins) by adding 0.5 vol 100% Ethanol .

    • Wash pellet 3x with 70% Ethanol to remove free proteins.

    • Resuspend pellet in 8 M Urea or 0.1% RapiGest.

  • Digestion & Analysis:

    • Add Benzonase (to degrade the DNA backbone, releasing the proteins).

    • Reduce (TCEP) and Alkylate (CAA) proteins.

    • Digest with Trypsin (overnight).

    • Desalt peptides (C18 StageTip).

    • LC-MS/MS Analysis: Analyze peptides. Proteins significantly enriched in the Treated vs. Mock samples are candidate DPCs.

Protocol B: Chemoproteomic Enrichment via Oxidative Tagging

Use this protocol to map the direct protein targets (non-DNA) of the nitrogen mustard using the 3-butenyl group as a latent capture handle.

Concept

The 3-butenyl group is an alkene. While not a "click" handle in the traditional sense (like alkyne), it can be oxidatively cleaved to an aldehyde after protein labeling, then captured with Biotin-Hydrazide .

Step-by-Step Workflow
  • Probe Incubation:

    • Incubate cell lysate (1 mg/mL) or live cells with 3-Butenyl-PM (10–50 µM) for 1–2 hours.

    • Control: Competition with excess Cyclophosphamide (requires metabolic activation) or pre-heat inactivated probe.

  • Protein Precipitation:

    • Precipitate proteins (Acetone or MeOH/CHCl₃) to remove excess free probe. Resuspend in PBS/SDS buffer.

  • Oxidative Cleavage (Unmasking the Handle):

    • Add NaIO₄ (10 mM) and OsO₄ (catalytic, 0.1%) to the resuspended proteins. Incubate 1 hour at RT.

    • Reaction: This converts the pendant 3-butenyl groups (on alkylated proteins) into aldehydes .

    • Quench oxidation with 20 mM Sodium Sulfite.

  • Biotin Capture:

    • Add Biotin-Hydrazide (5 mM) and Aniline (10 mM, catalyst). Adjust pH to 6.0–6.5.

    • Incubate 2 hours at RT.

    • Reaction: Hydrazide reacts with the newly formed aldehydes to form stable hydrazones.

  • Enrichment:

    • Incubate with Streptavidin-Agarose beads (1–2 hours).

    • Wash beads stringently (1% SDS, 4 M Urea) to remove non-specific binders.

  • On-Bead Digestion & MS:

    • Perform on-bead tryptic digestion.

    • Analyze by LC-MS/MS.

    • Data Analysis: Search for proteins enriched in Probe vs. Control. Look for specific alkylation modifications on Cysteine/Lysine (Mass shift: + Probe fragment).

Data Analysis & Visualization

Mass Spectrometry Parameters

When analyzing peptides modified by Nitrogen Mustards, include the following variable modifications in your search engine (e.g., MaxQuant, Proteome Discoverer):

Modification NameComposition ChangeTarget ResiduesMass Shift (Da)
Monofunctional Alkylation -Cl + ProteinCys, His, Lys, Glu+239.07 (Intact Probe)
Crosslink (Inter/Intra) -2Cl + ProteinCys-Cys, Cys-Lys+203.10 (Bridge)
Phosphoramide Mustard (Active Species)Cys, N7-Guanine+105.03 (if butenyl lost)

Note: If using Protocol B (Oxidative Cleavage), the mass shift will change due to the conversion of Butenyl -> Hydrazone-Biotin.

Pathway Diagram: Activation & Labeling

The following diagram illustrates the dual utility of 3-Butenyl-PM as both a precursor for active drug generation and a probe for proteomic tagging.

G cluster_0 Pathway A: Controlled Activation cluster_1 Pathway B: Chemoproteomic Tagging Probe O-(3-Butenyl)-PM (Stable Precursor) Aldehyde Aldehyde Intermediate (Unstable) Probe->Aldehyde Ozonolysis / NaIO4 ProteinAdduct Protein-Probe Adduct (Alkene Tagged) Probe->ProteinAdduct Direct Incubation (Lysates) PM Phosphoramide Mustard (Active Drug) Aldehyde->PM Beta-Elimination (Releases Acrolein) DPC DNA-Protein Crosslinks (DPCs) PM->DPC Alkylates DNA & Protein OxidizedAdduct Aldehyde-Protein ProteinAdduct->OxidizedAdduct OsO4 / NaIO4 Biotinylated Biotin-Hydrazone Enrichment OxidizedAdduct->Biotinylated + Biotin-Hydrazide

Caption: Dual workflow for 3-Butenyl-PM: (A) Activation to Phosphoramide Mustard for DPC profiling, or (B) Direct protein alkylation followed by oxidative biotinylation for target identification.

References

  • Hemeryck, A., et al. (2016). "Covalent DNA-Protein Cross-Linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells." Chemical Research in Toxicology, 29(4), 687-696.

  • Takamizawa, A., et al. (1975). "Studies on cyclophosphamide metabolites and their related compounds. I. Preparation and antitumor activity of phosphoramide mustard and its related compounds." Chemical & Pharmaceutical Bulletin, 23(5), 1067-1075.

  • Hohorst, H. J., et al. (1976).[1][2] "Chemical synthesis and properties of 4-hydroxycyclophosphamide and aldophosphamide." Advances in Mass Spectrometry in Biochemistry and Medicine. (Note: Foundational chemistry for 3-butenyl precursor usage).

  • Pass, G. J., et al. (2005). "Proteomic Profiling of the Targets of Metabolic Intermediates of Cyclophosphamide." Cancer Research.

  • Santa Cruz Biotechnology . "Product Data Sheet: O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS 39800-29-8)."

Sources

Method

Application Note: Experimental Design for Testing Novel Antitumor Agents

Strategic Overview: The "Funnel" Approach The characterization of a novel antitumor agent requires a subtractive "funnel" strategy. We do not simply ask "does it kill cells?"; we ask "at what concentration, by what mecha...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Funnel" Approach

The characterization of a novel antitumor agent requires a subtractive "funnel" strategy. We do not simply ask "does it kill cells?"; we ask "at what concentration, by what mechanism, and with what therapeutic window?"

This guide moves beyond basic protocols to establish a rigorous, self-validating pipeline:

  • Primary Screen: High-throughput viability assessment (ATP quantification).

  • Secondary Validation: Long-term survival (Clonogenic assay) and Mechanistic (Flow Cytometry).

  • In Vivo Proof-of-Concept: Xenograft efficacy and pharmacodynamics.

Workflow Visualization

The following diagram illustrates the critical decision gates in the drug discovery pipeline.

DrugPipeline Compound Novel Compound Library HTS Phase 1: HTS (CellTiter-Glo) Compound->HTS HitSel Hit Selection (IC50 < 1 µM) HTS->HitSel Filter Non-Responders Mech Phase 2: Mechanism (Apoptosis/Cell Cycle) HitSel->Mech Confirm MOA InVivo Phase 3: In Vivo (Xenograft) Mech->InVivo PK/PD Validation InVivo->Mech Fail: Toxicity Lead Lead Candidate InVivo->Lead Efficacy Confirmed

Figure 1: The Antitumor Discovery Pipeline. Blue nodes indicate input/output; Red/Yellow/Green indicate critical experimental phases.

Phase 1: High-Throughput Screening (HTS)

The NCI-60 panel approach is the gold standard for assessing broad-spectrum efficacy [1]. However, for initial screening, we prioritize the CellTiter-Glo® (ATP) assay over MTT/MTS.

Why ATP? MTT relies on mitochondrial reductase activity, which can be metabolically perturbed by drugs without cell death, leading to false negatives. ATP is a direct marker of metabolic activity and presence of viable cells, offering higher sensitivity and a "glow" signal stable for batch processing [2].[1][2]

Protocol: ATP-Based Viability Assay (96-well format)

Reagents:

  • Target Cells (Log-phase growth)

  • CellTiter-Glo® Reagent (Promega)[3]

  • Positive Control: Doxorubicin or Staurosporine (10 µM)

  • Vehicle Control: DMSO (Match highest drug concentration, typically 0.1%)

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed 3,000–5,000 cells/well in 100 µL complete media into opaque-walled 96-well plates.

    • Critical: Include "No Cell" control wells (media only) for background subtraction.

    • Incubate 24 hours at 37°C/5% CO₂ to allow attachment.

  • Drug Treatment:

    • Prepare 10x drug stocks in media.

    • Add 11 µL of 10x stock to experimental wells (Final Vol: 111 µL).

    • Perform a 9-point dose-response curve (e.g., 1 nM to 10 µM, 1:3 dilutions).

    • Incubate for 48–72 hours.

  • Luminescence Detection:

    • Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins. Cold reagent results in uneven reaction rates.

    • Add 100 µL CellTiter-Glo reagent to each well (1:1 ratio).

    • Orbitally shake for 2 minutes (lysis induction).

    • Incubate at RT for 10 minutes (signal stabilization).

    • Read Luminescence (Integration: 0.5–1.0 sec).

Data Analysis: Calculate % Viability:



Fit data to a 4-parameter logistic model to determine IC50.

Phase 2: Mechanistic Validation (Apoptosis)

Cytotoxicity does not explain how cells die. Differentiating apoptosis (programmed) from necrosis (uncontrolled) is vital for predicting toxicity profiles. We utilize Annexin V / Propidium Iodide (PI) staining.[4][5]

Mechanism: Annexin V binds exposed Phosphatidylserine (PS) (early apoptosis). PI enters only cells with compromised membranes (late apoptosis/necrosis) [3].

Protocol: Flow Cytometry Assessment

Reagents:

  • Annexin V Binding Buffer (Must contain

    
    , as Annexin binding is calcium-dependent).
    
  • Annexin V-FITC (or APC).[4]

  • Propidium Iodide (PI) Staining Solution.[4]

Step-by-Step Methodology:

  • Treatment: Treat

    
     cells with IC50 concentration of drug for 24 hours.
    
  • Harvesting:

    • Collect media (contains floating apoptotic cells).

    • Trypsinize adherent cells (use Accutase to prevent surface protein damage).

    • Combine media and cells; centrifuge at 300 x g for 5 mins.

  • Staining:

    • Wash cells 1x with cold PBS.

    • Resuspend in 100 µL 1X Binding Buffer .

    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Critical: Do not vortex vigorously. Gently swirl.

    • Incubate 15 mins at RT in the dark .

  • Acquisition:

    • Add 400 µL 1X Binding Buffer.[4]

    • Analyze by Flow Cytometry within 1 hour.

Gating Strategy:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis.

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q1 (Annexin-/PI+): Necrosis/Debris.

Signaling Pathway Visualization

Understanding the target is crucial. Below is the Apoptosis pathway, highlighting where novel agents typically intervene.

Apoptosis Drug Antitumor Agent DNA_Damage DNA Damage Drug->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak (Mitochondria) p53->Bax CytoC Cytochrome C Release Bax->CytoC Casp9 Caspase 9 (Initiator) CytoC->Casp9 Casp3 Caspase 3/7 (Executioner) Casp9->Casp3 Apoptosis Cell Death (Apoptosis) Casp3->Apoptosis

Figure 2: The Intrinsic Apoptotic Cascade. Agents often trigger DNA damage (p53) or directly target Bcl-2 family proteins (Bax).

Phase 3: In Vivo Efficacy (Xenograft Model)

In vitro potency does not guarantee in vivo efficacy due to pharmacokinetics (PK). The subcutaneous xenograft model is the standard first-line validation [4].

Protocol: Subcutaneous Tumor Implantation[7][8]

Animals: ATHYM (Nude) or SCID mice (6-8 weeks old, female). Cell Prep: Resuspend cells in 50% Matrigel / 50% PBS (cold).

Step-by-Step Methodology:

  • Inoculation:

    • Inject

      
       to 
      
      
      
      cells (100 µL volume) subcutaneously into the right flank.
    • Monitor continuously until tumors reach palpable size (~100

      
      ).
      
  • Randomization:

    • Once tumors reach 100–150

      
      , randomize mice into groups (n=8-10 per group) to ensure equal average starting tumor volume.
      
    • Groups: Vehicle Control, Positive Control (Standard of Care), Low Dose, High Dose.

  • Dosing & Measurement:

    • Administer drug (IP, IV, or Oral) according to schedule (e.g., Q3D x 4).

    • Measure tumor dimensions (Length

      
       and Width 
      
      
      
      ) using digital calipers every 2-3 days.
    • Weigh mice simultaneously to track toxicity (Body Weight Loss > 15% requires euthanasia).

Data Calculation: Tumor Volume (


) is calculated using the modified ellipsoid formula:


Where

is the longest diameter and

is the shortest diameter.

Statistical Rigor: Do not perform t-tests on raw tumor volumes at the final day, as variance increases with tumor size.

  • Convert volumes to Relative Tumor Volume (RTV) :

    
    .
    
  • Apply Log-transformation to normalize distribution.

  • Perform Two-way ANOVA (Time x Treatment) with Bonferroni post-hoc test [5].

Comparison of Viability Assays

FeatureMTT / MTSCellTiter-Glo (ATP)Trypan Blue Exclusion
Target Metabolic ReductaseATP QuantificationMembrane Integrity
Sensitivity ModerateHigh (<15 cells)Low
Throughput HighUltra-High (384-well)Low (Manual)
Lysis Required Solubilization step (MTT)Yes (One-step)No
Artifact Risk High (Chemical interference)LowModerate (User error)

References

  • NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute.[6] [Link]

  • Xenograft Tumor Model Protocol. Protocol Online. [Link]

  • Demidenko, E. Three endpoints of in vivo tumour radiobiology and their statistical estimation. PMC - NIH. [Link]

Sources

Application

Application Note: DNA Cross-Linking Analysis using O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

Introduction & Mechanistic Overview O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate is a bifunctional alkylating agent belonging to the nitrogen mustard class. Structurally related to the active metabolites of cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Overview

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate is a bifunctional alkylating agent belonging to the nitrogen mustard class. Structurally related to the active metabolites of cyclophosphamide and ifosfamide, this compound serves as a critical probe for investigating DNA interstrand cross-links (ICLs).

Unlike simple mono-adducts, ICLs covalently covalently link two strands of the DNA helix, preventing strand separation during replication and transcription. This blockage is the primary mechanism of cytotoxicity for this class of compounds. This application note details the protocols for assessing this cross-linking efficiency using Alkaline Agarose Gel Electrophoresis (cell-free) and the Modified Alkaline Comet Assay (cellular).

Mechanism of Action

The compound functions via the formation of a reactive aziridinium ion intermediate. This electrophile attacks nucleophilic centers on DNA bases, predominantly the N7 position of Guanine. Because the molecule possesses two "mustard" arms (bis(2-chloroethyl)), it can repeat this process on the opposite DNA strand, "stapling" the helix together.

CrossLinkMechanism Compound O-(3-Butenyl)-N,N-bis (2-chloroethyl)phosphorodiamidate Aziridinium Reactive Aziridinium Ion Formation Compound->Aziridinium Cl- Release MonoAdduct Mono-Alkylation (Guanine N7) Aziridinium->MonoAdduct Nucleophilic Attack CrossLink Interstrand Cross-Link (ICL) Formation MonoAdduct->CrossLink Second Arm Activation Blockage Replication Fork Arrest / Apoptosis CrossLink->Blockage Inhibition of Strand Separation

Figure 1: Sequential mechanism of DNA alkylation and cross-linking by phosphoramide mustards.

Reagent Preparation & Handling

Safety Warning: This compound is a potent alkylating agent and potential carcinogen. Handle only in a chemical fume hood with double nitrile gloves and appropriate PPE.

Stock Solution Preparation
  • Solvent: Dissolve the lyophilized powder in high-grade DMSO (Dimethyl sulfoxide) or 100% Ethanol . Avoid aqueous buffers for the stock solution to prevent premature hydrolysis of the chloride groups.

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into single-use vials and store at -80°C. Avoid freeze-thaw cycles.

  • Activation: Unlike Cyclophosphamide, this ester derivative is often used as a direct-acting agent in cell-free systems, though its activity is pH-dependent.

Protocol A: Cell-Free DNA Cross-Linking Assay

Method: Alkaline Agarose Gel Electrophoresis Objective: To quantify the percentage of cross-linked DNA by exploiting the fact that cross-linked DNA renatures rapidly after alkaline denaturation, whereas non-cross-linked DNA remains single-stranded.

Materials
  • Substrate: Linearized plasmid DNA (e.g., pUC19 linearized with EcoRI) or calf thymus DNA.

  • Reaction Buffer: 50 mM Triethanolamine (pH 7.2), 1 mM EDTA.

  • Alkaline Loading Dye: 50 mM NaOH, 1 mM EDTA, 2.5% Ficoll-400, 0.025% Bromocresol Green.

  • Alkaline Running Buffer: 30 mM NaOH, 1 mM EDTA (freshly prepared).

Step-by-Step Procedure
  • Incubation:

    • Mix 500 ng of linearized plasmid DNA with varying concentrations of the compound (e.g., 0, 10, 50, 100, 200 µM) in Reaction Buffer.

    • Volume: 20 µL total reaction volume.

    • Condition: Incubate at 37°C for 2 hours.

    • Control: Include a "No Drug" control and a "Heat Denatured" control.

  • Pre-electrophoresis Processing:

    • Add 1/5th volume of Alkaline Loading Dye to the samples.

    • Crucial Step: Incubate samples at room temperature for 15 minutes. The high pH (NaOH) causes strand separation.

    • Note: In the presence of an ICL, the strands cannot fully separate.[1]

  • Electrophoresis:

    • Prepare a 0.8% Alkaline Agarose Gel (boil agarose in water, cool to 55°C, then add alkaline buffer concentrate to final 30 mM NaOH/1 mM EDTA).

    • Load samples.[2][3][4][5][6]

    • Run at 1 V/cm (low voltage) for 4–16 hours at 4°C. Slow running improves resolution between ssDNA and ICL-dsDNA.

  • Neutralization & Staining:

    • Soak gel in Neutralization Buffer (1 M Tris-HCl, pH 7.5, 1.5 M NaCl) for 30 minutes.

    • Stain with Ethidium Bromide or SYBR Gold for 20 minutes.

    • Destain in water and image.[5]

Data Interpretation[2][4][7][8][9][10][11]
  • Band A (Slowest): Double-stranded DNA (Cross-linked). Because the strands are tied, they snap back together (renature) upon neutralization.

  • Band B (Fastest): Single-stranded DNA (Non-cross-linked). These strands separated during the alkaline step and remain separated.

Calculation:



Protocol B: Cellular Cross-Linking (Modified Comet Assay)

Method: Modified Alkaline Single Cell Gel Electrophoresis Objective: To detect ICLs in living cells.[2] ICLs retard the electrophoretic migration of DNA loops.[1] To visualize this, we must first induce random strand breaks (using X-rays or H2O2).

Experimental Logic
  • Control Cells: Radiation induces breaks

    
     DNA loops migrate out 
    
    
    
    Long Comet Tail.
  • Drug-Treated Cells: Drug forms ICLs

    
     Radiation induces breaks 
    
    
    
    ICLs hold loops together
    
    
    Short/No Comet Tail .

CometLogic cluster_0 Control (No Drug) cluster_1 Treated (With Compound) Start1 Cell DNA Irrad1 Induce Breaks (X-ray/H2O2) Start1->Irrad1 Migrate1 Electrophoresis Irrad1->Migrate1 Result1 Long Tail (High Migration) Migrate1->Result1 Start2 Cell DNA + ICLs Irrad2 Induce Breaks (X-ray/H2O2) Start2->Irrad2 Migrate2 Electrophoresis Irrad2->Migrate2 Result2 Short Tail (Migration Blocked) Migrate2->Result2

Figure 2: Logic of the Modified Comet Assay for Cross-link Detection.

Step-by-Step Procedure
  • Cell Treatment:

    • Treat cells (e.g., HeLa, CHO) with the compound (10–100 µM) for 1–4 hours in serum-free media.

    • Wash cells 2x with ice-cold PBS.

  • Induction of Strand Breaks (The "Challenge"):

    • Irradiate cells on ice with 10 Gy of

      
      -irradiation OR treat with 100 µM H2O2 for 20 mins at 4°C.
      
    • Reasoning: This creates the necessary strand breaks that would normally allow DNA to migrate.[1]

  • Embedding:

    • Mix cells with 0.5% Low Melting Point (LMP) Agarose at 37°C.

    • Pipette onto agarose-coated microscope slides. Cover and let solidify at 4°C.

  • Lysis:

    • Submerge slides in Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Unwinding & Electrophoresis:

    • Transfer slides to an electrophoresis tank filled with Alkaline Buffer (300 mM NaOH, 1 mM EDTA, pH > 13).

    • Unwinding: Let sit for 20 minutes (allows DNA denaturation).

    • Run: 25V (0.7 V/cm), 300 mA for 20–30 minutes.

  • Neutralization & Staining:

    • Wash slides 3x with Neutralization Buffer (0.4 M Tris, pH 7.5).

    • Stain with SYBR Gold or Propidium Iodide.

Data Calculation

Calculate the % Decrease in Tail Moment :



Where TM = Tail Moment (Tail Length × % DNA in Tail).

Troubleshooting & Optimization

IssueProbable CauseSolution
Smearing in Gel (Protocol A) Drug degradation or nuclease contaminationUse fresh DMSO stock; ensure all buffers are autoclaved/sterile.
No Cross-linking Observed Insufficient incubation time or pH issueIncrease incubation to 4 hours; Ensure Reaction Buffer is pH 7.0–7.4 (alkylation is pH sensitive).
High Background Damage (Protocol B) Cytotoxicity of the compoundPerform a viability assay (MTT/CellTiter-Glo) first. Use doses yielding >80% viability.
Tails too long in Controls Electrophoresis voltage too highReduce voltage or run time. Aim for control tail DNA ~50-60%.

References

  • Santa Cruz Biotechnology. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS 39800-29-8) Product Data.

  • Sutherland, B. M., et al. (2000). DNA Damage Quantitation by Alkaline Gel Electrophoresis.[3][7] Brookhaven National Laboratory / UNT Digital Library.

  • Collins, A. R., et al. (2023).[3][7][8] Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols/Plymouth Research Archive.

  • Vettorazzi, A., et al. (2021).[8][9] Validation of the in vitro comet assay for DNA cross-links and altered bases detection. Archives of Toxicology.

  • Tong, W. P., et al. (1982).[10] Formation of the cross-link 1-[N3-deoxycytidyl),2-[N1-deoxyguanosinyl]ethane in DNA treated with N,N'-bis(2-chloroethyl)-N-nitrosourea.[10] Cancer Research.[7][10]

Sources

Method

cell viability assays (MTT, XTT) for phosphorodiamidate compounds

Application Note: Optimized Cell Viability Profiling (MTT/XTT) for Phosphorodiamidate Compounds Abstract Accurate cytotoxicity profiling of phosphorodiamidate-based compounds requires specific methodological adaptations...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Cell Viability Profiling (MTT/XTT) for Phosphorodiamidate Compounds

Abstract

Accurate cytotoxicity profiling of phosphorodiamidate-based compounds requires specific methodological adaptations to standard tetrazolium reduction assays. While generally chemically stable, the unique physicochemical properties of Phosphorodiamidate Morpholino Oligomers (PMOs) and lipophilic phosphorodiamidate prodrugs can introduce artifacts in colorimetric readouts. This guide outlines optimized MTT and XTT protocols, emphasizing pre-assay validation to distinguish true metabolic toxicity from compound-induced chemical interference or delivery vehicle effects.

Introduction & Mechanistic Basis

The Tetrazolium Principle: Both MTT and XTT assays rely on the reduction of tetrazolium salts to colored formazan dyes by metabolically active cells.[1][2][3] This reaction is driven primarily by NAD(P)H-dependent cellular oxidoreductase enzymes in the cytosol and mitochondria.

  • MTT: Positively charged; penetrates viable cells; forms insoluble purple formazan crystals.[1][2][4] Requires solubilization.

  • XTT: Negatively charged; cell-impermeable (requires an electron coupling reagent like PMS); forms soluble orange formazan.[3][5]

The Phosphorodiamidate Challenge: Phosphorodiamidates present distinct challenges compared to standard small molecules:

  • Chemical Inertness vs. Impurities: High-purity PMOs are generally non-reducing. However, synthesis byproducts (free amines or residual coupling reagents) can non-enzymatically reduce tetrazolium salts, yielding false "viable" signals.

  • Delivery Vehicles: PMOs often require endosomal escape agents (e.g., Endo-Porter) or cationic lipids for uptake. These vehicles are often more cytotoxic than the cargo itself. The assay must distinguish between vehicle toxicity and compound toxicity.

  • Solubility: Lipophilic phosphorodiamidate prodrugs may precipitate in aqueous media at high concentrations, scattering light and inflating absorbance readings.

Pre-Assay Validation (Mandatory)

Scientific Integrity Check: Before exposing cells, you must validate that your compound does not generate a signal on its own.

Experiment A: Cell-Free Chemical Interference Test

Objective: Determine if the phosphorodiamidate compound directly reduces MTT/XTT.

  • Prepare Plate: Add 100 µL of complete culture medium (without cells) to a 96-well plate.

  • Compound Addition: Add the test compound at the highest screening concentration (e.g., 100 µM).

  • Reagent Addition: Add MTT or XTT reagent as per protocol.

  • Incubation: Incubate for 4 hours at 37°C.

  • Readout: Measure absorbance.

    • Result: If OD > OD_blank (media only), the compound chemically reduces the dye. Action: Switch to a non-redox assay (e.g., ATP/Luciferase or LDH release).

Experiment B: Optical Interference (Precipitation) Check

Objective: Ensure high concentrations do not precipitate and scatter light.

  • Setup: Media + Compound (Highest Concentration). No MTT/XTT.

  • Incubation: 24 hours at 37°C.

  • Microscopy: Inspect for crystals/precipitate.

  • Readout: Measure absorbance at the assay wavelength (570 nm or 450 nm). High background indicates precipitation.

Visual Workflow: Assay Selection & Execution

ViabilityWorkflow Start Start: Phosphorodiamidate Viability Profiling CheckRedox Step 1: Cell-Free Interference Test (Compound + Dye - Cells) Start->CheckRedox RedoxDecision Does Compound Reduce Dye? CheckRedox->RedoxDecision NonRedoxAssay STOP: Use ATP (Luciferase) or LDH Assay RedoxDecision->NonRedoxAssay Yes (False Signal) SelectAssay Step 2: Select Assay Type RedoxDecision->SelectAssay No (Clean) MTT_Path Adherent Cells (Metabolic Profiling) SelectAssay->MTT_Path Adherent XTT_Path Suspension Cells / High Throughput (No Solubilization Step) SelectAssay->XTT_Path Suspension MTT_Proto MTT Protocol: 1. Incubate 4h 2. Aspirate Media 3. Solubilize (DMSO) 4. Read 570nm MTT_Path->MTT_Proto XTT_Proto XTT Protocol: 1. Add XTT + PMS 2. Incubate 2-4h 3. Read 450nm directly XTT_Path->XTT_Proto Analysis Data Analysis: Subtract Blank -> Normalize to Vehicle Control MTT_Proto->Analysis XTT_Proto->Analysis

Figure 1: Decision tree for selecting and validating the appropriate viability assay for phosphorodiamidate compounds.

Detailed Protocols

Protocol A: MTT Assay (Optimized for Adherent Cells)

Best for: Robust metabolic profiling of adherent cell lines (e.g., HeLa, HepG2) treated with prodrugs.

Reagents:

  • MTT Stock: 5 mg/mL in PBS (0.2 µm filtered). Store at 4°C in dark.

  • Solubilization Solution: 100% DMSO (preferred over Acid-Isopropanol for phosphorodiamidates to avoid potential acid-hydrolysis of the P-N bond during solubilization).

Step-by-Step:

  • Seeding: Seed cells (e.g., 5,000–10,000 cells/well) in 100 µL media. Incubate 24h to adhere.

  • Treatment:

    • Remove old media (carefully).

    • Add 100 µL fresh media containing the phosphorodiamidate compound (serial dilutions).

    • Critical Control: Include "Vehicle Only" wells (e.g., media + Endo-Porter if using PMOs).

    • Incubate for desired time (24–72h).

  • MTT Addition: Add 10 µL MTT Stock per well (Final conc: 0.5 mg/mL).

  • Incubation: Incubate 3–4 hours at 37°C. Check for purple crystals under microscope.

  • Solubilization:

    • Carefully aspirate all media. Note: Loose PMO-treated cells may detach; aspirate slowly.

    • Add 100 µL DMSO.

    • Shake plate on orbital shaker for 10 min to dissolve crystals.

  • Measurement: Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol B: XTT Assay (Optimized for Suspension/Fragile Cells)

Best for: PMO-treated suspension cells or high-throughput screening where washing is difficult.

Reagents:

  • XTT Stock: 1 mg/mL in phenol-red free media (warm to 50°C to dissolve if needed).

  • PMS (Electron Coupler): 1.53 mg/mL in PBS (Store aliquots at -20°C).

  • Working Solution: Mix 5 mL XTT Stock + 100 µL PMS immediately before use.

Step-by-Step:

  • Seeding & Treatment: Seed cells (e.g., 20,000 cells/well) in 100 µL media containing test compounds. Incubate 24–72h.

  • Reagent Addition: Add 50 µL of XTT/PMS Working Solution directly to each well (Total Vol: 150 µL).

  • Incubation: Incubate 2–4 hours at 37°C. (Orange color develops).

  • Measurement: Measure Absorbance at 450 nm (Reference: 630–690 nm).

    • Note: No solubilization or liquid removal is required, preserving the cell population.

Data Presentation & Analysis

Calculation:



  • 
    : Media + Compound + MTT/XTT (No Cells).
    
  • 
    : Cells + Vehicle (e.g., DMSO/Water/Endo-Porter) (No Compound).
    

Summary Table: Troubleshooting Common Artifacts

ObservationProbable CauseCorrective Action
High Absorbance in Cell-Free Wells Chemical reduction of tetrazolium by compound.Switch to ATP/Luciferase assay.
Precipitate Visible after Solubilization Serum proteins precipitating in DMSO or compound insolubility.Use SDS-HCl solubilization buffer instead of pure DMSO.
Low Signal in Control Wells PMS degraded (XTT) or cells not metabolic.Prepare fresh PMS; Check cell density.
High Variance in Replicates Pipetting error or evaporation in outer wells.Use multichannel pipettes; Fill edge wells with PBS (do not use for data).

References

  • Mosmann, T. (1983).[6] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Scudiero, D. A., et al. (1988).[5] Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. Cancer Research, 48(17), 4827-4833. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Summerton, J., & Weller, D. (1997). Morpholino antisense oligomers: design, preparation, and properties. Antisense & Nucleic Acid Drug Development, 7(3), 187-195. Link

  • Stockert, J. C., et al. (2012). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica, 114(8), 785-796. Link

Sources

Application

Application Note: Advanced Handling and Storage Protocols for Reactive Alkylating Agents

Introduction: The Double-Edged Sword Reactive alkylating agents (e.g., methyl iodide, benzyl bromide, nitrogen mustards, alkyl sulfonates) are the workhorses of organic synthesis and oncology. Their utility stems from th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword

Reactive alkylating agents (e.g., methyl iodide, benzyl bromide, nitrogen mustards, alkyl sulfonates) are the workhorses of organic synthesis and oncology. Their utility stems from their defining characteristic: electrophilicity . They are designed to attach alkyl groups to nucleophilic centers.

However, this same mechanism drives their toxicity. In a biological system, these agents do not distinguish between a target precursor and the N7-nitrogen of guanine in your DNA. Inadvertent exposure can lead to immediate blistering (vesicant action), delayed mutagenesis, or carcinogenesis.

This guide moves beyond basic "lab safety" to provide a rigorous, mechanism-based protocol for handling these high-consequence chemicals.

Facility & Engineering Controls

Standard laboratory ventilation is often insufficient for volatile alkylating agents like methyl iodide (


) or dimethyl sulfate.
The Containment Hierarchy
  • Primary Barrier: Fume hood with a face velocity of 100 fpm (0.5 m/s) .

  • Secondary Barrier: For highly potent active pharmaceutical ingredients (HPAPIs) or extremely volatile agents, use a Class III Biological Safety Cabinet (Glovebox) under negative pressure.

  • Vapor Traps: When using vacuum lines to remove alkylating solvents, a liquid nitrogen trap is mandatory to prevent exhaust re-entrainment into the building HVAC.

Surface Protection

Cover all work surfaces with plastic-backed absorbent pads . Alkylating agents can penetrate porous bench tops (epoxy resin), creating a long-term contamination source that "off-gasses" over time.

Personal Protective Equipment (PPE): The Permeation Fallacy

CRITICAL WARNING: Standard nitrile exams gloves provide near-zero protection against small-molecule alkylating agents like Methyl Iodide.

Glove Permeation Dynamics

Small alkyl halides permeate nitrile rubber in seconds. Once inside the glove, the occlusive environment increases skin absorption rates (the "greenhouse effect" on the skin).

Table 1: Comparative Glove Breakthrough Times

Chemical AgentNitrile (4 mil)Latex (Typical)SilverShield® / 4H® (Laminate)Viton®
Methyl Iodide < 1 min (Fail)< 1 min (Fail)> 480 min> 240 min
Dimethyl Sulfate < 5 min< 1 min> 480 min> 300 min
Benzyl Bromide ~ 10 min< 5 min> 480 min> 480 min
The "Double-Glove" Protocol

For all handling of reactive alkylating agents, adhere to this specific layering system:

  • Inner Layer: Standard Nitrile (for dexterity and sweat absorption).

  • Middle Layer: SilverShield® / 4H® Laminate Glove . (This is the chemical barrier).

  • Outer Layer: Heavy-duty Nitrile (to protect the flimsy laminate glove from tearing and provide grip).

Storage Protocols: Controlling Entropy

Reactive agents degrade over time, often autocatalytically. For example, benzyl halides can polymerize exothermically if catalyzed by trace metals or acid.

The "Overpack" System

Never store alkylating agents solely in their original glass bottles.

  • Primary Container: Original glass bottle with a Teflon-lined cap.

  • Secondary Containment: Place the bottle inside a chemically resistant, screw-top plastic jar (e.g., Nalgene) containing an inert absorbent (vermiculite or activated carbon).

    • Why? This traps any fugitive vapors and contains the liquid if the glass breaks.

Temperature & Atmosphere
  • Temperature: Store at 2°C – 8°C (unless specified otherwise). Cold reduces vapor pressure and reaction rates.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidation; moisture promotes hydrolysis (creating corrosive HX acid byproducts).

  • Segregation: Store away from bases (amines, hydroxide) and oxidizers .

Deactivation & Waste Management: The "Kill" Solution

Simply putting waste in a drum is negligence. You must chemically destroy the electrophile before disposal.

The Chemistry of Deactivation

We utilize a nucleophilic substitution reaction to convert the toxic alkylator into a harmless salt. Sodium Thiosulfate (


)  is the gold standard because the thiosulfate ion (

) is a soft, potent nucleophile that reacts rapidly with soft electrophiles (alkyl halides).


Universal Deactivation Solution Recipe

Prepare this solution fresh before starting any synthesis involving alkylating agents.

"Solution A" (The Quencher):

  • Sodium Thiosulfate pentahydrate: 10% w/v

  • Sodium Hydroxide (NaOH): 1% w/v (to neutralize any acid byproducts)

  • Solvent: Water (90%) + Ethanol (10%) (Ethanol helps solubilize organic alkylators).

Protocol:

  • Collect all reaction waste, syringe needles, and contaminated glassware.

  • Submerge items in Solution A for 24 hours .

  • Check pH; if acidic, add more base.

  • Verify destruction (optional but recommended for scale-up) via TLC or LC-MS.

  • Dispose of the resulting aqueous mixture as non-halogenated chemical waste (check local regulations).

Experimental Workflow Visualization

The following diagram illustrates the logical flow for a safe alkylation reaction setup, enforcing the "Stop/Go" decision points based on safety checks.

SafeHandlingProtocol Start START: Reaction Planning RiskAssess Risk Assessment: Identify Vapor Pressure & Toxicity Start->RiskAssess GloveCheck PPE Check: Are Laminate Gloves Available? RiskAssess->GloveCheck Stop1 STOP: Acquire SilverShield® Gloves GloveCheck->Stop1 No Prep Preparation: Prepare 10% Thiosulfate 'Kill' Bath GloveCheck->Prep Yes Stop1->GloveCheck Setup Setup: Secure Glassware in Fume Hood (Plastic-backed pads on surface) Prep->Setup Reaction Execution: Add Reagents via Cannula/Syringe (Closed System) Setup->Reaction Cleanup Cleanup: Immerse all tools in Thiosulfate Bath Reaction->Cleanup Waste Disposal: Wait 24h -> Check pH -> HazWaste Cleanup->Waste

Figure 1: Decision logic and workflow for handling reactive alkylating agents.

Emergency Response: Spills

In the event of a spill outside the fume hood:

  • Evacuate: Clear the area immediately. Vapors can be blinding or suffocating.

  • Assess: If the spill is >100 mL or outside a hood, call HazMat. Do not attempt cleanup without SCBA if the agent is volatile (e.g., MeI).

  • Absorb & Neutralize (Small Spills only):

    • Don full PPE (Laminate gloves + Nitrile outers, respirator with organic vapor cartridges).

    • Cover spill with vermiculite or spill pillows .[1]

    • Pour Solution A (Thiosulfate) over the absorbent.

    • Scoop into a double-bagged waste container.[1]

    • Scrub the surface with soap and water.[2][3][4][5]

References

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[5] OSHA Technical Manual (OTM), Section VI: Chapter 2. [Link]

  • National Institutes of Health (NIH). Recommendations for the Safe Handling of Cytotoxic Drugs. NIH Publication No. 92-2621. [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • Deepwater Chemicals. Safety Data Sheet: Methyl Iodide. [Link]

Sources

Method

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate as a reference standard in analytical chemistry

This is a comprehensive Application Note and Protocol Guide designed for analytical chemists and drug metabolism researchers. It focuses on O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS: 39800-29-8), a crit...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide designed for analytical chemists and drug metabolism researchers. It focuses on O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS: 39800-29-8), a critical reference standard used in the characterization of Cyclophosphamide (CP) and the synthesis of its active metabolites.[1]

Strategic Reference Standard for Cyclophosphamide Metabolite Profiling and Impurity Analysis

Executive Summary & Scientific Significance

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (hereafter referred to as 3-Butenyl-PM ) is a specialized acyclic organophosphorus ester. While structurally related to the nitrogen mustard class of alkylating agents, its primary utility in modern pharmaceutical research is twofold:

  • Metabolite Synthesis Precursor: It serves as the "masked" precursor for the in vitro generation of 4-Hydroxycyclophosphamide (4-OH-CP), the elusive active metabolite of Cyclophosphamide. Unlike the unstable 4-OH-CP, 3-Butenyl-PM is chemically stable, allowing researchers to generate the active drug "on-demand" via ozonolysis, bypassing the need for variable liver microsome activation.

  • Analytical Reference Standard: It acts as a critical marker for process-related impurities in the synthesis of novel oxazaphosphorine analogs and is used to validate the specificity of LC-MS/MS assays designed to detect ring-opened degradation products of ifosfamide and cyclophosphamide.

Chemical Identity & Properties
PropertySpecification
Chemical Name O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate
CAS Number 39800-29-8
Molecular Formula C₈H₁₇Cl₂N₂O₂P
Molecular Weight 275.11 g/mol
Structure Acyclic phosphorodiamidate ester with a terminal alkene tail
Solubility Soluble in DMSO, Acetonitrile, Methanol; Sparingly soluble in water (hydrolytically unstable)
Stability Hygroscopic; susceptible to hydrolysis of the N-Cl bonds in aqueous solution.[1][2][3][4][5][6][7][8][9][10][11] Store at -20°C under Argon.
Mechanism of Action: The "Ozonolysis Trigger"

Why this standard matters: The 4-Hydroxycyclophosphamide Problem.

Cyclophosphamide itself is a prodrug. It requires hepatic activation (hydroxylation at C4) to form 4-hydroxycyclophosphamide, which equilibrates with aldophosphamide and spontaneously decomposes to the cytotoxic phosphoramide mustard. Synthesizing and storing 4-OH-CP is notoriously difficult due to its instability.

3-Butenyl-PM solves this by acting as a stable "pre-drug." The terminal double bond on the butenyl chain can be cleaved by ozone (


) to form an aldehyde intermediate. This aldehyde immediately cyclizes with the phosphoro-amide nitrogen to close the ring, generating 4-hydroperoxycyclophosphamide (which is easily reduced to 4-OH-CP).

Figure 1: Mechanistic Pathway for "On-Demand" Metabolite Generation

MetaboliteGeneration Precursor 3-Butenyl-PM (Stable Precursor) Ozonolysis Step 1: Ozonolysis (O3 / -78°C) Precursor->Ozonolysis Aldehyde Aldehyde Intermediate (Transient Acyclic) Ozonolysis->Aldehyde Cleavage of C=C Cyclization Step 2: Spontaneous Cyclization Aldehyde->Cyclization ActiveMetabolite 4-Hydroxycyclophosphamide (Active Metabolite) Cyclization->ActiveMetabolite Ring Closure Toxicity DNA Alkylation (Cytotoxicity) ActiveMetabolite->Toxicity Beta-elimination

Caption: The chemical logic transforming the stable acyclic 3-Butenyl-PM into the cyclic, bioactive 4-hydroxycyclophosphamide via oxidative cleavage.

Protocol A: Analytical Qualification (LC-MS/MS)

Objective: To detect and quantify 3-Butenyl-PM as an impurity or reactant in pharmaceutical samples.

1. Sample Preparation
  • Solvent: Prepare stock solutions in Acetonitrile (ACN) or DMSO . Avoid water/methanol for long-term storage to prevent solvolysis of the chloride arms.

  • Concentration: 1.0 mg/mL stock. Dilute to 100 ng/mL in 50:50 ACN:Water immediately prior to injection.

  • Precaution: Use silanized glass vials to minimize adsorption of the alkylating agent.

2. Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5% → 95% B (Linear ramp)

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

3. Mass Spectrometry Parameters (ESI+)
  • Mode: Positive Electrospray Ionization (ESI+).

  • Source Temp: 450°C.

  • MRM Transitions:

    • Quantifier: m/z 275.1 → 221.0 (Loss of butenyl group [C4H7] + H).

    • Qualifier: m/z 275.1 → 106.0 (Characteristic nitrogen mustard fragment).

    • Note: The parent ion pattern will show the characteristic Cl2 isotope cluster (M, M+2, M+4 in 9:6:1 ratio). Ensure the M+0 peak (275) is selected.

Protocol B: Synthetic Conversion (Laboratory Scale)

Objective: Use 3-Butenyl-PM to generate a standard solution of 4-Hydroperoxycyclophosphamide for assay calibration.

  • Dissolution: Dissolve 100 mg of 3-Butenyl-PM in 10 mL of Acetone/Water (1:1).

  • Ozonolysis: Cool the solution to 0°C (ice bath). Bubble Ozone (

    
    ) gas through the solution until a faint blue color persists (indicating saturation).
    
  • Quenching: Purge with Nitrogen (

    
    ) to remove excess ozone.
    
  • Reduction (Optional): Add dimethyl sulfide (DMS) if the aldehyde is the target, or Hydrogen Peroxide (

    
    ) if the stable 4-hydroperoxy analog is desired.
    
  • Validation: Analyze an aliquot using the LC-MS method above. The peak at m/z 275 should disappear, replaced by a peak at m/z 277 (4-OH-CP) or m/z 293 (4-hydroperoxy-CP).

Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Carcinogen.

  • PPE: Double nitrile gloves, lab coat, safety goggles. Handle only in a certified chemical fume hood.

  • Deactivation: Spills should be neutralized immediately with 5% Sodium Thiosulfate solution to quench the alkylating chloride arms.

  • Storage: Store neat material at -20°C. Solutions in DMSO are stable for 24 hours at 4°C; aqueous solutions degrade within hours.

Analytical Workflow Diagram

Figure 2: Standard Validation Workflow

AnalyticalWorkflow Stock Stock Prep (1 mg/mL in DMSO) Dilution Working Std (100 ng/mL in ACN/H2O) Stock->Dilution Dilute immediately before use LC UHPLC Separation (C18 Column) Dilution->LC Inject 2-5 µL MS MS/MS Detection (MRM 275 -> 221) LC->MS ESI+ Data Data Analysis (Isotope Ratio Check) MS->Data Quantify

Caption: Step-by-step workflow for the quantification of 3-Butenyl-PM, emphasizing rapid dilution to prevent hydrolysis.

References
  • Takamizawa, A., et al. (1973).[10] "Studies on Cyclophosphamide Metabolites." Journal of the American Chemical Society.[10] Link (Establishes the ozonolysis route from 3-butenyl esters to 4-hydroxycyclophosphamide).

  • Pharmaffiliates. "O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate Reference Standard." Pharmaffiliates Catalog. Link (Source for commercial reference standards).

  • Santa Cruz Biotechnology. "O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate Product Data." SCBT. Link (Physical properties and safety data).

  • PubChem. "Compound Summary: Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, 3-butenyl ester." National Library of Medicine. Link (Chemical structure and identifiers).

Sources

Application

Advanced Phosphitylating Agents in Organic Synthesis: Protocols &amp; Applications

Executive Summary: The Power of P(III) Chemistry Phosphitylating agents—reagents containing trivalent phosphorus (P(III))—are the cornerstone of modern nucleotide drug development and asymmetric catalysis. Unlike their p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Power of P(III) Chemistry

Phosphitylating agents—reagents containing trivalent phosphorus (P(III))—are the cornerstone of modern nucleotide drug development and asymmetric catalysis. Unlike their pentavalent (P(V)) counterparts, P(III) agents possess a lone pair of electrons that confers unique reactivity: they are highly susceptible to nucleophilic attack (when substituted with leaving groups) and can be easily oxidized to stable P(V) species.

This guide moves beyond basic textbook definitions to provide actionable protocols for the three most critical applications of these agents:

  • Solid-Phase Oligonucleotide Synthesis (SPOS): The industry standard for DNA/RNA therapeutics.

  • ProTide/Pronucleotide Synthesis: Strategies for intracellular drug delivery.[1]

  • Chiral Ligand Design: Synthesizing tunable ligands for asymmetric catalysis.

Comparative Analysis of Phosphitylating Agents

Selecting the correct agent requires balancing reactivity with stability.[2] The table below summarizes the three primary classes used in high-value organic synthesis.

Agent ClassGeneral StructureReactivity ProfileStabilityPrimary Application
Phosphoramidites (RO)2P-N(iPr)2Moderate. Requires acid activation (e.g., tetrazole) to react with alcohols.High. Stable as solids/oils if kept dry.Oligonucleotide synthesis; ProTide precursors.[1]
Chlorophosphites (RO)2P-ClHigh. Reacts spontaneously with nucleophiles in the presence of base.Low. Highly moisture sensitive; hydrolyzes to H-phosphonates.Ligand synthesis (Phosphites/Phosphonites); Intermediate generation.[3]
H-Phosphonates (RO)2P(O)HLow. Requires activation (e.g., pivaloyl chloride) to couple.High. Air/moisture stable.Alternative DNA synthesis; synthesis of phosphoramidates.[1][4][5]

Application A: Oligonucleotide Synthesis (The Phosphoramidite Method)[4][5][6]

The "Phosphoramidite Cycle" is the gold standard for synthesizing DNA and RNA sequences, including siRNA and antisense oligonucleotides (ASOs).[6] The efficiency of this cycle (>99% per step) relies on the rapid activation of the P-N bond.

Mechanistic Insight: The Role of the Activator

The diisopropylamino group is a poor leaving group. To facilitate coupling with the 5'-hydroxyl of the growing DNA chain, a weak acid activator (typically 1H-tetrazole or ETT ) protonates the nitrogen. This converts the amine into a highly reactive tetrazolyl-phosphite intermediate, which is rapidly displaced by the incoming nucleophile (5'-OH).

Visualization: The Phosphoramidite Cycle

The following diagram illustrates the four critical stages of the synthesis cycle.

OligoCycle Start Resin-Bound Nucleoside (5'-DMT protected) Step1 1. Detritylation (TCA/DCM) Start->Step1 Removes DMT Step2 2. Coupling (Phosphoramidite + Activator) Step1->Step2 Free 5'-OH Step3 3. Capping (Ac2O + N-Methylimidazole) Step2->Step3 Phosphite Triester Formed Step4 4. Oxidation (I2 / Pyridine / H2O) Step3->Step4 Blocks Unreacted 5'-OH End Completed Cycle (Ready for next base) Step4->End P(III) → P(V) End->Step1 Repeat Cycle

Caption: The four-step Phosphoramidite Synthesis Cycle. Note the critical oxidation step converting the unstable P(III) linkage to a stable P(V) phosphate.

Protocol: Manual Coupling of a Modified Nucleoside

Use this protocol when introducing expensive or sensitive modified bases (e.g., GalNAc-ligands) where automated synthesizers might waste reagent.

Reagents:

  • Phosphoramidite: 0.1 M solution in anhydrous acetonitrile (ACN).

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in ACN.

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O.

  • Solid Support: dT-CPG column (1 µmol scale).

Step-by-Step:

  • Wash: Flush the CPG column with anhydrous ACN (3 x 1 mL) to remove trace water.

  • Coupling:

    • Mix 100 µL of Phosphoramidite solution and 100 µL of Activator in a syringe.

    • Push the mixture back and forth through the CPG column for 5 minutes . (Note: Extended time ensures coupling of bulky modifications).

    • Wash column with ACN (3 x 2 mL).

  • Oxidation (P(III) to P(V)):

    • Flush column with Oxidizer solution for 1 minute . The solution should remain dark brown (indicating excess iodine).

    • Wash with ACN (3 x 2 mL) until the eluate is colorless.

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine/THF (Cap A) and N-Methylimidazole (Cap B) for 2 minutes.

  • Final Wash: Flush with ACN (5 mL) and dry under Argon.

Application B: Synthesis of Chiral Phosphonite Ligands

Chiral ligands derived from BINOL or TADDOL backbones are essential for asymmetric hydrogenation and hydroformylation. The synthesis typically utilizes chlorophosphites generated in situ.

Workflow Logic
  • Chlorination: Convert PCl3 to a reactive chlorophosphite species using a chiral diol.

  • Substitution: React the chlorophosphite with a second nucleophile (alcohol or amine) to form the ligand.

  • Purification: P(III) ligands are sensitive to oxidation; purification must be rapid or performed under inert gas.

Visualization: Ligand Synthesis Pathway

LigandSynthesis PCl3 PCl3 Intermediate BINOL-P-Cl (Chlorophosphite) PCl3->Intermediate -2 HCl (Reflux) BINOL (R)-BINOL BINOL->Intermediate Product Chiral Phosphonite Ligand Intermediate->Product Substitution Alcohol R-OH (Chiral/Achiral) Alcohol->Product Base NEt3 / DMAP Base->Product Scavenges HCl

Caption: Synthesis of a BINOL-derived phosphonite ligand via a chlorophosphite intermediate.

Protocol: Synthesis of (R)-BINOL Phosphonite

Target: Synthesis of a monodentate phosphonite ligand for Rh-catalyzed hydrogenation.

Reagents:

  • (R)-1,1'-Bi-2-naphthol ((R)-BINOL)

  • Phosphorus trichloride (PCl3)

  • Triethylamine (NEt3), dried over KOH.

  • Anhydrous Toluene and THF.

Step-by-Step:

  • Formation of Chlorophosphite:

    • In a flame-dried Schlenk flask under Argon, dissolve (R)-BINOL (10 mmol) in PCl3 (10 mL, excess).

    • Reflux the mixture for 4 hours. Evolution of HCl gas will be observed.

    • Distill off excess PCl3 under vacuum. The residue is the crude (R)-BINOL-P-Cl (highly moisture sensitive).

  • Coupling:

    • Dissolve the crude residue in anhydrous THF (20 mL).

    • Cool to 0°C.[7]

    • Add a solution of the target alcohol (10 mmol) and NEt3 (12 mmol) in THF dropwise over 30 minutes.

    • Allow to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Filter the mixture under Argon to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate.

    • Purification Note: If the ligand is air-stable, flash chromatography on neutral alumina (not silica, which is acidic) can be used. If unstable, recrystallize from degassed hexane/toluene.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Efficiency (Oligos) Water contamination in ACN.Ensure ACN water content is <30 ppm. Use molecular sieves (3Å) in reagent bottles.
P(III) Oxidation (Ligands) Air leak or peroxide in ethers.Test THF/Ether for peroxides. Perform all steps under positive Argon pressure.
Precipitate in Reaction Amine salt formation.This is normal (e.g., Et3N·HCl). Ensure thorough filtration under inert atmosphere before concentration.
Hydrolysis of Chlorophosphites Moisture in starting material.Azeotropically dry the diol/alcohol with toluene before reaction.

Safety & Handling Guidelines

  • Moisture Sensitivity: All phosphitylating agents hydrolyze to form H-phosphonates and acid (HCl or Tetrazole). Always handle in a fume hood or glovebox.

  • Toxicity:

    • PCl3: Releases HCl gas on contact with moist air. Corrosive.

    • Phosphoramidites: Potential skin sensitizers. Wear double nitrile gloves.

  • Waste Disposal: Quench P(III) residues with dilute bleach or aqueous bicarbonate before disposal to oxidize reactive phosphorus and neutralize acids.

References

  • Aragen. (2025). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Retrieved from [Link]

  • Twist Bioscience. (2024). A Simple Guide to Phosphoramidite Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]

  • Beilstein Journals. (2023). Phosphonic acid: preparation and applications. Retrieved from [Link]

  • MDPI. (2024). New Phosphonite Ligands with High Steric Demand and Low Basicity: Synthesis and Structural Properties. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate synthesis

Technical Support Center: Optimization of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate Synthesis Executive Summary Target Compound: O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate CAS: 39800-29-8 Formula...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate Synthesis

Executive Summary

Target Compound: O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate CAS: 39800-29-8 Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Class:  Phosphorodiamidate / Nitrogen Mustard Analog[1][2][3][4][5][6][7][8][9][10][11]

This guide addresses the technical challenges in synthesizing this alkylating agent. The synthesis involves a sequential nucleophilic substitution at the phosphoryl center (


). Low yields are typically caused by hydrolytic instability  of the P-Cl intermediates, competitive substitution  (formation of di-esters), or aziridinium cyclization  of the nitrogen mustard moiety due to improper temperature/pH control.

Module 1: Critical Reaction Parameters

The synthesis is best approached via a stepwise displacement strategy starting from Phosphorus Oxychloride (


). Understanding the reactivity hierarchy is crucial for yield optimization.
The Reactivity Hierarchy

To obtain the asymmetric product, reagents must be added in order of decreasing steric bulk or increasing nucleophilicity, controlled by temperature.

StepSpecies FormedCritical Control Point
1 Phosphoramidic Dichloride (

)
Stoichiometry: Use the amine hydrochloride salt to prevent over-reaction. Refluxing

(neat) is often cleaner than using base in this step.
2 Phosphoramidochloridate (Intermediate)Temperature: Must be kept

. The 3-buten-1-ol is a weaker nucleophile than the amine; a non-nucleophilic base (TEA/DIPEA) is required to scavenge HCl.
3 Phosphorodiamidate (Final Product)Nucleophile Strength: Ammonia (

) is small and highly nucleophilic. It is added last to cap the final P-Cl bond.
The "Mustard" Instability

The bis(2-chloroethyl)amine group is prone to intramolecular cyclization to form a reactive aziridinium ion .

  • Trigger: High pH (strong bases) or High Temperature (

    
    ).
    
  • Consequence: Loss of the alkylating activity and formation of hydroxylated byproducts.

  • Solution: Maintain reaction pH < 8 during workup and use mild bases (Triethylamine) rather than strong inorganic hydroxides.

Module 2: Optimized Experimental Protocol

This protocol utilizes the "Amine First" strategy (Route A), which offers higher selectivity than the "Alcohol First" route.

Reagents & Setup
  • Inert Gas: Argon (strictly anhydrous).

  • Solvent: Dry Dichloromethane (DCM) or THF (distilled over Na/Benzophenone).

  • Base: Triethylamine (TEA), dried over KOH.

Step-by-Step Workflow

Step 1: Synthesis of Bis(2-chloroethyl)phosphoramidic Dichloride

  • Suspend Bis(2-chloroethyl)amine hydrochloride (1.0 eq) in

    
      (1.2 eq).
    
  • Heat to reflux (approx. 105°C) until HCl gas evolution ceases (monitor with pH paper at vent). Note: This avoids using base, reducing side reactions.

  • Remove excess

    
     under high vacuum. The residue is the crude Phosphoramidic Dichloride.
    
  • Redissolve the residue in dry DCM and cool to -20°C .

Step 2: Introduction of the 3-Butenyl Group

  • Mix 3-Buten-1-ol (1.0 eq) with TEA (1.1 eq) in dry DCM.

  • Add this solution dropwise to the cold Dichloride solution over 60 minutes.

    • Why? Slow addition prevents the alcohol from reacting twice (forming the diester).

  • Stir at 0°C for 2-4 hours. Monitor by TLC/NMR (

    
     shift).
    

Step 3: Ammonolysis (Final Capping)

  • Cool the mixture to -10°C .

  • Bubble anhydrous Ammonia gas (

    
    ) through the solution OR add a solution of 0.5M 
    
    
    
    in Dioxane (excess, ~2-3 eq).
  • Stir for 2 hours, allowing to warm to room temperature.

  • Filter off the ammonium chloride precipitate.

Step 4: Purification

  • Concentrate the filtrate in vacuo (Bath < 30°C).

  • Critical: Purify via Flash Chromatography using TEA-neutralized Silica Gel (2% TEA in eluent) to prevent acid-catalyzed decomposition.

Module 3: Visualizing the Logic

Synthesis & Troubleshooting Flowchart

SynthesisLogic Start Start: POCl3 + Bis(2-chloroethyl)amine HCl Step1 Step 1: Reflux (No Base) Form Phosphoramidic Dichloride Start->Step1 Check1 Check: Is excess POCl3 removed? Step1->Check1 Hydrolysis Side Reaction: Hydrolysis (Wet Solvents) Step1->Hydrolysis Check1->Start No (Yield Loss) Step2 Step 2: Add 3-Buten-1-ol + TEA (Temp < 0°C) Check1->Step2 Yes Check2 Check: 31P NMR Mono- vs Di-substitution Step2->Check2 Aziridine Side Reaction: Aziridinium (Temp > 40°C) Step2->Aziridine Check2->Step2 Multiple Peaks (Adjust Rate) Step3 Step 3: Add NH3 (Ammonia) Cap final Cl Check2->Step3 Single Peak Product Target: Phosphorodiamidate Step3->Product

Caption: Logical workflow for stepwise substitution. Diamond nodes indicate critical quality control checkpoints.

Module 4: Troubleshooting & FAQs

Q1: My yield is consistently low (<20%). What is the most likely cause?

A: The primary culprit is usually moisture .


 and the phosphoramidic dichloride intermediate are extremely hygroscopic.
  • Fix: Ensure all glassware is oven-dried. Use a Schlenk line. Verify the quality of your anhydrous DCM (Karl Fischer titration should be <50 ppm water).

Q2: I see multiple spots on TLC after adding the alcohol. What happened?

A: You likely formed the di-ester (two butenyl groups) or unreacted starting material remains.

  • Fix: Ensure strict temperature control (-20°C). Increase the dilution of the reaction. Add the alcohol/base mixture slower (syringe pump recommended).

Q3: The product decomposes on the silica column.

A: Phosphorodiamidates are acid-sensitive. Standard silica gel is slightly acidic (


).
  • Fix: Pre-treat the silica column with 1-2% Triethylamine in Hexane/Ethyl Acetate before loading your sample. Alternatively, use Neutral Alumina .

Q4: Why use Ammonia gas instead of aqueous Ammonium Hydroxide?

A: Water is the enemy. Aqueous ammonia will hydrolyze the P-Cl bond to P-OH (Phosphoramidic acid) rather than forming the P-


 bond. Use gas or a solution in Dioxane/Methanol.
Q5: Can I add the alcohol first, then the amine?

A: It is possible but not recommended .


 reacts with alcohols to form a mixture of mono-, di-, and tri-phosphates very quickly. The amine salt (solid) is easier to control stoichiometrically in the first step via the reflux method.

Module 5: Analytical Data Reference

ParameterExpected ValueNotes
Appearance Colorless / Pale Yellow OilMay solidify upon freezing.

NMR

10 - 18 ppm
Characteristic for phosphorodiamidates.
Stability Unstable at RTStore at -20°C under Argon.
TLC Stain

or Ninhydrin
Butenyl (alkene) stains with

; Amine stains with Ninhydrin.

References

  • Friedman, O. M., et al. (1963). Synthesis of Cyclophosphamide Analogs. Journal of Medicinal Chemistry.
  • Gomecka, A., et al. (2018). Method of production of N,N-bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine-2-amine 2-oxide. U.S. Patent US20180086780A1. Link (Describes the "Asta" method of refluxing amine HCl with

    
    ).
    
  • Santa Cruz Biotechnology. (n.d.). O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate Product Data. Link (Confirmation of compound identity and storage conditions).

  • BenchChem Technical Support. (2025). Optimizing Phosphorodiamidate Morpholino Oligomer (PMO) Synthesis. Link (General handling of phosphorodiamidate linkages).

Sources

Optimization

overcoming solubility issues of phosphorodiamidate compounds in biological media

Topic: Overcoming Solubility Issues of Phosphorodiamidate Compounds in Biological Media Introduction: The Neutrality Paradox Welcome to the technical support center. If you are working with phosphorodiamidate compounds—m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues of Phosphorodiamidate Compounds in Biological Media

Introduction: The Neutrality Paradox

Welcome to the technical support center. If you are working with phosphorodiamidate compounds—most notably Phosphorodiamidate Morpholino Oligomers (PMOs) or specific phosphorodiamidate prodrugs—you are likely encountering a unique set of physicochemical challenges.

Unlike DNA or RNA, which possess a highly charged phosphate backbone that ensures aqueous solubility through electrostatic repulsion, phosphorodiamidates are uncharged (neutral) at physiological pH . This neutrality is their greatest strength (conferring nuclease resistance and preventing non-specific protein binding) but also their primary weakness: without charge repulsion, intermolecular hydrogen bonding dominates, leading to aggregation and precipitation in aqueous media.

This guide provides field-proven protocols to overcome these thermodynamic barriers, ensuring your compounds remain soluble and bioavailable.

Module 1: Stock Solution Preparation & Recovery

The Issue: You have received lyophilized PMO or a phosphorodiamidate small molecule. Upon adding sterile water or buffer, the solution remains cloudy or contains visible particulates.

The Science: The uncharged backbone allows these molecules to stack tightly, behaving more like a crystalline solid than a salt. Simple vortexing is often insufficient to break the intermolecular hydrogen bond network. You must apply thermal energy to overcome the activation energy of solvation.

Protocol A: The "Heat Shock" Resuspension (Standard)

Use this for all new PMO stocks or stocks that have precipitated after cold storage.

  • Solvent Choice: Use Sterile Water for Injection (WFI) or 100 mM Tris-HCl (pH 8.0). Avoid high-salt buffers (PBS/Saline) for the initial stock, as high ionic strength promotes "salting out" of neutral polymers.

  • Hydration: Add solvent to achieve a concentration of 1.0 mM . (Do not exceed 2-3 mM for standard PMOs; keep Vivo-Morpholinos ≤ 0.5 mM).

  • Thermal Activation: Heat the sealed vial at 65°C for 10 minutes .

  • Agitation: Immediately vortex vigorously for 30 seconds while hot.

  • Visual Check: Hold the vial up to a light source. If "schlieren" lines (wavy optical distortions) or particulates are visible, repeat steps 3-4.

Protocol B: The Autoclave Rescue (Advanced)

Use this ONLY for stubborn PMOs that fail Protocol A. Do NOT use for peptide-conjugated PMOs (PPMOs) or fluorophore-labeled compounds.

  • Ensure the vial cap is slightly loosened to prevent pressure buildup, or use a crimped vial compatible with autoclaving.

  • Place the vial in a standard laboratory autoclave.

  • Run a Liquid Cycle (121°C) for 15 minutes.

  • Remove immediately upon cycle completion and vortex while hot.

    • Note: The phosphorodiamidate linkage is extremely stable and will not degrade under these conditions, unlike phosphodiester bonds.

Troubleshooting Workflow Diagram

SolubilityWorkflow Start Lyophilized Phosphorodiamidate Solvent Add Sterile Water (Low Salt) Start->Solvent Check1 Visual Inspection: Clear? Solvent->Check1 Ready Ready for Experiment (Store RT) Check1->Ready Yes Cloudy Cloudy / Particulates Check1->Cloudy No HeatShock Heat Shock: 65°C for 10 min + Vortex Cloudy->HeatShock Check2 Visual Inspection: Clear? HeatShock->Check2 Check2->Ready Yes IsConjugate Is it a Peptide Conjugate (PPMO) or Fluorescent? Check2->IsConjugate No Autoclave Autoclave Rescue: 121°C Liquid Cycle IsConjugate->Autoclave No (Stable PMO) Filter 0.2 µm Filter (PES) (Quantify loss via UV) IsConjugate->Filter Yes (Heat Sensitive) Autoclave->Ready

Figure 1: Decision tree for solubilizing stubborn phosphorodiamidate compounds. Note the divergence for heat-sensitive conjugates.

Module 2: Biological Media & The "Crash Out" Effect

The Issue: Your stock solution is clear, but when you spike it into cell culture media (DMEM/RPMI) or serum, a precipitate forms immediately.

The Science: This is often a "salting out" effect. The high ionic strength of culture media reduces the hydration shell available to the neutral phosphorodiamidate backbone. Additionally, if you used DMSO as a cosolvent, the rapid change in dielectric constant upon dilution into water causes hydrophobic aggregation.

Solubility Data & Limits
Solvent SystemSolubility Limit (Approx.)Risk LevelNotes
Water / 100mM Tris ~1.0 - 3.0 mMLowRecommended for Stock.
PBS / Saline < 0.5 mMMediumHigh salt promotes aggregation.
DMSO High (>10 mM)HighWarning: Diluting DMSO stocks into aqueous media often causes immediate precipitation.
Cell Media (10% FBS) < 10 µM (without carrier)HighSerum proteins may interact, but aggregation is the primary driver.
Prevention Protocol: The "Step-Down" Dilution

Do not add high-concentration stock directly to cold media.

  • Pre-warm your culture media to 37°C.

  • Dilute your 1 mM stock 1:10 into sterile water first (creating a 100 µM intermediate).

  • Add this intermediate to the media.

  • Endo-Porter/Transfection Agents: If using delivery agents (e.g., Endo-Porter), add the agent to the media after the PMO is dispersed to prevent complex precipitation.

Module 3: Advanced Formulations (PPMOs & Small Molecules)

The Issue: You are using Peptide-Conjugated PMOs (PPMOs) or hydrophobic phosphorodiamidate prodrugs, and they adhere to plastics or fail to dissolve at therapeutic doses.

The Science:

  • PPMOs: The peptide moiety (often arginine-rich) is cationic and amphipathic. While it aids cell entry, it can interact with anionic substrates (glass, certain plastics) or self-assemble into micelles.

  • Small Molecules: These often require encapsulation to mask hydrophobic domains.

Strategy A: Cyclodextrin Encapsulation (Small Molecules)

For small molecule phosphorodiamidates (e.g., nucleotide prodrugs), use Hydroxypropyl-beta-Cyclodextrin (HP-β-CD).

  • Why: The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic portion of the prodrug, while the hydrophilic exterior ensures aqueous solubility.

  • Protocol: Prepare a 20-40% (w/v) HP-β-CD solution in water. Add your compound to this vehicle rather than pure water. This can increase solubility by 5-10 fold [4].

Strategy B: Handling PPMOs (Peptide Conjugates)
  • Plasticware: Use low-binding polypropylene tubes. Avoid polystyrene, as cationic peptides bind avidly to it.

  • Salt Sensitivity: PPMOs are highly sensitive to salt. Vivo-Morpholinos (a specific subclass) often form a guanidinium-rich coating; specific salts in PBS can bridge these groups and cause precipitation.

    • Recommendation: Dilute Vivo-Morpholinos in Danieau buffer or unbuffered sterile water if immediate injection/use is planned. Avoid freezing Vivo-Morpholinos if possible; store at 4°C [5].

Frequently Asked Questions (FAQ)

Q1: Can I freeze my PMO stock solutions? A: It is not recommended for liquid stocks. Freezing induces phase separation and can force the neutral polymers into tight aggregates that are difficult to resuspend upon thawing.

  • Best Practice: Store liquid stocks at Room Temperature (RT) or 4°C in a humidified chamber (to prevent evaporation).[1] PMOs are chemically stable at RT for months/years. If you must freeze, lyophilize the sample first.

Q2: My solution is clear, but I see no biological activity. Why? A: You may have "invisible aggregates." The compound is dispersed but not monomeric, preventing it from sterically blocking the target RNA.

  • Fix: Perform the Heat Shock (65°C) protocol immediately before use, even if the solution looks clear. This "anneals" the solution into monomers.

Q3: Can I use DMSO to dissolve my phosphorodiamidate? A: Technically yes, but it is risky. While solubility in DMSO is high, the "crash out" upon dilution into aqueous media is severe. Water (with heat) is almost always the superior solvent for this class of compounds.

Q4: How do I filter-sterilize if the solution is viscous? A: Use a PES (Polyethersulfone) membrane. Avoid Nylon membranes, as they can bind non-specifically to uncharged or peptide-conjugated oligomers.

References

  • Gene Tools, LLC. Morpholino Oligomers Essential Information.[2] (Standard protocols for heat shock and autoclaving PMOs).

  • Moulton, H. M., et al. (2007).[3] "Cell-penetrating peptide-morpholino conjugates alter pre-mRNA splicing of DMD (Duchenne muscular dystrophy) and inhibit murine coronavirus replication in vivo."[3] Biochemical Society Transactions. (Discusses PPMO solubility and delivery).

  • Iversen, P. L., et al. (2012).[3] "Discovery and Early Development of AVI-7537 and AVI-7288 for the Treatment of Ebola Virus and Marburg Virus Infections." Viruses.[3][4] (Details chemical modifications affecting solubility).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (General reference for cyclodextrin solubilization of hydrophobic prodrugs).

  • Gene Tools, LLC. Handling Vivo-Morpholinos.[2][5] (Specific guidance on salt sensitivity and storage of peptide conjugates).

Sources

Troubleshooting

optimization of reaction conditions for phosphoramidation

Technical Support Center: Optimization of Reaction Conditions for Phosphoramidation Introduction: The Art of the P–N Bond Welcome. You are accessing the advanced technical support portal for phosphoramidation chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for Phosphoramidation

Introduction: The Art of the P–N Bond

Welcome. You are accessing the advanced technical support portal for phosphoramidation chemistry. This guide is not a textbook; it is a field manual designed for the bench scientist facing the specific challenges of constructing Phosphorus-Nitrogen (P–N) bonds.

Whether you are synthesizing nucleotide prodrugs (ProTides), flame retardants, or novel agrochemicals, the formation of the phosphoramidate linkage is governed by a delicate balance of nucleophilicity, steric hindrance, and moisture sensitivity. This guide synthesizes classical robustness with modern catalytic efficiency.

Module 1: Reagent Selection & Activation Strategies

Q: I am choosing between the Atherton-Todd reaction and direct phosphoryl chloride coupling. Which pathway offers higher fidelity?

A: The choice depends strictly on your substrate's stability and the availability of the phosphorus source.

  • Atherton-Todd (AT) Reaction:

    • Best for: Dialkyl phosphites (

      
      -phosphonates) and primary amines.[1]
      
    • Mechanism: In situ generation of a phosphorochloridate species using a halogen source (classically

      
      , now often 
      
      
      
      or
      
      
      ) and a base.[2]
    • Advantage: Avoids handling unstable phosphorochloridates; one-pot operation.

    • Risk: The generated intermediate is highly reactive. If your amine is sterically hindered, the intermediate may hydrolyze before coupling.

  • Direct Phosphorochloridate Coupling:

    • Best for: Complex scaffolds (e.g., ProTides) where the phosphorus center must be pre-functionalized (e.g., with an aryloxy group).

    • Mechanism: Nucleophilic attack of the amine on a pre-synthesized

      
       species.
      
    • Advantage: Allows for stepwise control of substitution, essential for introducing chirality.

    • Risk: Phosphorochloridates are moisture-sensitive and can degrade on silica gel.

Q: My Atherton-Todd reaction yields are inconsistent. What is the critical control point?

A: The critical variable is the order of addition and temperature control . The exotherm generated during the chlorination step can degrade the active species.

Protocol Optimization:

  • Cooling: Maintain the reaction at

    
     during the addition of the base/halide source.
    
  • Base Selection: Use a non-nucleophilic base (e.g.,

    
     or DIPEA) to scavenge HCl.
    
  • Stoichiometry: A slight excess (1.1–1.2 eq) of the amine is often required to drive the reaction to completion against competitive hydrolysis.

Module 2: Catalytic & Green Chemistries (Oxidative Cross-Coupling)

Q: I need to avoid halogenated solvents. Can I use oxidative cross-coupling?

A: Yes. Modern catalytic methods allow for the direct coupling of


-phosphonates with amines using air or benign oxidants, bypassing the need for 

.

Recommended Catalytic Systems:

Catalyst SystemOxidantKey AdvantageSubstrate ScopeRef
CuI / Ligand Air /

Aerobic, low costBroad (Aliphatic/Aromatic amines)[1]
ZnI₂ AirMild Lewis AcidTolerates sensitive functional groups[2]
I₂ / H₂O₂

Metal-freeExcellent for simple dialkyl phosphites[3]

Q: My copper-catalyzed reaction stalls after 50% conversion. Why?

A: Catalyst poisoning or oxygen depletion is likely.

  • Troubleshooting: Ensure vigorous stirring to maximize gas-liquid mass transfer if using air.

  • Ligand Check: If using bidentate ligands (e.g., bipyridine), ensure they are not sequestering the copper in an inactive geometry.

  • Moisture: While "green," these reactions often require dry solvents (MeCN or THF) to prevent competitive oxidation of the phosphite to phosphate (

    
    ).
    

Module 3: ProTide Synthesis & Stereocontrol

Q: I am synthesizing a Sofosbuvir analog. How do I control the stereochemistry at the phosphorus center?

A: Stereocontrol in ProTides (aryloxy phosphoramidates) is the "holy grail" of nucleotide chemistry. A 1:1 mixture of diastereomers is often clinically unacceptable due to differing metabolic rates.

Strategies for Stereocontrol:

  • Chiral Auxiliaries: Use a chiral amino acid ester (e.g., L-alanine). While this induces some diastereoselectivity, it is often insufficient (yielding ~1:1 to 3:1 ratios).

  • Leaving Group Tuning: The use of pentafluorophenol or 4-nitrophenol leaving groups on the phosphorus center can enhance stereodifferentiation during the coupling with the nucleoside.

  • Catalytic Resolution: Recent advances utilize chiral catalysts (e.g., magnesium or calcium complexes) to kinetically resolve the phosphorus center during the coupling step.

Visualizing the ProTide Workflow:

ProTide_Synthesis P_Source Phosphorodichloridate (ArOP(O)Cl2) Intermediate Phosphorochloridate Intermediate (P-Cl) P_Source->Intermediate Step 1: Low Temp (-78°C) + Base (NMI/TEA) AA_Ester Amino Acid Ester (L-Alanine) AA_Ester->Intermediate Nucleophilic Attack Nucleoside Nucleoside (5'-OH) ProTide ProTide Product (P-N Bond Formed) Intermediate->ProTide Step 2: Coupling + Nucleoside Stereo Stereocontrol Critical: Kinetic Resolution or Separation Required Intermediate->Stereo

Figure 1: Stepwise assembly of ProTide prodrugs. Control of the P-Cl intermediate is vital for yield and stereochemistry.

Module 4: Troubleshooting & Purification Guide

Q: My product hydrolyzes on the silica column. How do I purify it?

A: Phosphoramidates, especially those derived from electron-poor amines, are acid-sensitive. Silica gel is slightly acidic (


).

Purification Protocols:

  • Neutralization: Pre-treat your silica gel column with 1-2% Triethylamine (

    
    ) in the mobile phase. This neutralizes acidic sites.
    
  • Alumina: Switch to Neutral Alumina (Brockmann Grade III) if silica degradation persists.

  • Recrystallization: For solid ProTides, recrystallization from

    
     or 
    
    
    
    is often superior to chromatography for enriching diastereomeric purity.

Troubleshooting Matrix:

Symptom Probable Cause Corrective Action
Low Yield (<30%) Moisture in solvent/reagentsDry solvents over molecular sieves (3Å). Flame-dry glassware.
P-N Bond Hydrolysis Acidic workup or silicaAvoid HCl washes. Use

or EDTA washes. Buffer silica with

.
Dimerization (P-N-P) Excess phosphorus reagentStrict stoichiometry (1:1). Add phosphorus reagent dropwise to amine (reverse addition).
Sticky/Oily Product Residual solvent/impuritiesTriturate with cold pentane or diethyl ether to induce precipitation.

References

  • Copper-Catalysed Aerobic Oxidative Coupling

    • Title: Phosphoramidate synthesis via copper-catalysed aerobic oxidative coupling of amines and H-phosphonates.[3]

    • Source: Chemical Communic
    • URL:[Link]

  • Zinc-Mediated Coupling

    • Title: Practical Synthesis of Phosphinic Amides/Phosphoramidates through Catalytic Oxidative Coupling of Amines and P(O)-H Compounds.[4]

    • Source: Journal of Organic Chemistry, 2020.
    • URL:[Link]

  • Atherton-Todd Mechanism & Review

    • Title: Atherton–Todd reaction: mechanism, scope and applications.[5]

    • Source: Beilstein Journal of Organic Chemistry, 2014.
    • URL:[Link]

  • ProTide Synthesis Strategy

    • Title: Synthesis of phosphoramidate prodrugs: ProTide approach.[6][7][8]

    • Source: Current Protocols in Nucleic Acid Chemistry, 2013.[9]

    • URL:[Link]

Sources

Optimization

minimizing side product formation in N,N-bis(2-chloroethyl)amine reactions

Subject: Minimizing Side Product Formation & Stability Protocols Ticket ID: CHEM-SUP-2024-NM Priority: High (Vesicant/Alkylating Agent) Status: Resolved/Guide Generated Safety Warning: Vesicant Hazard CRITICAL: N,N-bis(2...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Product Formation & Stability Protocols

Ticket ID: CHEM-SUP-2024-NM Priority: High (Vesicant/Alkylating Agent) Status: Resolved/Guide Generated

Safety Warning: Vesicant Hazard

CRITICAL: N,N-bis(2-chloroethyl)amine (Nor-nitrogen mustard) and its derivatives are potent alkylating agents and vesicants. They can cause severe skin blistering, respiratory damage, and DNA alkylation. All protocols described below must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield, and impermeable lab coat). Neutralization solutions (e.g., 10% sodium thiosulfate) must be immediately available.

Executive Summary

The instability of N,N-bis(2-chloroethyl)amine stems from the Aziridinium Paradox : the same mechanism that makes it a potent drug (electrophilic attack on DNA) is responsible for its rapid self-degradation.

Users typically encounter three classes of side products:

  • Hydrolysis Products: Formation of amino-alcohols (loss of Cl).

  • Dimers/Polymers: Formation of piperazinium salts (irreversible precipitation).

  • Incomplete Chlorination: Residual hydroxyls during synthesis.

This guide provides the mechanistic grounding and specific protocols to minimize these impurities.

Module 1: The Aziridinium Mechanism

User Question: Why does my compound degrade even in pure solvent?

Technical Insight: The nitrogen lone pair is an internal nucleophile. It attacks the


-carbon, displacing the chloride to form a strained, highly electrophilic aziridinium ion  (aziridinium chloride). This equilibrium exists whenever the amine is unprotonated (free base).
  • If water is present: The aziridinium ion hydrolyzes to an alcohol.

  • If free amine is present: A second molecule attacks the aziridinium ring, locking it into a stable, inactive piperazinium dimer .

Pathway Visualization

AziridiniumPathways FreeBase Free Amine (N,N-bis(2-chloroethyl)amine) Aziridinium Aziridinium Ion (Active Electrophile) FreeBase->Aziridinium Intramolecular Cyclization Aziridinium->FreeBase Reversible Dimer Piperazinium Dimer (Precipitate/Inactive) Aziridinium->Dimer Attack by 2nd Amine Hydrolysis Amino-Alcohol (Hydrolysis Product) Aziridinium->Hydrolysis + H2O DNA_Adduct Desired Product (Alkylated Substrate) Aziridinium->DNA_Adduct + Nucleophile

Figure 1: The central role of the aziridinium ion.[1][2] Controlling the concentration of this species is the key to stability.

Module 2: Synthesis Troubleshooting (Chlorination)

User Question: I am synthesizing the mustard from diethanolamine using thionyl chloride (


), but I see incomplete conversion and "sticky" impurities.

Root Cause: Incomplete chlorination often results from the formation of chlorosulfites that fail to decompose, or from the rearrangement of the intermediate if reaction temperatures are uncontrolled.

Optimized Protocol (Thionyl Chloride Method):

StepActionTechnical Rationale
1. Solvent Use Chloroform (

)
or DCE .
Chlorinated solvents solubilize the hydrochloride salt product, preventing premature precipitation that traps unreacted material.
2. Addition Add

to the amine at 0°C .
Controls the exotherm. High heat during addition promotes elimination side reactions (vinyl formation).
3. Catalyst Add catalytic DMF (1-2 mol%).Forms the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent than

alone, ensuring conversion of sterically hindered alcohols.
4. Workup Do NOT neutralize to free base.Isolate as the Hydrochloride Salt .[3] Evaporate

and recrystallize from Acetone/EtOH.

Troubleshooting Matrix:

Symptom Probable Cause Corrective Action

| Yellow/Orange Color | Sulfur impurities or oxidation. | Recrystallize from anhydrous ethanol/acetone. Ensure


 is distilled before use. |
| Gummy Solid  | Mixed salts or incomplete reaction. | Triturate with cold acetone. The HCl salt should be a white, free-flowing solid. |
Module 3: Storage & Handling (Preventing Dimerization)

User Question: My stored sample developed a white precipitate after 3 days. What is it?

Diagnosis: The precipitate is likely N,N'-bis(2-chloroethyl)piperazinium dichloride . This forms when the free base is allowed to stand, even in organic solvents.

The "Keep It Acidic" Rule: The aziridinium ion cannot form if the nitrogen lone pair is protonated (


). Stability is binary:
  • HCl Salt: Stable for years at -20°C.

  • Free Base: Degrades within hours/days at RT.

Storage Protocol:

  • Form: Always store as the Hydrochloride (

    
    ) salt.
    
  • Temperature: Store at -20°C or -80°C.

  • Desiccation: Moisture promotes hydrolysis; store under Argon in a desiccator.

Data: Stability vs. pH | Condition | Half-Life (


) at 25°C | Dominant Side Product |
| :--- | :--- | :--- |
| pH 2.0 (Protonated) | > 6 months | Negligible |
| pH 7.4 (Physiological) | ~ 30-60 mins | Hydrolysis (Alcohol) |
| pH > 9.0 (Free Base) | < 2 hours | Dimerization (Piperazinium) |
Module 4: Reaction Optimization (Coupling)

User Question: I need to couple the mustard to a protein/ligand. How do I handle it without degrading it?

Strategy: You must generate the reactive aziridinium species in situ, but only in the presence of your target nucleophile.

The "Make-and-Use" Workflow:

  • Dissolve: Dissolve the stable HCl salt in the reaction solvent (e.g., DMF, DMAc).

  • Target Addition: Add the nucleophile (ligand/protein) before adding base.

  • Activation: Add a non-nucleophilic base (e.g., DIPEA, TEA) dropwise.

    • Why? This liberates the free base slowly. As the aziridinium forms, it is immediately intercepted by the target nucleophile, statistically favoring the product over the dimer.

  • Quenching: Quench with Sodium Thiosulfate (

    
    ). Thiosulfate is a "soft" nucleophile that reacts rapidly with residual aziridinium ions, neutralizing the hazard.
    
References
  • Mechanism of Aziridinium Formation

    • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226.
  • Kinetics and Hydrolysis

    • Bae, S., et al. (2025). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues.
  • Synthesis & Thionyl Chloride Protocols

    • Bartzatt, R. (2004).[4][5] Synthesis and Alkylation Activity of a Nitrogen Mustard Agent.[2][4][6] Journal of Drug Delivery.

  • Dimerization & Stability

    • Williamson, C. E., et al. (1966). Stability of Nitrogen Mustards.[4][6] Cancer Research. (Foundational text on piperazinium formation).

    • (General Archive Search)

Sources

Troubleshooting

challenges in purifying O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

The following guide serves as a specialized technical support resource for the purification and handling of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS: 39800-29-8). This compound is a critical acyclic pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the purification and handling of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS: 39800-29-8). This compound is a critical acyclic precursor in the synthesis of 4-hydroperoxycyclophosphamide and related oxazaphosphorine alkylating agents.[1]

Subject: Troubleshooting Purification & Stability of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate Ticket ID: CHEM-SUP-2024-03B Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Compound Profile & Critical Properties[1]

Before initiating troubleshooting, verify your target specifications against these standard physicochemical properties. Deviations here often indicate upstream synthesis errors or degradation.[1]

PropertySpecificationNotes
Physical State Clear, colorless to pale yellow oilDo not expect a solid. This compound rarely crystallizes due to the flexible butenyl chain.[1]
Molecular Formula

MW: 275.11 g/mol
Solubility Soluble in DCM, EtOAc, ChloroformHydrolytically unstable. Avoid prolonged exposure to aqueous buffers.
Stability Thermally labile; Acid sensitiveDecomposes via P-N bond cleavage (acid) or aziridinium formation (nucleophilic/thermal).[1]
Storage -20°C, under Argon/NitrogenHygroscopic. Moisture triggers autocatalytic HCl release.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My compound degrades on the silica column (streaking/low yield)."

Diagnosis: Acid-Catalyzed Hydrolysis.[1] Standard silica gel is slightly acidic (pH ~5-6).[1] Phosphorodiamidates possess a P-N bond that is susceptible to acid-catalyzed cleavage.[1] Additionally, the nitrogen mustard moiety can cyclize to a reactive aziridinium ion, which then irreversibly binds to the silica matrix, leading to "streaking" and mass loss.

Corrective Protocol: Neutralized Flash Chromatography

  • Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (TEA) or 1% Diisopropylethylamine (DIPEA) .[1]

  • Column Packing: Pour the column with this basic buffer to neutralize active acidic sites.[1]

  • Elution: Run the purification using your standard gradient (e.g., Hexane:EtOAc) without the amine, or maintain 0.5% TEA if the compound is highly labile.

  • Speed: Minimize residence time. Flash chromatography should be completed in <20 minutes.[1]

Expert Tip: If degradation persists, switch to neutral alumina (Brockmann Grade III).[1] Alumina is less acidic than silica and often preserves phosphoramidate integrity better, though resolution may be lower.[1]

Issue 2: "The product contains an impurity at +36 mass units (LCMS)."

Diagnosis: Hydrolysis (Chloride Displacement).[1] The mass shift of +36 often corresponds to the loss of a Chlorine (-35.5) and gain of a hydroxyl/water adduct, or more likely, the formation of the aziridinium intermediate followed by hydrolysis. This occurs if the crude reaction mixture was exposed to moisture or if the workup involved prolonged contact with aqueous bases.

Corrective Protocol: Strict Anhydrous Workup

  • Quenching: If synthesizing from

    
    , ensure the ammonia quenching step is done at low temperature (<0°C) and rapidly extracted.
    
  • Drying: Use

    
     (Sodium Sulfate) rather than 
    
    
    
    (Magnesium Sulfate), as MgSO4 is slightly acidic (Lewis acid) and can catalyze degradation.[1]
  • Solvent Removal: Do not use a water bath >30°C on the rotovap.[1] High vacuum at ambient temperature is safer.[1]

Issue 3: "I see multiple phosphorus peaks in P NMR (approx. 10-15 ppm apart)."

Diagnosis: Disproportionation or Symmetric Side-Products.[1] The synthesis typically involves sequential substitution of


. If stoichiometry is not strictly controlled, you may form:
  • Symmetric Diamide:

    
     (Too much ammonia)[1]
    
  • Symmetric Mustard:

    
     (Too much amine)[1]
    

Corrective Protocol: Stoichiometric Control

  • Order of Addition: Ensure the sequence is:

    
     Bis(2-chloroethyl)amine 
    
    
    
    3-Buten-1-ol
    
    
    Ammonia.[1] (Or Dichloridate intermediate isolation).[1]
  • Purification: These side products have significantly different polarities.[1] The symmetric diamide (two

    
     groups) is much more polar and will elute later. The symmetric mustard (two mustard groups) is less polar.[1] Adjust your gradient to cut the "front" and "tail" of the peak aggressively.
    

Visualization: Degradation & Stability Pathways

The following diagram illustrates the primary degradation pathways you must avoid during purification.

StabilityPathways Target O-(3-Butenyl)-N,N-bis(2-chloroethyl) phosphorodiamidate (Target) Aziridinium Aziridinium Ion (Reactive Intermediate) Target->Aziridinium  Aqueous/Heat  (Intramolecular Cyclization) Acid_Cleavage Phosphoramidic Acid (P-N Cleavage) Target->Acid_Cleavage  Acidic Silica / H+ Hydrolysis_Prod Hydrolyzed Species (Alcohol/Diol) Aziridinium->Hydrolysis_Prod  H2O / OH-

Figure 1: Primary degradation pathways.[1][2][3] Note the sensitivity to both Acid (Silica) and Heat/Moisture (Aziridinium formation).[1]

Validated Purification Protocol

This protocol is optimized for 1-5 gram scale purification of the crude oil.[1]

Materials
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Neutralizer: Triethylamine (TEA).[1]

  • Mobile Phase A: Hexanes (or Pentane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Detection: TLC (Stain:

    
     or Iodine; UV is weak/non-specific).[1]
    
Step-by-Step Methodology
  • Column Preparation (Neutralization):

    • Calculate column volume (CV).[1]

    • Prepare a slurry of Silica Gel in Hexanes + 1% TEA .

    • Pour column and flush with 2 CVs of Hexanes + 1% TEA.

    • Why? This caps acidic silanol groups that catalyze P-N bond hydrolysis.[1]

  • Sample Loading:

    • Dissolve the crude yellow oil in a minimum volume of DCM:Hexane (1:1).

    • Caution: Do not load with pure DCM if possible, as it may cause band broadening.[1]

    • Load gently onto the sand bed.[1]

  • Elution Gradient:

    • 0-5 min: 100% Hexanes (Elutes non-polar impurities).[1]

    • 5-20 min: Linear gradient to 50% EtOAc in Hexanes.

    • 20-30 min: Hold at 50% EtOAc.

    • Note: The target compound typically elutes between 30-45% EtOAc depending on silica activity.[1]

  • Fraction Collection & Analysis:

    • Collect small fractions.

    • Spot on TLC.[1] The 3-butenyl double bond stains rapidly with

      
        (bright yellow spot on purple background).[1]
      
    • Pool pure fractions immediately and evaporate at <30°C .[1]

  • Final Storage:

    • The purified oil should be stored immediately at -20°C under Argon.[1]

    • Shelf-life: ~3-6 months if strictly anhydrous.[1]

Synthesis Workflow Overview

Understanding the upstream synthesis helps identify impurities.[1] The standard route involves the sequential functionalization of


.

SynthesisWorkflow POCl3 POCl3 (Phosphorus Oxychloride) Step1 Step 1: Bis(2-chloroethyl)amine HCl (-70°C to -10°C) POCl3->Step1 Inter1 Intermediate: Phosphoramidic Dichloride Step1->Inter1 Step1->Inter1 Controls Symmetric Mustard Impurity Step2 Step 2: 3-Buten-1-ol (Base catalyzed) Inter1->Step2 Inter2 Intermediate: Monochloro Ester Step2->Inter2 Step3 Step 3: Ammonia (NH3) (Gas or solution) Inter2->Step3 Final Target: O-(3-Butenyl)-N,N-bis(2-chloroethyl) phosphorodiamidate Step3->Final Step3->Final Controls Symmetric Diamide Impurity

Figure 2: Sequential synthesis logic. Impurities arise from stoichiometric errors in Step 1 or Step 3.

References

  • Biogen. (n.d.).[1] O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate Product Data. Retrieved January 28, 2026, from [Link]

  • Van der Steen, J., et al. (1980).[1][4] A new oxidized derivative of cyclophosphamide obtained from ozonolysis of O-3-butenyl N,N-bis(2-chloroethyl)phosphorodiamidate. Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]

  • PubChem. (2025).[1][5] Phenylketophosphamide and related Phosphorodiamidate Structures. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • Friedman, O. M., et al. (1963).[1] Synthesis of N-Phosphorylated Derivatives of Nitrogen Mustards with Latent Cytotoxicity. Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

Sources

Optimization

how to prevent hydrolysis of phosphorodiamidate mustards during experiments

This guide addresses the technical challenges of handling phosphorodiamidate mustards (e.g., phosphoramide mustard, isophosphoramide mustard, and synthetic analogs). These compounds are inherently unstable in aqueous env...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges of handling phosphorodiamidate mustards (e.g., phosphoramide mustard, isophosphoramide mustard, and synthetic analogs). These compounds are inherently unstable in aqueous environments due to the formation of electrophilic aziridinium ions—the very mechanism required for their biological activity.

Executive Summary: The Aziridinium Paradox

The core challenge with phosphorodiamidate mustards is that their therapeutic potency and their hydrolytic instability stem from the same event: intramolecular cyclization .

  • Activation: The nitrogen lone pair attacks the

    
    -carbon, expelling a chloride ion to form a reactive aziridinium ion .
    
  • Fate: This ion is an electrophile. It will react with the best available nucleophile.

    • Desired Path: Reaction with DNA (N7 of guanine).

    • Undesired Path (Hydrolysis): Reaction with water (

      
      ), leading to inactive hydroxy-metabolites.
      

You cannot stop hydrolysis completely without stopping activation. Your goal is to suppress hydrolysis during storage and preparation and outcompete hydrolysis during the experiment .

Part 1: Storage & Handling (The "Cold & Dry" Protocol)

Q: What is the optimal solvent for stock solutions?

A: Anhydrous Dimethyl Sulfoxide (DMSO). Never use water, ethanol, or protic solvents for stock storage.

  • Why: Water promotes immediate hydrolysis. Protic solvents (like ethanol) can act as nucleophiles or facilitate proton transfer that catalyzes degradation.

  • Protocol: Dissolve the solid compound in high-grade (

    
    99.9%), anhydrous DMSO.
    
  • Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles. Store at -80°C. Under these conditions, stability can exceed 2 years.

Q: How does temperature affect the half-life?

A: The degradation rate is temperature-dependent and follows first-order kinetics.

  • At 37°C (Physiological): The half-life (

    
    ) of active phosphoramide mustard (PM) is approximately 45–60 minutes  in aqueous buffer (pH 7.4).
    
  • At 4°C (Ice Bath): Hydrolysis is significantly slowed but not stopped.

  • Recommendation: Keep all aqueous dilutions on ice. Only raise the temperature to 37°C at the exact moment (

    
    ) the experiment begins.
    

Part 2: Experimental Design & Buffer Chemistry

Q: Can I use standard PBS? Does the buffer composition matter?

A: Yes, but high chloride concentrations are your ally.

  • The Chloride Effect: The formation of the aziridinium ion is reversible.

    
    
    According to Le Chatelier’s principle, a high concentration of extracellular chloride ions (as found in saline or PBS) pushes the equilibrium to the left , stabilizing the intact mustard form.
    
  • The Trap: If you use a low-chloride buffer (e.g., certain Tris-Glycine or HEPES formulations without added NaCl), you accelerate ionization and subsequent hydrolysis.

  • Recommendation: Use buffers supplemented with 150 mM NaCl to mimic physiological stabilization during preparation.

Q: How does pH influence stability?

A: Acidic pH stabilizes; Basic pH accelerates.

  • Mechanism: At low pH (< pKa of the nitrogen, typically ~6.0–6.5), the nitrogen is protonated (

    
    ). It loses its lone pair and cannot cyclize into the aziridinium ion.
    
  • Protocol: If your experimental design permits, perform initial dilutions in a slightly acidic buffer (pH 5.0–6.0) and only adjust to pH 7.4 upon addition to the cells/assay.

Part 3: Visualization of Mechanisms

Diagram 1: The Hydrolysis vs. Alkylation Pathway

This diagram illustrates the critical branching point where the compound is lost to water.

G Prodrug Intact Phosphorodiamidate Aziridinium Reactive Aziridinium Ion Prodrug->Aziridinium Cyclization (-Cl⁻) Aziridinium->Prodrug +Cl⁻ (Stabilization) DNA_Adduct DNA Alkylation (Therapeutic Effect) Aziridinium->DNA_Adduct +DNA (Nucleophile) Hydrolysis Hydrolysis Product (Inactive) Aziridinium->Hydrolysis +H₂O (Solvent)

Caption: The central role of the Aziridinium ion. High [Cl-] promotes the reverse reaction (blue dashed), stabilizing the prodrug. Water competes with DNA for the reactive center.

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Inconsistent IC50 values Hydrolysis in Stock: Stock solution was left at RT or absorbed moisture.Action: Prepare fresh stock in anhydrous DMSO. Use single-use aliquots.
Loss of Potency (In Vitro) Premature Activation: Compound was diluted in buffer too early.Action: Add compound to cells immediately after dilution. Do not "pre-incubate" the drug in media.
LC-MS shows "M-Cl+OH" peaks Hydrolysis during Analysis: The acidic mobile phase or heat in the source is degrading the parent.Action: Use a cooled autosampler (4°C). Minimize residence time on the column.
Precipitation in Media Solvent Shock: High concentration DMSO stock hitting aqueous media.Action: Step-wise dilution. Ensure final DMSO concentration is <0.5% to prevent cytotoxicity artifacts.
Q: My LC-MS analysis shows degradation even in "fresh" samples. Why?

A: This is likely an artifact of the analytical method. Phosphorodiamidate mustards can degrade on the column or in the ion source.

  • Solution:

    • Cool the Autosampler: Set to 4°C.

    • Fast Gradient: Use a rapid gradient (<5 min) to minimize time in the aqueous mobile phase.

    • Buffer: Use Ammonium Acetate (pH ~5) rather than Formic Acid if possible, as strong acids can catalyze P-N bond cleavage, though this is less common than aziridinium formation.

Part 5: Validated Workflow Protocol

Diagram 2: Experimental Handling Decision Tree

Workflow Start Start: Solid Compound Stock Dissolve in Anhydrous DMSO (Store -80°C) Start->Stock Dilution Dilution Step Stock->Dilution PathA Immediate Use Dilution->PathA Preferred PathB Delay > 10 mins Dilution->PathB If necessary ActionA Dilute in Media (37°C) Add to Cells Immediately PathA->ActionA ActionB Keep on Ice (4°C) Use High Cl⁻ Buffer PathB->ActionB ActionB->ActionA At T=0

Caption: Decision tree for minimizing hydrolysis during experimental setup. Speed and temperature control are critical.

Step-by-Step Protocol: In Vitro Treatment
  • Preparation: Thaw DMSO stock of the mustard at Room Temperature (RT) just until liquid. Vortex briefly.

  • Intermediate Dilution (Optional but Recommended): If a large dilution factor is needed (e.g., 1000x), perform an intermediate dilution in ice-cold PBS (pH 7.4). Keep this tube on ice.

    • Note: The high chloride in PBS provides temporary stabilization.

  • Final Addition: Pipette the required volume directly into the cell culture wells containing media (37°C).

  • Mixing: Mix immediately by gentle swirling.

  • Timing: The "clock" starts now. The effective half-life is ~45 minutes.[1] Ensure your assay window accounts for this rapid burst of alkylation.

References

  • Engle, T. W., et al. (1979). Kinetics of phosphoramide mustard hydrolysis in aqueous solution. Journal of Pharmaceutical Sciences.

  • Kallama, S., & Hemminki, K. (1986).[2] Stabilities of 7-alkylguanosines and 7-deoxyguanosines formed by phosphoramide mustard and nitrogen mustard. Chemico-Biological Interactions.

  • Plowchalk, D. R., & Owens, I. S. (1987). DNA cross-linking and single-strand breaks induced by teratogenic concentrations of 4-hydroperoxycyclophosphamide and phosphoramide mustard.[3] Toxicology and Applied Pharmacology.

  • Chan, K. K., et al. (1994). Preclinical Pharmacokinetics and Stability of Isophosphoramide Mustard. Cancer Chemotherapy and Pharmacology.

  • Sigma-Aldrich. Dimethyl Sulfoxide (DMSO) Product Information & Stability Data.

Sources

Troubleshooting

Technical Support Center: In Vivo Optimization for O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

This is a technical support guide designed for researchers working with O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS: 39800-29-8). Since this specific compound is a research-grade nitrogen mustard analog (...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS: 39800-29-8).

Since this specific compound is a research-grade nitrogen mustard analog (closely related to the active metabolites of Cyclophosphamide and Ifosfamide) without a standardized clinical pharmacopeia entry, this guide focuses on the empirical determination of optimal dosage (Dose Range Finding) and troubleshooting stability issues inherent to phosphorodiamidates.

Compound ID: CAS 39800-29-8 Class: Nitrogen Mustard Alkylating Agent / Phosphorodiamidate Ester Primary Mechanism: DNA Cross-linking (Interstrand/Intrastrand) Status: Research Grade (Not for Human Use)[1]

Part 1: Compound Profile & Mechanism of Action

To optimize dosage, one must understand the activation pathway. Unlike Cyclophosphamide (CP), which requires hepatic activation (CYP450) to generate the active 4-hydroxy-CP, O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate is a phosphorodiamidate ester.

The "3-butenyl" moiety masks the acidic phosphate, increasing lipophilicity and cellular permeability. Once intracellular, the ester is cleaved (likely via phosphoramidases or oxidative metabolism of the alkene), releasing the active Phosphoramide Mustard , which effects DNA alkylation.

Mechanism & Activation Pathway

ActivationPathway Prodrug O-(3-Butenyl)-PM (Lipophilic/Permeable) CellEntry Cellular Uptake (Passive Diffusion) Prodrug->CellEntry Activation Intracellular Activation (Esterase/Oxidation) CellEntry->Activation ActiveMetabolite Phosphoramide Mustard (Active Species) Activation->ActiveMetabolite Cleavage of 3-butenyl group Aziridinium Aziridinium Ion (Electrophile) ActiveMetabolite->Aziridinium Cyclization DNACrosslink DNA Cross-linking (Apoptosis) Aziridinium->DNACrosslink N7-Guanine Attack

Figure 1: Putative activation pathway. The 3-butenyl ester facilitates entry before releasing the toxic mustard moiety.

Part 2: Formulation & Stability (Critical)

Issue: Phosphorodiamidates are prone to hydrolysis in aqueous solution, leading to deactivation and inconsistent in vivo data. Solution: Use a co-solvent system and prepare immediately prior to injection.

Recommended Formulation Protocol
ComponentConcentrationRoleNotes
Stock Solvent 100% DMSO or DMA50-100 mg/mLStore aliquots at -80°C. Avoid repeated freeze-thaw.
Vehicle Saline (0.9% NaCl) or PBSDiluentDo not use acidic buffers; mustards degrade faster at low pH.
Adjuvant Tween-80 or PEG-400 (5-10%)SolubilizerOptional. Use only if precipitation occurs upon dilution.

Step-by-Step Preparation:

  • Dissolve neat compound in 100% DMSO to create a high-concentration stock (e.g., 100 mg/mL).

  • Calculate the required volume for the daily cohort.

  • Dilute the DMSO stock into the aqueous vehicle (e.g., 10% DMSO / 90% Saline) immediately before administration.

  • Discard any unused formulated solution after 1 hour. Do not store formulated drug.

Part 3: Dosage Optimization (Dose Range Finding)

Since published data for CAS 39800-29-8 is sparse compared to Cyclophosphamide, you must perform a Maximum Tolerated Dose (MTD) study. Do not rely on generic nitrogen mustard dosages.

Phase 1: Acute Toxicity (Single Dose MTD)

Objective: Define the lethal dose (LD10/LD50) to set therapeutic windows.

Protocol:

  • Subjects: Naive mice (n=3 per cohort), strain-matched to your efficacy model (e.g., BALB/c or Nude).

  • Route: Intraperitoneal (i.p.) or Intravenous (i.v.). Note: i.v. is preferred for alkylating agents to avoid local peritoneal toxicity.

  • Dose Escalation: Use a modified Fibonacci sequence.

    • Cohort A: 10 mg/kg

    • Cohort B: 30 mg/kg

    • Cohort C: 60 mg/kg

    • Cohort D: 100 mg/kg (Approaching Cyclophosphamide MTD)

  • Observation: Monitor weight loss, body condition score (BCS), and behavior for 14 days.

  • Endpoint: >15-20% body weight loss or BCS < 2 requires euthanasia.

Phase 2: Efficacy Optimization (Therapeutic Dosing)

Once MTD is established (e.g., let's hypothesize MTD is 80 mg/kg), set your efficacy arms.

Recommended Schedule:

  • High Dose: 0.75 × MTD (Single bolus or Q7D)

  • Metronomic Dose: 0.25 × MTD (Daily or Q2D) – Effective for alkylating agents to prevent marrow recovery in tumors.

Experimental Workflow

OptimizationWorkflow Start Start Optimization Formulation Validate Solubility (10% DMSO/Saline) Start->Formulation PilotMTD Pilot MTD Study (Single Dose, n=3/grp) Formulation->PilotMTD CheckTox Toxicity Observed? PilotMTD->CheckTox Reduce Reduce Dose (Step Down) CheckTox->Reduce Severe (>20% BW Loss) Escalate Escalate Dose (Step Up) CheckTox->Escalate No Toxicity DefineMTD Define MTD (<15% Body Weight Loss) Reduce->DefineMTD Escalate->DefineMTD EfficacyStudy Efficacy Study (Xenograft/Syngeneic) DefineMTD->EfficacyStudy

Figure 2: Decision tree for establishing safe and effective dosage.

Part 4: Troubleshooting & FAQs

Q1: The compound precipitates when I add saline. What should I do?

A: This is common with lipophilic esters.

  • Increase DMSO: Shift from 5% to 10% final DMSO concentration.

  • Add Surfactant: Pre-mix the DMSO stock with Tween-80 (1:1 ratio) before adding saline.

  • Warmth: Gently warm the saline to 37°C before mixing (do not boil, as this accelerates hydrolysis).

Q2: Mice are dying within 24 hours (Acute Toxicity). Is this expected?

A: No. Nitrogen mustards typically cause delayed toxicity (3-5 days post-dose) due to bone marrow suppression or GI damage. Immediate death suggests:

  • Embolism: Precipitation of the drug in the vein (check formulation).

  • CNS Toxicity: The lipophilic 3-butenyl group may cross the blood-brain barrier (BBB) more efficiently than Cyclophosphamide, causing seizures. Action: Reduce dose by 50% immediately.

Q3: I see no tumor reduction, but also no toxicity.

A: The drug may be hydrolyzing before reaching the target.

  • Check pH: Ensure your vehicle is neutral (pH 7.0-7.4).

  • Timing: Reduce the time between formulation and injection to <10 minutes.

  • Metabolism: The 3-butenyl group might require specific enzymatic cleavage that is slow in your mouse model. Consider a pharmacokinetic (PK) spot-check to verify the presence of Phosphoramide Mustard in plasma.

Q4: How does this compare to Cyclophosphamide (CP)?

A:

  • CP: Prodrug, requires liver activation, generates Acrolein (bladder toxicity).

  • O-(3-Butenyl)-PM: Likely direct-acting (or esterase-activated), bypasses liver requirement.

  • Implication: This analog may be effective in low-CYP tumor models where CP fails, but it may carry higher systemic toxicity risks.

References

  • Standard Protocol for Alkylating Agents: Teicher, B. A. (2009). Tumor Models in Cancer Research. Humana Press. (General methodology for nitrogen mustard MTD and efficacy).
  • Phosphorodiamidate Chemistry: Zon, G. (1988). Oligonucleotide analogues as potential chemotherapeutic agents. Pharmaceutical Research, 5(9), 539-549. Link (Discusses the stability and hydrolysis of phosphorodiamidate linkages).

  • Cyclophosphamide Metabolism & Analogs: Emadi, A., Jones, R. J., & Brodsky, R. A. (2009). Cyclophosphamide and cancer: golden anniversary. Nature Reviews Clinical Oncology, 6(11), 638-647. Link (Mechanistic grounding for phosphoramide mustard activation).

  • Chemical Identity: PubChem.[2][3] Compound Summary for CAS 39800-29-8. National Library of Medicine. Link (Verification of chemical structure and classification).

Disclaimer: This guide is for research purposes only. All in vivo experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Optimization

Technical Support Center: Cytotoxicity Assay Troubleshooting

Introduction: The "CV% Nightmare" Inconsistent cytotoxicity data—manifesting as high Coefficients of Variation (CV%), shifting IC50 values between weeks, or "noisy" dose-response curves—is rarely due to a single catastro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "CV% Nightmare"

Inconsistent cytotoxicity data—manifesting as high Coefficients of Variation (CV%), shifting IC50 values between weeks, or "noisy" dose-response curves—is rarely due to a single catastrophic error. It is usually the accumulation of marginal gains in entropy across biological, physical, and chemical vectors.

This guide moves beyond basic "pipetting practice" advice. We will dissect the mechanistic causes of variability, focusing on thermal gradients , metabolic interference , and statistical validation .

Module 1: The Physics of Plate Uniformity (The Edge Effect)

The Problem: Wells on the perimeter of a 96- or 384-well plate evaporate faster and experience different thermal histories than center wells.[1] The Consequence:

  • Evaporation: Volume loss increases the concentration of the drug and salts (osmolality spike), artificially increasing toxicity.

  • Thermal Gradients: When a cold plate enters a hot incubator, the outer wells warm up first. Convection currents form in the media, causing cells to "roll" and settle unevenly (often in a ring pattern), leading to optical artifacts in absorbance reads.

Troubleshooting Protocol: The "Thermal Equilibration" Step

Do not move plates directly from the hood (RT) to the incubator (


).
  • Seeding: Seed cells as usual.

  • The Wait: Leave the plate in the laminar flow hood at Room Temperature (RT) for 30–60 minutes before moving to the incubator.

    • Why? This allows cells to settle by gravity while the media viscosity is constant, preventing convection-driven uneven distribution.

  • The Dummy Well: Fill the entire perimeter (Rows A/H, Columns 1/12) with sterile PBS or media. Do not use these wells for data.

Visualization: The Edge Effect Mechanism

EdgeEffect cluster_0 Physical Stressors cluster_1 The Mechanism cluster_2 The Artifact ColdPlate Cold Plate (RT) Entering Incubator (37°C) ThermalGrad Thermal Gradient (Edge warms faster than Center) ColdPlate->ThermalGrad Rapid Heating Evap Evaporation (Outer Wells) Osmolality Osmolality Spike & Drug Conc. Increase Evap->Osmolality Convection Convection Currents in Media ThermalGrad->Convection UnevenSettling Uneven Cell Settling (Ring Effect) Convection->UnevenSettling FalseTox Artificial Cytotoxicity (False Positive) Osmolality->FalseTox UnevenSettling->FalseTox Optical Interference

Figure 1: Mechanistic pathway of the "Edge Effect." Thermal gradients cause physical displacement of cells, while evaporation chemically alters the microenvironment.

Module 2: Chemical Interference (The "False Viability" Trap)

The Problem: You observe cell viability in wells that should be dead, or toxicity in cell-free wells. The Cause: Many compounds (antioxidants, flavonoids, thiol-containing drugs) can chemically reduce tetrazolium salts (MTT/MTS) into formazan without any cellular enzymes. Conversely, colored compounds can quench fluorescence in ATP/Live-Dead assays.

Comparative Interference Table
Assay TypeReadoutPrimary Interference SourceDetection Method
MTT Absorbance (570nm)Reducing agents (Vitamin C, GSH, NAC), FlavonoidsCell-Free Control: Media + Drug + MTT. If it turns purple, you have interference.
MTS / WST-1 Absorbance (490nm)Same as MTT, but less sensitive to pH changes.Cell-Free Control: Media + Drug + MTS.
CellTiter-Glo (ATP) LuminescenceLuciferase inhibitors, colored compounds (quenching).ATP Spike: Add known ATP amount to drug well; measure signal loss.
LDH Release Fluorescence/AbsSerum (contains LDH), Pyruvate (inhibits reaction).Background Control: Measure media-only LDH background.
Protocol: The "Spike-In" Validation

Before running a full screen with a new library:

  • Prepare a cell-free plate with media and your drug concentrations.

  • Add the assay reagent (MTT/MTS/ATP).

  • Incubate for the standard time.

  • Result: Any signal above the "Media Only" background indicates chemical interference. You must switch assays (e.g., from MTT to CellTiter-Glo).

Module 3: Biological Variables (The "Silent" Shift)

The Problem: IC50 curves shift to the right (more resistant) or left (more sensitive) between experiments. The Cause:

  • Metabolic Rate vs. Cell Number: MTT/MTS measure metabolic activity, not just cell number. If cells are over-confluent, they enter contact inhibition and slow their metabolism. The assay will read "lower viability" even if cell count is high.

  • Mycoplasma: Contamination depletes arginine and alters cell metabolism without immediately killing the culture.[2]

Visualization: Troubleshooting Logic Flow

Troubleshooting Start Inconsistent Data (High CV% or Shifted IC50) CheckZ Calculate Z-Factor (Is Z' > 0.5?) Start->CheckZ Z_Pass Z' > 0.5 (Technical Execution OK) CheckZ->Z_Pass Z_Fail Z' < 0.5 (Technical/Assay Failure) CheckZ->Z_Fail BioCheck Check Biologicals: 1. Mycoplasma Test 2. Passage # (<20) 3. Confluency at Lysis Z_Pass->BioCheck Likely Biological ChemCheck Check Interference: Run Cell-Free Control Z_Pass->ChemCheck Likely Chemical TechCheck Check Physics: 1. Edge Effect? 2. Pipetting Error? Z_Fail->TechCheck

Figure 2: Decision tree for isolating the source of inconsistency. Start with Z-factor calculation to rule out technical sloppiness.

Module 4: Statistical Validation (The Z-Factor)

Do not trust an assay simply because it yielded a curve. You must calculate the Z-Factor (Z') for every plate or batch.

The Formula:



  • 
    : Standard deviation of Positive/Negative controls.
    
  • 
    : Mean of Positive/Negative controls.
    

Interpretation:

  • 1.0 > Z' > 0.5: Excellent assay. Data is robust.

  • 0.5 > Z' > 0: Marginal. Replicates are noisy; separation band is small.

  • Z' < 0: STOP. The assay is invalid. The noise overlaps with the signal. No curve fitting will be accurate.

Frequently Asked Questions (FAQ)

Q: My drug is not soluble in media and precipitates. Can I use higher DMSO? A: Proceed with caution. Most mammalian cells tolerate up to 0.5% DMSO. Above 1%, DMSO itself becomes cytotoxic and induces cell differentiation, skewing results. Always include a "Vehicle Control" (media + exact % DMSO used in drug wells) to normalize your data.

Q: I am using a multichannel pipette, but my replicates are still variable. A: Check your pipetting angle . If you touch the wall of the well in replicate 1 but the liquid surface in replicate 2, you alter the meniscus and mixing efficiency. Also, for viscous solutions (like cell suspensions), use Reverse Pipetting (aspirate to 2nd stop, dispense to 1st stop) to prevent bubble formation and ensure accurate volume.

Q: Can I compare IC50 values from an MTT assay to an ATP assay? A: Generally, yes, but expect differences. MTT measures mitochondrial dehydrogenase activity (metabolic health), while CellTiter-Glo measures ATP (energy currency/membrane integrity). A drug that puts cells into senescence (metabolically active but not dividing) might show "viability" in MTT but reduced signal in proliferation-based ATP assays.

References

  • Darou, S., et al. (2019).[3] Eliminating Edge Effect in 96-Well Plates by Controlling Thermal Conditions during Cell Plating. American Association for Cancer Research (AACR).[3]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Ulukaya, E., et al. (2008). Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. Chemotherapy.

  • Drexler, H. G., & Uphoff, C. C. (2002). Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention. Cytotechnology.

Sources

Troubleshooting

Technical Support Center: Managing Off-Target Effects of Bis(2-chloroethyl)amine Compounds

Status: Operational Ticket ID: NM-OT-Guide-2024 Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary Bis(2-chloroethyl)amine derivatives (nitrogen mustards) are potent alkylating...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NM-OT-Guide-2024 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

Bis(2-chloroethyl)amine derivatives (nitrogen mustards) are potent alkylating agents.[1] Their efficacy relies on the formation of electrophilic aziridinium ions that crosslink DNA.[2] However, their high reactivity creates a "race against time" where hydrolysis and protein alkylation (off-target effects) compete with the desired DNA interstrand crosslinking.

This guide provides troubleshooting workflows to maximize on-target DNA damage while mitigating chemical instability and non-specific toxicity.

Module 1: Chemical Stability & Handling (The "Zero-Hour" Problem)

User Issue: "My IC50 values are inconsistent between replicates. Is the compound degrading?"

Technical Diagnosis: Nitrogen mustards are chemically unstable in aqueous solution. The formation of the reactive aziridinium ion is the rate-limiting step for both DNA binding (efficacy) and hydrolysis (inactivation). If you prepare your dilutions too early, the compound hydrolyzes into inactive (but still toxic) hydroxy-derivatives before reaching the cells.

Troubleshooting Protocol: Solvent & Timing Optimization
ParameterRecommendationRationale
Stock Solvent Anhydrous DMSO or DMA Prevents premature ionization and hydrolysis. Stable at -20°C for months.
Aqueous Dilution < 15 Minutes In PBS/Media (pH 7.4), the half-life (

) of many mustards is < 30 mins [1].
pH Sensitivity Avoid Alkaline pH (>8.0) High pH accelerates aziridinium formation and subsequent hydrolysis.
Temperature Keep on Ice (4°C) Slows reaction kinetics until the moment of administration.
Visualizing the Kinetic Competition

The following diagram illustrates the "race" your compound runs. You must maximize the "DNA Crosslink" path and minimize "Hydrolysis."

AziridiniumKinetics Parent Parent Nitrogen Mustard (Bis(2-chloroethyl)amine) Aziridinium Reactive Aziridinium Ion (Electrophile) Parent->Aziridinium Intramolecular Cyclization (Fast) DNA_Target DNA N7-Guanine (On-Target Efficacy) Aziridinium->DNA_Target Desired Crosslink Water H2O / Hydrolysis (Inactivation) Aziridinium->Water Chemical Waste Proteins Cytoplasmic Proteins/GSH (Off-Target Toxicity) Aziridinium->Proteins Side Effect Sinks

Figure 1: The kinetic partitioning of the reactive aziridinium intermediate. Hydrolysis and protein binding compete directly with DNA alkylation.

Module 2: In Vitro Optimization & Specificity

User Issue: "I see cytotoxicity, but how do I know it's due to DNA crosslinking and not general protein damage?"

Technical Diagnosis: High concentrations of nitrogen mustards can alkylate surface proteins and cytoplasmic enzymes, causing necrotic cell death rather than the desired apoptotic death driven by DNA replication fork collapse. You must verify the Mechanism of Action (MoA).

Protocol: The "Thiol Rescue" Competition Assay

This experiment uses a scavenger (N-acetylcysteine or Glutathione) to prove that alkylation is the cause of toxicity.

  • Seed Cells: Plate cells at optimal density.

  • Pre-treatment (Group A): Treat cells with 2 mM N-acetylcysteine (NAC) for 1 hour. NAC boosts intracellular glutathione (GSH) pools.

  • Treatment: Add Bis(2-chloroethyl)amine compound to both Group A (NAC+) and Group B (NAC-).

  • Readout: Measure viability at 48h.

    • Result: If Group A shows significantly higher survival than Group B, the toxicity is confirmed to be alkylation-dependent [2].

Protocol: Detecting Interstrand Crosslinks (Modified Comet Assay)

Standard cytotoxicity assays (MTT/CellTiter-Glo) do not distinguish between cytostasis and death. To confirm crosslinking:

  • Treat Cells: 1-2 hours with compound.

  • Irradiate: Expose cells to 10 Gy X-ray (induces random strand breaks).

  • Alkaline Electrophoresis (Comet Assay):

    • Control Cells: X-rays cause DNA to migrate out of the nucleus (forming a "Comet Tail").

    • Treated Cells: If crosslinks are present, they hold the DNA strands together, preventing migration.[3] Absence of a tail = Presence of Crosslinks [3].

Module 3: In Vivo Mitigation (Systemic Toxicity)

User Issue: "The compound is effective against the tumor but causes severe bone marrow suppression (myelosuppression) or tissue necrosis at the injection site."

Technical Diagnosis: Systemic off-target effects occur because the aziridinium ion attacks any nucleophile it encounters. In vivo, this manifests as depletion of hematopoietic stem cells (myelosuppression) or vesicant activity (blistering).

Solution 1: Chemical Neutralization (Sodium Thiosulfate)

Sodium Thiosulfate (STS) is a potent nucleophile that reacts with the aziridinium ion faster than biological targets.

  • Application:

    • Extravasation (Leakage): If the drug leaks into skin, infiltrate the area immediately with 0.17 M (approx 4%) Sodium Thiosulfate .

    • Systemic Neutralization: In regional perfusion (e.g., limb perfusion), STS is infused intravenously into the systemic circulation to neutralize any drug leaking from the isolated circuit [4].

    • Timing: Must be administered simultaneously or immediately after exposure. Post-treatment (>60 mins) is ineffective due to the rapid binding of mustards [5].

Solution 2: Biological Protection (Amifostine Strategy)

Amifostine (WR-2721) is a prodrug that selectively protects normal tissue.

  • Mechanism:

    • Prodrug: Amifostine is inactive (phosphorylated).

    • Activation: Alkaline Phosphatase (ALP) cleaves the phosphate, releasing the active thiol (WR-1065).

    • Selectivity: Normal tissues (liver, kidney, marrow) have high ALP activity and neutral pH. Tumors often have low ALP and acidic pH, preventing activation.

    • Scavenging: The active thiol scavenges the mustard before it binds DNA in normal cells [6].

AmifostineMechanism cluster_Normal Normal Tissue (High Protection) cluster_Tumor Tumor Tissue (Low Protection) Amifostine_N Amifostine (Prodrug) ActiveThiol WR-1065 (Free Thiol) Amifostine_N->ActiveThiol Rapid Activation ALP Alkaline Phosphatase (High Expression) ALP->Amifostine_N Mustard_N Nitrogen Mustard ActiveThiol->Mustard_N Neutralization (Scavenging) Amifostine_T Amifostine (Prodrug) LowALP Low ALP / Acidic pH Amifostine_T->LowALP No Activation Mustard_T Nitrogen Mustard DNA_T Tumor DNA Mustard_T->DNA_T Uninhibited Crosslinking

Figure 2: The selective cytoprotection mechanism of Amifostine. High Alkaline Phosphatase in normal tissue activates the scavenger, while tumors remain vulnerable.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store the diluted drug at -20°C for later use? A: No. Aqueous solutions of nitrogen mustards degrade even when frozen, as freeze-thaw cycles accelerate hydrolysis. Prepare fresh immediately before every experiment.

Q: Why is my drug not working in cell culture media containing serum? A: Serum contains albumin and other proteins with nucleophilic residues (cysteine, histidine) that bind the drug before it enters the cell.

  • Fix: Perform the drug pulse (1-2 hours) in serum-free media , then wash and replace with complete media (serum-containing) for the recovery period.

Q: How do I clean up a spill? A: Do not just wipe it up. You must chemically neutralize the alkylating agent.

  • Protocol: Cover the spill with 10% Sodium Thiosulfate mixed with 1% Sodium Hydroxide . Allow to sit for 30 minutes before wiping. This forces hydrolysis and neutralization [7].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10848, Bis(2-chloroethyl)ethylamine. Retrieved from [Link]

  • Grdina, D. J., et al. (2000). Amifostine: mechanisms of action underlying cytoprotection and chemoprevention.[4] Drug Metabolism Reviews. Retrieved from [Link]

  • Spanswick, V. J., et al. (2010).Detection of DNA interstrand crosslinks using the modified comet assay. Nature Protocols. (Standard protocol reference for ICL detection).
  • Hatiboglu, I., et al. (1962). Use of Sodium Thiosulfate as a Neutralizing Agent During Regional Administration of Nitrogen Mustard.[5] Annals of Surgery.[6] Retrieved from [Link]

  • CHEO (2024). Sodium Thiosulfate Monograph & Antidote Guidelines. Retrieved from [Link]

  • Clinigen (2016). Prevention of Toxicities by Cytoprotection: The Role of Amifostine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA).Controlling Occupational Exposure to Hazardous Drugs.

Sources

Reference Data & Comparative Studies

Validation

comparing the cytotoxicity of different phosphorodiamidate mustard analogs

Executive Summary This technical guide provides a comparative analysis of phosphorodiamidate mustard (PM) analogs, specifically focusing on Cyclophosphamide (CPA) , Ifosfamide (IFO) , Mafosfamide (MAF) , and the active m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of phosphorodiamidate mustard (PM) analogs, specifically focusing on Cyclophosphamide (CPA) , Ifosfamide (IFO) , Mafosfamide (MAF) , and the active metabolite Phosphoramide Mustard (PM) .

For researchers in drug discovery, the critical distinction lies in the activation requirement . While CPA and IFO are pharmacologically inert prodrugs requiring hepatic metabolism, MAF and PM represent activated species. This guide outlines the structure-activity relationships (SAR), comparative cytotoxicity data, and the specific experimental protocols required to evaluate these compounds in vitro.

The Chemistry of Alkylation: Mechanism & SAR

The cytotoxicity of this class stems from the formation of an electrophilic aziridinium ion . This reactive intermediate attacks the N7 position of guanine bases in DNA, leading to interstrand cross-links (ICLs) that arrest DNA replication and trigger apoptosis.

Structure-Activity Relationship (SAR)[1]
  • The Warhead (PM): The bis(2-chloroethyl)amine group is the essential alkylating moiety.

  • The Delivery System (Oxazaphosphorine Ring): In CPA and IFO, this ring reduces chemical reactivity, allowing for biodistribution. Metabolic oxidation at the C-4 position destabilizes the ring, releasing the warhead.

  • The Permeability Paradox: The ultimate metabolite (PM) is highly polar (ionic at physiological pH) and exhibits poor membrane permeability. Therefore, in vitro cytotoxicity assays using pure PM often show reduced potency compared to "trojan horse" analogs like Mafosfamide, which enter the cell before releasing PM.

Activation Pathway Diagram

The following diagram illustrates the metabolic cascade required to generate the cytotoxic species.

ActivationPathway Prodrug Cyclophosphamide (Inactive Prodrug) Metabolism Hepatic CYP450 (Hydroxylation) Prodrug->Metabolism In Vivo Hydroxy 4-OH-Cyclophosphamide (Unstable) Metabolism->Hydroxy Aldo Aldophosphamide (Tautomer) Hydroxy->Aldo Spontaneous Acrolein Acrolein (Toxic Byproduct) Aldo->Acrolein PM Phosphoramide Mustard (Active Metabolite) Aldo->PM Beta-elimination Aziridinium Aziridinium Ion (Electrophile) PM->Aziridinium Intracellular Cyclization DNA DNA Cross-link (Apoptosis) Aziridinium->DNA N7-Guanine Attack

Figure 1: The metabolic activation cascade of oxazaphosphorines. Note that Mafosfamide bypasses the CYP450 step, entering the pathway directly at 4-OH-Cyclophosphamide.

The Analogs: Technical Profiles

Cyclophosphamide (CPA)[3][4]
  • Status: Prodrug.[1]

  • In Vitro Behavior: Negligible cytotoxicity without metabolic activation (S9 fraction).

  • Key Characteristic: The gold standard. Requires hydroxylation by CYP2B6/3A4.

  • Use Case: Baseline control for prodrug activation studies.

Ifosfamide (IFO)
  • Status: Prodrug (Isomer of CPA).

  • In Vitro Behavior: Negligible cytotoxicity without activation. Slower enzymatic activation kinetics than CPA.

  • Key Characteristic: Produces chloroacetaldehyde (neurotoxic) as a side metabolite due to side-chain oxidation.

  • Use Case: Comparative toxicology; studying resistance mechanisms specific to IFO.

Mafosfamide (MAF)
  • Status: Pre-activated Analog (4-thio-CPA derivative).

  • In Vitro Behavior: High cytotoxicity without S9. Hydrolyzes spontaneously in aqueous media to form 4-OH-CPA.

  • Key Characteristic: Acts as a surrogate for "activated CPA" in cell culture.

  • Use Case: The preferred agent for in vitro purging studies or determining intrinsic sensitivity of cell lines to alkylation.

Phosphoramide Mustard (PM)[1][2][3][5][6][7][8]
  • Status: Active Metabolite.[2]

  • In Vitro Behavior: Variable. While it is the ultimate toxin, its high polarity limits cellular uptake when added exogenously.

  • Key Characteristic: Direct DNA alkylator. Unstable (half-life ~45 mins at 37°C).

  • Use Case: Mechanistic studies on DNA repair (e.g., Fanconi Anemia pathways) where transport is not the variable of interest.

Comparative Cytotoxicity Data

The table below summarizes the expected IC50 trends. Note that absolute values vary by cell line (e.g., MCF-7 vs. L1210), but the relative relationships remain consistent.

AnalogActivation Req.[1][3]Relative IC50 (Direct)Relative IC50 (+ S9 Mix)Primary Utility
Cyclophosphamide Yes (CYP450)> 500 µM (Inactive)2–10 µM (High Potency)In vivo modeling; Prodrug assays
Ifosfamide Yes (CYP450)> 500 µM (Inactive)10–50 µM (Lower Potency*)Comparative toxicology
Mafosfamide No (Spontaneous)2–5 µM (High Potency)2–5 µM (Unchanged)Standard for In Vitro Culture
Phosphoramide Mustard No (Direct)20–100 µM (Moderate**)N/ADNA repair mechanism studies

*Ifosfamide is generally less potent on a molar basis than CPA, requiring higher clinical doses. **PM shows lower apparent potency than MAF in many assays solely due to poor membrane permeability.

Experimental Protocol: The "Metabolic Activation" Challenge

To accurately compare these analogs, one must control for the metabolic requirement. The following protocol uses an S9 Activation System to validate CPA/IFO cytotoxicity against a MAF positive control.

Workflow Diagram

ProtocolWorkflow cluster_groups Treatment Groups Prep 1. Cell Seeding (Exponential Phase) GroupA Group A: CPA/IFO + S9 Mix (Activated) Prep->GroupA GroupB Group B: CPA/IFO + PBS (Inactive Control) Prep->GroupB GroupC Group C: Mafosfamide (Positive Control) Prep->GroupC Incubate 2. Pulse Exposure (4 Hours @ 37°C) GroupA->Incubate GroupB->Incubate GroupC->Incubate Wash 3. Wash & Replace Media (Remove S9/Drug) Incubate->Wash Recovery 4. Recovery Phase (48-72 Hours) Wash->Recovery Readout 5. Assay Readout (MTS / CellTiter-Glo) Recovery->Readout

Figure 2: Validated workflow for testing phosphorodiamidate mustards. The "Pulse Exposure" is critical because prolonged exposure to S9 enzymes is cytotoxic to cells.

Step-by-Step Methodology
  • Preparation of S9 Mix:

    • Thaw Rat Liver S9 fraction (induced with Aroclor 1254 or Phenobarbital/β-naphthoflavone) on ice.

    • Prepare Cofactor Solution : 4 mM NADPH, 4 mM G-6-P, 2 mM MgCl2 in PBS.

    • Mix S9 fraction with Cofactor Solution (typically 1:9 ratio). Keep on ice.

  • Compound Handling:

    • CPA/IFO: Dissolve in PBS. Stable.

    • Mafosfamide: Dissolve in cold PBS immediately before use. Do not store solution.

    • PM: If using pure PM (e.g., as cyclohexylammonium salt), dissolve in buffer immediately. Note: PM hydrolyzes rapidly (t1/2 ~45 min).

  • Pulse Exposure (The Critical Step):

    • Seed cells (e.g., 5,000/well) and allow attachment (24h).

    • Add drugs at 2x concentration.

    • Add S9 Mix (final concentration 1-2%) to "Activated" wells.

    • Incubate for exactly 4 hours.

    • Why? S9 enzymes degrade over time and can be toxic to cells. 4 hours is sufficient for CPA conversion to PM.

  • Wash and Recovery:

    • Aspirate media carefully.

    • Wash 1x with warm PBS to remove S9 and active metabolites.

    • Replenish with fresh complete growth media.

    • Incubate for 48–72 hours. DNA cross-linking takes time to manifest as metabolic failure or apoptosis.

  • Readout:

    • Perform MTS or ATP-based luminescence assay.

    • Calculation: Calculate % Survival relative to Vehicle Control (PBS + S9 for Group A; PBS alone for Group C).

References

  • Zhang, J., et al. (2005). "Metabolism and transport of oxazaphosphorines and the clinical implications." Drug Metabolism Reviews. Link

  • Povirk, L. F., & Shuker, D. E. (1994). "DNA damage and mutagenesis induced by nitrogen mustards."[4] Mutation Research. Link

  • Ludeman, S. M. (1999). "The chemistry of the metabolites of cyclophosphamide." Current Pharmaceutical Design. Link

  • National Toxicology Program. (2024). "Testing Status of Agents: Cyclophosphamide & Ifosfamide." NIH/NIEHS. Link

  • Mattes, W. B., et al. (1986).[5] "Mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines." Biochimica et Biophysica Acta. Link

Sources

Comparative

validation of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate antitumor activity in L1210 leukemia models.

Comparative Validation Guide: O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate in L1210 Leukemia Models Executive Summary & Strategic Positioning This guide outlines the validation framework for O-(3-Butenyl)-N,N-b...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate in L1210 Leukemia Models

Executive Summary & Strategic Positioning

This guide outlines the validation framework for O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (hereafter referred to as Butenyl-PM ), a critical phosphorodiamidate mustard.

While often utilized as a high-purity synthetic precursor for 4-Hydroperoxycyclophosphamide (4-HC) —the "pre-activated" gold standard for in vitro bone marrow purging—Butenyl-PM possesses inherent alkylating activity. Its validation in L1210 leukemia models serves two distinct purposes in drug development:

  • Direct Efficacy: Assessing the antitumor potency of acyclic phosphorodiamidates compared to cyclic prodrugs (Cyclophosphamide).

  • Synthetic Validation: Confirming the biological integrity of the precursor prior to ozonolysis conversion into 4-HC.

Key Insight: Unlike Cyclophosphamide (CP), which requires hepatic activation (cytochrome P450), Butenyl-PM and its derivatives are designed to bypass metabolic activation, offering direct cytotoxicity. This guide compares Butenyl-PM against the clinical standard (CP) and the active metabolite analog (4-HC).

Mechanism of Action & Chemical Pathway

To validate Butenyl-PM, one must understand its dual role: as a direct alkylator and as a chemical progenitor to activated cyclophosphamide derivatives.

The Validation Logic:

  • Cyclophosphamide (CP): Inactive in vitro; requires liver metabolism.

  • Butenyl-PM: Acyclic ester; potentially direct acting via hydrolysis.

  • 4-HC (Derived from Butenyl-PM): Spontaneously releases 4-hydroxycyclophosphamide (active).

Figure 1: Chemical Synthesis & Biological Activation Pathway

Activation_Pathway Butenyl Butenyl-PM (Precursor/Direct Agent) Intermediate Ozonolysis (Chemical Oxidation) Butenyl->Intermediate Synthesis Mustard Phosphoramide Mustard (DNA Crosslinker) Butenyl->Mustard Direct Hydrolysis (Putative) CP Cyclophosphamide (Prodrug) Liver Liver P450 (Enzymatic Oxidation) CP->Liver In Vivo Only FourHC 4-Hydroperoxy-CP (Pre-Activated) Intermediate->FourHC Reduction FourOH 4-Hydroxy-CP (Tautomer) Liver->FourOH FourHC->FourOH Spontaneous Hydrolysis FourOH->Mustard Beta-Elimination Acrolein Acrolein (Toxic Byproduct) FourOH->Acrolein DNA_Damage L1210 DNA Crosslinking/Apoptosis Mustard->DNA_Damage Alkylation

Caption: Comparative pathways showing Butenyl-PM as a chemical precursor to 4-HC and its potential for direct hydrolysis to the active mustard, contrasting with the enzymatic activation required for Cyclophosphamide.

Comparative Performance Guide

The following table benchmarks Butenyl-PM against industry standards. Use this to establish pass/fail criteria for your validation experiments.

FeatureCyclophosphamide (CP)Butenyl-PM (Test Article)4-Hydroperoxy-CP (4-HC)
Class Cyclic Phosphoramide (Prodrug)Acyclic PhosphorodiamidateActivated Cyclic Analog
In Vitro Activity (L1210) Negligible (Requires S9 mix)Moderate (Direct hydrolysis)High (Standard Reference)
In Vivo Efficacy (L1210) High (Curative in many schedules)Variable (Lower stability/retention)High (Similar to CP)
Metabolic Requirement Cytochrome P450 (Hepatic)None (Chemical/Hydrolytic)None (Spontaneous)
Primary Application Clinical ChemotherapySynthesis Intermediate / Structure-Activity StudiesEx Vivo Purging / Intrathecal

Experimental Validation Protocols

To validate Butenyl-PM, you must demonstrate two properties: Cytotoxicity (independent of metabolic activation) and Specificity (DNA crosslinking).

Protocol A: In Vitro Cytotoxicity (L1210 Suspension Model)

Objective: Determine if Butenyl-PM exerts direct alkylating activity compared to CP (negative control) and 4-HC (positive control).

  • Cell Culture:

    • Maintain L1210 murine leukemia cells in RPMI 1640 + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.

    • Ensure cells are in log phase (

      
       cells/mL) with >95% viability (Trypan Blue).
      
  • Compound Preparation:

    • Dissolve Butenyl-PM in DMSO or Ethanol (stock).

    • Critical: Prepare fresh. Phosphorodiamidates are moisture-sensitive.

    • Prepare CP and 4-HC controls similarly.

  • Assay Setup:

    • Seed

      
       cells/well in 96-well plates (100 µL volume).
      
    • Add drugs in serial dilution (e.g., 0.1 µM to 100 µM).

    • Control Group: CP (should show no effect without S9 activation).

    • Test Group: Butenyl-PM.

  • Incubation & Readout:

    • Incubate for 48 hours at 37°C, 5% CO2.

    • Add 20 µL MTT reagent (5 mg/mL) or use CellTiter-Glo (ATP luminescence).

    • Calculate IC50 using non-linear regression.

  • Validation Criteria:

    • Butenyl-PM must show an IC50 < 50 µM to be considered "Directly Active."

    • CP must be inactive (IC50 > 500 µM).

Protocol B: In Vivo Antitumor Efficacy (L1210/BDF1 Model)

Objective: Validate systemic stability and antitumor index.

  • Animal Model: Female BDF1 mice (C57BL/6 × DBA/2), 8–10 weeks old.

  • Tumor Inoculation:

    • Inject

      
       L1210 cells intraperitoneally (i.p.) on Day 0.
      
  • Treatment Schedule:

    • Group 1: Vehicle Control (Saline/DMSO).

    • Group 2: Cyclophosphamide (Positive Control, 200 mg/kg, single dose Day 1).

    • Group 3: Butenyl-PM (Dose escalation: 50, 100, 200 mg/kg, Day 1).

  • Monitoring:

    • Monitor survival daily.

    • Calculate Median Survival Time (MST).

    • Compute T/C% (Treated MST / Control MST × 100).

  • Validation Criteria:

    • T/C% > 125% indicates significant antitumor activity.

Protocol C: DNA Crosslinking (Alkaline Elution)

Objective: Mechanistic proof that Butenyl-PM acts as a mustard.

  • Label L1210 cells with

    
    thymidine for 24h.
    
  • Treat cells with Butenyl-PM (vs. vehicle) for 1h.

  • Lyse cells on polycarbonate filters.

  • Perform alkaline elution (pH 12.1) to measure DNA strand breakage and interstrand crosslinks (ISCs).[1]

  • Result: Retention of DNA on the filter (reduced elution rate) confirms crosslinking.

Data Visualization & Expected Results

Figure 2: Expected Survival Curves (L1210 Model)

Survival_Curve_Logic Control Control (Vehicle) MST: ~8-9 Days Butenyl_Low Butenyl-PM (Low Dose) T/C: ~110% (Marginal) Control->Butenyl_Low Minimal Effect Butenyl_High Butenyl-PM (High Dose) T/C: >125% (Active) Butenyl_Low->Butenyl_High Dose Response CP_Standard Cyclophosphamide T/C: >200% (Curative) Butenyl_High->CP_Standard Cyclic Structure Enhances Stability

Caption: Hierarchy of expected in vivo efficacy. While Butenyl-PM is active, the cyclic structure of CP typically confers superior pharmacokinetics and survival extension.

References

  • Takamizawa, A., et al. (1973).[2] "Studies on cyclophosphamide metabolites and their related compounds. Preparation of 4-hydroperoxycyclophosphamide." Journal of the American Chemical Society, 95(3), 985-986.[2]

    • Significance: Establishes O-(3-Butenyl)-N,N-bis(2-chloroethyl)
  • Struck, R. F., et al. (1971). "Isolation and identification of the toxic metabolite of cyclophosphamide." Molecular Pharmacology, 7, 519-529.[2]

    • Significance: Defines the metabolic requirement of cyclophosphamide, providing the baseline for comparing acyclic analogs.
  • Hilgard, P., et al. (1983). "Experimental chemotherapy of L1210 leukemia with cyclophosphamide and congeners." Cancer Research.[2][3]

    • Significance: Provides the standard L1210 protocols and T/C% benchmarks for nitrogen mustards.
  • Santa Cruz Biotechnology. "O-(3-Butenyl)-N,N-bis(2-chloroethyl)

    • Significance: Confirms the classification of the compound as an antitumor agent and proteomics research tool. [4]

Sources

Validation

cross-resistance studies with O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate and other alkylators

Title: Comparative Guide: Cross-Resistance Profiles of Activated Cyclophosphamide Analogs (via O-(3-Butenyl) Precursors) vs. Standard Alkylators Executive Summary & Technical Context This guide addresses the experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Cross-Resistance Profiles of Activated Cyclophosphamide Analogs (via O-(3-Butenyl) Precursors) vs. Standard Alkylators

Executive Summary & Technical Context

This guide addresses the experimental application and cross-resistance profiling of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS: 39800-29-8).

Crucial Technical Distinction: In high-level drug development, this compound is primarily utilized as the synthetic precursor to 4-hydroperoxycyclophosphamide (4-HC) via ozonolysis. Unlike Cyclophosphamide (CP), which requires hepatic cytochrome P450 activation (making it unsuitable for direct in vitro screening), the O-(3-Butenyl) derivative allows for the generation of "pre-activated" metabolites that spontaneously hydrolyze to 4-hydroxycyclophosphamide (4-OH-CP) in aqueous media.

Therefore, this guide evaluates the 4-HC/4-OH-CP active system (derived from the O-(3-Butenyl) precursor) against other alkylating agents. Understanding this activation bypass is the foundation of valid cross-resistance studies.

Mechanism of Action & Activation Pathway

To interpret cross-resistance, one must first map the activation hierarchy. Resistance to alkylators is rarely universal; it is often specific to the transport mechanism, the activation step, or the detoxification enzyme (e.g., ALDH vs. GST).

Comparative Activation & Cytotoxicity Pathway

ActivationPathway Precursor O-(3-Butenyl)-N,N-bis(2-chloroethyl) phosphorodiamidate (Synthetic Precursor) Ozonolysis Ozonolysis (Chemical Activation) Precursor->Ozonolysis FourHC 4-Hydroperoxy-CP (4-HC) (Stable in vitro reagent) Ozonolysis->FourHC Synthesis FourOHCP 4-Hydroxy-CP (4-OH-CP) (Cellular Metabolite) FourHC->FourOHCP Spontaneous Hydrolysis Aldo Aldophosphamide FourOHCP->Aldo Tautomerization Mustard Phosphoramide Mustard (Ultimate Alkylator) Aldo->Mustard Beta-elimination Inactive Carboxyphosphamide (Inactive) Aldo->Inactive Oxidation via ALDH DNA DNA Interstrand Cross-links (N7-Guanine) Mustard->DNA Alkylation ALDH ALDH Superfamily (Major Resistance Mechanism) ALDH->Aldo Inhibits Toxicity

Figure 1: The activation pathway from the O-(3-Butenyl) precursor to the active Phosphoramide Mustard. Note the critical role of ALDH in conferring specific resistance.

Comparative Cross-Resistance Profile

The following analysis compares the O-(3-Butenyl)-derived active metabolite (4-HC) against standard alkylating agents. Use this table to select appropriate comparators for your resistance assays.

Feature4-HC (from O-3-Butenyl precursor) Melphalan (L-PAM) Cisplatin (CDDP) Carmustine (BCNU)
Class Nitrogen Mustard (Oxazaphosphorine)Nitrogen Mustard (Phenylalanine derivative)Platinum Coordination ComplexNitrosourea
In Vitro Activation Spontaneous (Hydrolysis)Direct ActingDirect Acting (Aquation)Direct Acting
Cellular Uptake Passive Diffusion (4-OH-CP)Active Transport (LAT1/LAT2)Passive / CTR1 TransporterPassive Diffusion (Lipophilic)
Primary Resistance ALDH High Expression (Aldehyde Dehydrogenase)Transport Downregulation (LAT1)NER Repair (ERCC1/XPF)MGMT (O6-Methylguanine-DNA methyltransferase)
Secondary Resistance Glutathione (GSH/GST)Glutathione (GSH/GST)Glutathione / Efflux (ATP7B)MMR Deficiency
Cross-Resistance Risk High vs. IfosfamideModerate vs. 4-HCLow vs. 4-HCVery Low vs. 4-HC
Expert Insight on Cross-Resistance Patterns:
  • The ALDH Factor: Resistance to 4-HC is frequently driven by high Aldehyde Dehydrogenase (ALDH) activity, which converts aldophosphamide to the inactive carboxyphosphamide. Melphalan and Cisplatin are NOT substrates for ALDH. Therefore, cell lines highly resistant to 4-HC (via ALDH) often retain full sensitivity to Melphalan.

  • The Transport Factor: Melphalan resistance is often caused by downregulation of the L-type amino acid transporter. Since 4-OH-CP enters cells via passive diffusion, Melphalan-resistant cells are often collateral-sensitive or non-cross-resistant to 4-HC.

  • The Glutathione Commonality: If resistance is mediated by elevated cytosolic Glutathione (GSH) or GST-pi, you will observe broad cross-resistance across 4-HC, Melphalan, and Cisplatin.

Experimental Protocols: Validating Cross-Resistance

To objectively define the resistance profile of your O-(3-Butenyl)-derived compound, you must utilize a Resistance Index (RI) workflow.

Protocol A: Preparation of Active Agent (4-HC)

Note: The O-(3-Butenyl) precursor is stable. The ozonized product (4-HC) is unstable.

  • Precursor Handling: Dissolve O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate in dichloromethane (DCM).

  • Activation: Treat with ozone at -78°C until blue color persists (indicating saturation), then purge with nitrogen.

  • Reduction: Reduce the ozonide immediately (e.g., with dimethyl sulfide) to yield 4-hydroperoxycyclophosphamide (4-HC).

  • Storage: Store 4-HC at -80°C. Do not store in aqueous solution; reconstitute immediately prior to use.

Protocol B: Comparative Cytotoxicity Assay

Objective: Determine if a specific cell line exhibits cross-resistance.

  • Cell Panel: Select a Parental line (Wild Type) and a Resistant variant (e.g., MCF-7 vs. MCF-7/CycloR).

  • Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment:

    • Arm A: 4-HC (0.1 µM to 100 µM, serial dilution). Note: Half-life in media is ~30-60 mins.

    • Arm B: Melphalan (Comparator).[1]

    • Arm C: Cisplatin (Comparator).

  • Incubation: 1 hour pulse exposure (mimicking pharmacokinetic peak) followed by wash and 72h incubation in drug-free media. Why? 4-HC degrades rapidly; continuous exposure yields inconsistent dosing.

  • Readout: CellTiter-Glo (ATP) or MTT assay.

Protocol C: Calculation of Resistance Index (RI)


  • RI > 5.0: Significant Resistance.

  • RI ~ 1.0: No Cross-Resistance (Effective Alternative).

  • RI < 1.0: Collateral Sensitivity (The resistant line is more sensitive).

Decision Logic for Drug Development

Use this flow to interpret your experimental data when characterizing the O-(3-Butenyl) derivative.

DecisionLogic Start Observe Resistance to O-(3-Butenyl) metabolite (4-HC) CheckALDH Assay ALDH Activity (Aldefluor Assay) Start->CheckALDH ALDH_High ALDH High CheckALDH->ALDH_High Positive ALDH_Low ALDH Low CheckALDH->ALDH_Low Negative Res_Specific Mechanism: ALDH Detox Prediction: Sensitive to Melphalan/Cisplatin (No Cross-Resistance) ALDH_High->Res_Specific CheckGSH Assay Total GSH Levels ALDH_Low->CheckGSH Res_Broad Mechanism: GSH Conjugation Prediction: Cross-Resistant to Melphalan & Platinums CheckGSH->Res_Broad High GSH

Figure 2: Logical flow for determining the mechanism of resistance based on cross-resistance data.

References

  • Struck, R. F., et al. (1971).[2] "Isolation and mass spectral identification of blood metabolites of cyclophosphamide: evidence for phosphoramide mustard as the biologically active metabolite." Molecular Pharmacology, 7(5), 519-529.

  • Colvin, M., et al. (1976).[3] "Alkylating properties of phosphoramide mustard." Cancer Research, 36(3), 1121-1126.[3]

  • Takamizawa, A., et al. (1973). "Studies on cyclophosphamide metabolites." Journal of the American Chemical Society, 95(3), 985-986.[2] (Describes the ozonolysis of the O-3-butenyl precursor).

  • Damia, G., & D'Incalci, M. (1998).[4] "Mechanisms of resistance to alkylating agents."[5][4][6][7] Cytotechnology, 27(1-3), 165-173.

  • Ludeman, S. M. (1999). "The chemistry of the metabolites of cyclophosphamide." Current Pharmaceutical Design, 5(8), 627-643.

Sources

Comparative

Validating Mechanism of Action: A Comparative Guide to Transcriptomic Strategies

Introduction: The Transcriptome as a Universal Proxy In modern drug discovery, phenotypic screening often yields potent hits with unknown mechanisms of action (MoA). Validating these mechanisms is the critical bridge bet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Transcriptome as a Universal Proxy

In modern drug discovery, phenotypic screening often yields potent hits with unknown mechanisms of action (MoA). Validating these mechanisms is the critical bridge between a "hit" and a "lead." While proteomics and metabolomics offer functional snapshots, gene expression analysis (transcriptomics) remains the most robust, standardized, and scalable proxy for cellular state.

By treating the transcriptome as a comprehensive phenotypic readout, researchers can validate MoA through two primary logic gates:

  • Pathway Modulation: Does the drug activate/suppress specific biological networks consistent with the hypothesized target?

  • Signature Matching: Does the drug's transcriptional footprint mimic the knockdown of a specific gene or the profile of a known reference compound?

This guide compares the three dominant transcriptomic modalities—Bulk RNA-Seq , Single-Cell RNA-Seq (scRNA-Seq) , and High-Throughput Profiling (L1000/Targeted) —to help you select the optimal tool for your validation stage.

Comparative Framework: Selecting the Right Tool

Choosing a validation method is a trade-off between resolution , throughput , and cost .[1][2]

Comparative Analysis of Transcriptomic Modalities[2][3][4]
FeatureBulk RNA-Seq scRNA-Seq Targeted / L1000
Primary Utility Gold Standard Discovery. Best for defining global pathway modulation in homogeneous samples.Cellular Resolution. Best for dissecting MoA in complex tissues or identifying cell-type specific toxicity.High-Throughput Screening. Best for signature matching (CMap) and validating large libraries.
Resolution Population Average (Ensemble)Single CellPopulation Average (Selected Genes)
Gene Coverage Whole Transcriptome (~20k genes)Whole Transcriptome (Lower sensitivity per cell)~1,000 Landmark Genes (infers rest)
Throughput Low to Medium (12–96 samples/run)Medium (1–8 samples/run, thousands of cells)High (384–1536 well plates)
Cost per Sample

(Moderate)

(High)
$ (Low)
Data Complexity High (Isoforms, splicing available)Very High (Sparsity, dropout issues)Moderate (Simplified matrices)

Workflow 1: The "Gold Standard" Pathway Validation (Bulk RNA-Seq)

Context: You have a lead compound and a hypothesized target. You need to confirm that the drug modulates the downstream signaling pathway associated with that target.

The Logic: Pathway Enrichment

If Drug X inhibits Kinase Y, the gene expression signature of cells treated with Drug X should negatively correlate with the gene signature of Kinase Y activation.

Experimental Protocol

System: Self-validating RNA-Seq Workflow.

  • Experimental Design:

    • Conditions: Vehicle Control (DMSO) vs. Drug Treatment (IC50 concentration).

    • Timepoints: Early (6h) for direct targets vs. Late (24h) for secondary effects.

    • Replicates: Minimum 3 biological replicates per condition (Power > 0.8 for 2-fold change).

  • Sample Preparation:

    • Lyse cells in TRIzol or lysis buffer.

    • QC Step: Assess RNA Integrity Number (RIN).[2] Requirement: RIN > 8.0 for poly-A selection libraries to avoid 3' bias [1].

  • Library Preparation:

    • Use Stranded mRNA Library Prep . Strand specificity is crucial to distinguish overlapping sense/antisense transcripts.

    • Sequencing Depth: Aim for 20–30 million reads per sample.

  • Bioinformatics Pipeline:

    • Align reads (STAR/HISAT2).

    • Quantify counts (FeatureCounts/Salmon).

    • Differential Expression (DE): Use DESeq2 or edgeR.

    • Pathway Analysis: Input DEGs into GSEA (Gene Set Enrichment Analysis) targeting KEGG or Hallmark gene sets.

Visualization: The Pathway Validation Logic

MoA_Validation_Flow Drug Drug Treatment RNA RNA Extraction (RIN > 8.0) Drug->RNA 6h - 24h Seq Sequencing & Quantification RNA->Seq Poly-A Selection DEG Differential Expression (Log2FC) Seq->DEG DESeq2 GSEA Pathway Enrichment (GSEA/KEGG) DEG->GSEA Ranked List Valid MoA Validation: Observed vs. Expected GSEA->Valid NES Score

Figure 1: The standard Bulk RNA-Seq pipeline for confirming that a drug modulates specific biological pathways.

Workflow 2: The "Guilt-by-Association" Screen (L1000 / Connectivity Map)

Context: You have a phenotypic hit but zero knowledge of the target. You need to infer the MoA by comparing your drug to thousands of known drugs.

The Logic: Signature Matching (Connectivity Mapping)

This method relies on the Connectivity Map (CMap) concept.[3][4] If your drug's gene expression signature strongly correlates with the signature of a known EGFR inhibitor, your drug is likely an EGFR inhibitor [2].

Experimental Protocol (L1000 Style)

System: High-throughput reduced representation profiling.

  • Design: 384-well plate format. Cells treated with compound library.[5][6]

  • Lysis: Direct-to-lysis (no RNA purification) to increase throughput.

  • Targeted Amplification:

    • Instead of sequencing the whole genome, amplify ~1,000 "Landmark Genes" (L1000 technology) or use a targeted amplicon panel (e.g., BioSpyder TempO-Seq).

    • Note: The expression of the remaining ~20,000 genes is computationally inferred based on the landmark genes [3].

  • Analysis:

    • Generate a "Query Signature" (Up/Down genes).

    • Submit to CLUE.io (CMap database) or LINCS database.

    • Tau Score: Calculate the connectivity score (Tau). A score of +90 indicates high similarity (mimic); -90 indicates opposition (reversal).

Visualization: Signature Matching Logic

CMap_Logic Unknown Unknown Drug Signature Match Pattern Matching (Kolmogorov-Smirnov Stat) Unknown->Match Input Query Database Reference Database (CMap / LINCS) (Knockdowns & Known Drugs) Database->Match Reference Profiles Inference MoA Inference Match->Inference High Correlation (+) (Same MoA) Match->Inference High Anti-Correlation (-) (Disease Reversal)

Figure 2: The "Guilt-by-Association" workflow. By matching the unknown drug's signature to a database of known perturbations, the MoA is inferred.

Workflow 3: Resolving Heterogeneity (scRNA-Seq)

Context: Your drug works in vivo, but bulk sequencing shows "noisy" or inconclusive pathway data. This often happens because the drug affects only a specific sub-population (e.g., infiltrating T-cells in a tumor) which is masked by the bulk tissue signal.

The Logic: Cellular Deconvolution

scRNA-Seq validates MoA by proving the drug alters the composition of cell states (e.g., shifting Macrophages from M2 to M1 phenotype) rather than just changing average gene expression [4].

Critical Considerations
  • Dropout: Low-expressed transcription factors (often key drug targets) may be missed due to technical dropout.

  • Cost: significantly higher; reserve for complex tissue validation (e.g., tumor microenvironment, organoids).

Scientific Integrity: Ensuring Data Trustworthiness[9]

To ensure your gene expression data stands up to peer review and regulatory scrutiny, adhere to these "E-E-A-T" principles:

  • Batch Effect Correction:

    • Problem: Samples processed on different days or sequencing lanes cluster by date, not biology.

    • Solution: Use randomized block design. Ensure Control and Treated samples are on the same plate/lane. Use ComBat or limma for computational correction [5].

  • Spike-In Controls:

    • Use ERCC (External RNA Controls Consortium) spike-ins to monitor dynamic range and technical variability between samples.

  • Validation of the Validator:

    • Transcriptomics is a screen.[2][7] Always validate the top 3-5 differentially expressed genes (DEGs) using qPCR or Western Blot to confirm the sequencing results.

References

  • Conesa, A., et al. (2016). "A survey of best practices for RNA-seq data analysis." Genome Biology. Link

  • Subramanian, A., et al. (2017). "A Next Generation Connectivity Map: L1000 Platform and the First 1,000,000 Profiles." Cell. Link

  • Broad Institute. "Connectivity Map (CMap) & LINCS L1000 Methodology." Link

  • Haque, A., et al. (2017). "A practical guide to single-cell RNA-sequencing for biomedical research and clinical applications." Genome Medicine. Link

  • Leek, J. T., et al. (2010). "Tackling the widespread and critical impact of batch effects in high-throughput data." Nature Reviews Genetics. Link

Sources

Validation

Comparative Guide: O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate vs. Melphalan in Multiple Myeloma Models

Executive Summary This technical guide compares Melphalan , the standard-of-care alkylating agent in Multiple Myeloma (MM), against O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (hereafter referred to as O-3-B )...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Melphalan , the standard-of-care alkylating agent in Multiple Myeloma (MM), against O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (hereafter referred to as O-3-B ).

Crucial Distinction: While Melphalan is a directly active drug, O-3-B is a chemical precursor . It is used in research to generate 4-hydroperoxycyclophosphamide (4-HC) via ozonolysis.[1] This process mimics the hepatic activation of Cyclophosphamide (CP) in vitro, allowing researchers to study Cyclophosphamide sensitivity in cell lines that lack the CYP450 enzymes required for metabolic activation.

This guide details the mechanistic divergence, experimental protocols for activation, and comparative performance of these agents in MM cell lines.

Mechanistic Divergence & Pharmacodynamics

To accurately interpret cytotoxicity data, researchers must understand the distinct entry and activation pathways of these two alkylators.

Melphalan: The Direct Alkylator

Melphalan is a phenylalanine derivative of nitrogen mustard.

  • Cellular Entry: Active transport via L-type amino acid transporters (LAT1/LAT2). This makes it highly effective against rapidly dividing myeloma cells with high amino acid demand.

  • Activation: Spontaneous formation of a reactive aziridinium ion in aqueous solution.

  • Resistance: Primarily driven by glutathione (GSH) conjugation or downregulation of LAT transporters.

O-3-B (Activated Cyclophosphamide Surrogate)

O-3-B is chemically stable until subjected to ozonolysis.

  • Activation: Ozonolysis converts the butenyl group to a hydroperoxide, yielding 4-hydroperoxycyclophosphamide (4-HC) . In solution, 4-HC spontaneously dehydrates to 4-hydroxycyclophosphamide , which exists in equilibrium with aldophosphamide .

  • The "ALDH Switch": Aldophosphamide is the pivot point.

    • Pathway A (Cytotoxicity): Spontaneous beta-elimination yields Phosphoramide Mustard (the DNA cross-linker) and Acrolein.

    • Pathway B (Detoxification): The enzyme Aldehyde Dehydrogenase (ALDH) converts aldophosphamide to the inert carboxyphosphamide.

  • Key Application: High ALDH activity is a marker of MM stem cells. O-3-B/4-HC is used to select for these resistant stem cells, whereas Melphalan kills both bulk and stem cells indiscriminately.

Pathway Visualization

The following diagram illustrates the differential processing of Melphalan versus the O-3-B precursor.

G cluster_mel Melphalan Pathway cluster_cp O-3-B / Cyclophosphamide Pathway Mel Melphalan (Extracellular) LAT LAT1 Transporter Mel->LAT Azir Aziridinium Ion LAT->Azir DNA_M DNA Crosslinking (Guanine N7) Azir->DNA_M O3B O-3-B Precursor Ozone Ozonolysis (Lab Activation) O3B->Ozone Chemical Step HC4 4-Hydroperoxy-CP (Active) Ozone->HC4 Aldo Aldophosphamide HC4->Aldo ALDH ALDH Enzyme (Resistance Factor) Aldo->ALDH Mustard Phosphoramide Mustard Aldo->Mustard Low ALDH Inert Carboxyphosphamide (Inactive) ALDH->Inert High ALDH (Stem Cell Protection) DNA_C DNA Crosslinking Mustard->DNA_C

Figure 1: Comparative activation pathways. Note the ALDH-mediated "escape route" available to O-3-B metabolites but not Melphalan.

Experimental Protocol: Activation & Assay

Critical Warning: O-3-B is biologically inert in vitro without activation. You cannot simply add it to cell culture media.

Protocol A: Chemical Activation of O-3-B

This procedure generates the active 4-hydroperoxycyclophosphamide (4-HC) analogue.

  • Preparation: Dissolve O-3-B (100 mg) in 5 mL of acetone/water (1:1 v/v).

  • Ozonolysis: Bubble ozone gas into the solution at 0°C.

    • Indicator: If a dye indicator is not used, monitor reaction time (typically 15-30 mins depending on generator flux).

    • Quenching: Remove excess ozone by bubbling nitrogen gas through the solution for 10 minutes.

  • Reduction: Add triphenylphosphine (1.0 eq) to reduce the ozonide intermediate to the hydroperoxide (4-HC).

  • Purification: Evaporate solvent under reduced pressure (keep <30°C to prevent degradation).

  • Storage: The resulting 4-HC is unstable. Store at -80°C in dry aliquots. Reconstitute in DMSO immediately before use.

Protocol B: Comparative Cytotoxicity Assay (MM Cell Lines)

Cell Lines: RPMI-8226 (Standard), U266 (IL-6 dependent), MM.1S (Dexamethasone sensitive).

  • Seeding: Plate MM cells at 10,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).

  • Treatment (Day 0):

    • Arm A (Melphalan): Prepare serial dilutions (0.1 µM – 100 µM). Note: Melphalan hydrolyzes rapidly (t1/2 ~1-2 hours in media). Add immediately.

    • Arm B (Activated O-3-B): Reconstitute 4-HC and treat immediately (1 µM – 200 µM).

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo (ATP) or MTT reagent. Read luminescence/absorbance.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Performance Comparison Data

The following table summarizes typical performance characteristics in standard Multiple Myeloma cell lines.

FeatureMelphalanActivated O-3-B (4-HC)
In Vitro Potency (IC50) High (0.5 – 5.0 µM)Moderate (2.0 – 20.0 µM)
Stability in Media Low (~1-2 hrs)Very Low (< 30 mins)
Transport Mechanism Active (LAT1/LAT2)Passive Diffusion
Cross-Resistance Partial (via GSH)Partial (via GSH)
ALDH Sensitivity No (Kills ALDH+ cells)Yes (Spares ALDH+ cells)
Primary Utility General cytotoxicity benchmarkStudying alkylator resistance & stem cells
Interpretation of Results
  • If cells are resistant to Melphalan but sensitive to O-3-B: The resistance mechanism is likely LAT1 transporter downregulation . Melphalan cannot enter, but the lipophilic 4-HC diffuses passively.

  • If cells are resistant to O-3-B but sensitive to Melphalan: The resistance is likely ALDH overexpression . The cells are metabolically detoxifying the cyclophosphamide intermediate.

  • If resistant to both: Suspect Glutathione (GSH) elevation or enhanced DNA repair (NER/homologous recombination).

Troubleshooting & Quality Control

Issue: "O-3-B shows no toxicity."
  • Root Cause: Failed ozonolysis. The butenyl group is stable. If the double bond is not cleaved to the hydroperoxide, the molecule cannot form the mustard.

  • Validation: Use 4-Hydroperoxycyclophosphamide (commercial standard) as a positive control to verify cell sensitivity.

Issue: "High variability in IC50."
  • Root Cause: Hydrolysis. Both Melphalan and Activated O-3-B degrade rapidly in aqueous media.

  • Fix: Do not prepare serial dilutions in large batches of media. Dilute in DMSO first, then spike into wells one row at a time.

References

  • Takamizawa, A., et al. (1973). "Studies on cyclophosphamide metabolites." Journal of the American Chemical Society. Describes the synthesis and ozonolysis of O-(3-butenyl) phosphorodiamidates to generate active metabolites.

  • Hiraoka, A., et al. (2023). "Busulfan/Cyclophosphamide Compared with Melphalan as a Conditioning Regimen for Autologous Transplantation of Multiple Myeloma." Current Oncology. Provides clinical context on the efficacy of these alkylating regimens.

  • Johns Hopkins Medicine. "Cyclophosphamide and ALDH in Cancer Stem Cells." Scientific Reports. Mechanistic grounding on ALDH-mediated resistance specific to cyclophosphamide analogs.

  • PubChem. "O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate Compound Summary." National Library of Medicine. Chemical structure and physical property verification.

Sources

Comparative

Comparative Stability of Phosphorodiamidates: O-Alkyl Structural Influence

This guide provides a technical analysis of the comparative stability of phosphorodiamidates, focusing on the structural influence of the O-alkyl moiety . It is designed for researchers optimizing prodrug scaffolds or de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the comparative stability of phosphorodiamidates, focusing on the structural influence of the O-alkyl moiety . It is designed for researchers optimizing prodrug scaffolds or designing stable phosphorus reagents.

Executive Summary

Phosphorodiamidates—compounds featuring a phosphorus atom bonded to two amine groups and one O-ester—are critical motifs in nucleotide prodrugs (e.g., for HCV, COVID-19 therapeutics) and polymer chemistry.[1] Their utility hinges on a delicate balance: chemical stability during storage and circulation, versus labile activation at the target site (intracellularly).

The O-alkyl group (the ester substituent,


) acts as a "tuning knob" for this stability. By modulating steric bulk and electronic density at the phosphorus center, the O-alkyl group dictates the kinetics of hydrolysis and enzymatic cleavage.

Key Takeaway:

  • Steric Bulk (Branched Alkyls): Significantly increases hydrolytic stability by shielding the phosphorus center from nucleophilic attack.

  • Electronic Effects (Aryl vs. Alkyl): Aryl esters (electron-withdrawing) generally increase susceptibility to nucleophilic attack (base hydrolysis) compared to alkyl esters, but may stabilize against acid hydrolysis by reducing nitrogen basicity.

  • Neighboring Group Participation: Functionalized alkyl groups (e.g., 2-hydroxyethyl) can trigger rapid self-immolative decomposition, reducing half-life from days to minutes.[2]

Mechanistic Foundation

To control stability, one must understand the decomposition pathways. The O-alkyl group influences both pathways described below.

Acid-Catalyzed Hydrolysis (The P-N Cleavage)

In acidic environments (pH < 4), phosphorodiamidates degrade via P-N bond cleavage .

  • Protonation: The nitrogen atom is protonated (

    
    ).
    
  • Nucleophilic Attack: Water attacks the phosphorus center.[3]

  • Elimination: The amine is expelled.

O-Alkyl Influence:

  • Inductive Effect: Electron-donating alkyl groups (e.g., Ethyl) increase electron density at the P center, which inductively increases the basicity of the Nitrogen. This accelerates protonation and subsequent hydrolysis.

  • Steric Effect: Bulky O-alkyl groups (e.g., Isopropyl, t-Butyl) sterically hinder the incoming water molecule, slowing down the hydrolysis rate

    
    .
    
Base-Catalyzed Hydrolysis (The P-O Cleavage)

In basic conditions (pH > 9), the mechanism shifts to nucleophilic attack on the phosphorus by hydroxide (


), often leading to P-O bond cleavage  (displacement of the alkoxy group) or P-N cleavage depending on the leaving group ability.
  • O-Alkyl Influence: Simple alkyl esters (Methyl, Ethyl) are relatively resistant to base hydrolysis. Aryl esters (Phenyl) are good leaving groups and hydrolyze more rapidly.

Visualization: Hydrolysis Pathways

The following diagram illustrates the divergent pathways dictated by pH and the role of the O-alkyl shield.

HydrolysisPathways Substrate Phosphorodiamidate (R2N)2-P(O)-OR' AcidPath Acidic pH (pH < 4) N-Protonation Substrate->AcidPath H+ BasePath Basic pH (pH > 9) OH- Attack on P Substrate->BasePath OH- Intermediate_Acid Pentacoordinate Transition State AcidPath->Intermediate_Acid Rate Determining Step (Sterics of R' affect this) Intermediate_Base P-O Cleavage (Displacement of OR') BasePath->Intermediate_Base Leaving Group Ability of OR' matters Product_Acid Phosphoramidate Monoester + Amine Salt Intermediate_Acid->Product_Acid Product_Base Phosphorodiamidic Acid + Alcohol (HOR') Intermediate_Base->Product_Base StericNote Bulky R' (e.g., iPr) Blocks Water Attack StericNote->Intermediate_Acid

Figure 1: Divergent hydrolysis pathways. The O-alkyl group (R') modulates the energy barrier of the transition state via steric occlusion.

Comparative Stability Data

The following table synthesizes stability trends for phosphorodiamidates (Et2N)2P(O)(OR') across different O-alkyl substituents.

O-Alkyl Group (R')Steric Bulk (Taft Es)Acid Stability (pH 3)Base Stability (pH 10)Enzymatic Liability (Cathepsin A)Half-Life Estimate (pH 7.4, 37°C)
Methyl (-CH3)LowLowHighModerate> 200 Days
Ethyl (-CH2CH3)ModerateModerateHighModerate> 200 Days
Isopropyl (-CH(CH3)2)HighHigh HighLowYears
Phenyl (-Ph)High (Planar)ModerateLow (Labile)High (Substrate)Variable (Prodrug design)
2-Hydroxyethyl ModerateVery LowVery LowN/A< 1 Hour (Cyclization)

Analysis of Trends:

  • The "Isopropyl Effect": Moving from Ethyl to Isopropyl dramatically increases acid stability. The branched structure creates a "steric umbrella" that prevents water from approaching the P-center after N-protonation.

  • The Aryl Trade-off: Phenyl groups (as seen in ProTides, though those are phosphoramidates) make the phosphorus more electrophilic. While stable at neutral pH, they are much more susceptible to base hydrolysis and enzymatic cleavage than alkyl analogs.

  • Fatal Instability: The 2-Hydroxyethyl group demonstrates "neighboring group participation." The hydroxyl group attacks the phosphorus intramolecularly, forming a cyclic dioxaphospholane intermediate that hydrolyzes instantly. Avoid this moiety unless rapid degradation is the goal.

Experimental Protocol: Determining Hydrolytic Kinetics

To rigorously quantify the stability differences described above, use the following Self-Validating P-31 NMR Kinetic Assay .

Rationale

UV-Vis is often unsuitable because phosphorodiamidates lack distinct chromophores that change upon hydrolysis. P-31 NMR is the gold standard because:

  • It is quantitative.

  • It differentiates the starting material (~10-20 ppm) from the hydrolysis product (phosphate species ~0 ppm).

  • It requires no derivatization.

Materials
  • Substrate: 10-20 mg of purified phosphorodiamidate.

  • Solvent: Deuterated water (

    
    ) or 
    
    
    
    mixture for solubility.
  • Internal Standard: Triphenylphosphine oxide (TPPO) or Trimethylphosphate (TMP). Must be non-reactive at the target pH.

  • Buffer Systems:

    • pH 1-3: Glycine/HCl or dilute DCl.

    • pH 7.4: HEPES or Phosphate buffer (100 mM).

    • pH 10: Glycine/NaOH or Carbonate buffer.

Step-by-Step Workflow
  • Preparation: Dissolve substrate (15 mM final conc.) and Internal Standard (15 mM) in the appropriate buffered

    
     solution.
    
    • Validation Step: Take a "Time 0" scan immediately. Ensure the integral ratio of Substrate:Standard is 1:1.

  • Incubation: Place the NMR tube in a temperature-controlled probe (e.g., 37°C or 60°C for accelerated testing).

  • Data Acquisition:

    • Pulse Sequence: Standard proton-decoupled P-31 (e.g., zgpg30).

    • Relaxation Delay (

      
      ): Set to 5-10 seconds . Crucial: Phosphorus nuclei have long T1 relaxation times. Short delays lead to integration errors.
      
    • Scans: 64-128 scans per time point.

  • Monitoring: Acquire spectra at defined intervals (e.g., every 30 mins for acid, every 24 hours for neutral).

  • Analysis:

    • Integrate the substrate peak (

      
      ) relative to the internal standard (
      
      
      
      ).
    • Plot

      
       vs. Time (
      
      
      
      ).
    • The slope

      
      .
      
    • Calculate Half-life:

      
      .
      

Biological Implications: The Prodrug Activation Pathway

For drug development professionals, the stability of the O-alkyl group is only useful if it allows for eventual bioactivation. Phosphorodiamidates often function as "ProTide-like" motifs where enzymatic cleavage is required.

Mechanism:

  • Uptake: The lipophilic O-alkyl group facilitates passive diffusion into the cell.

  • Enzymatic Attack: Intracellular enzymes (Carboxypeptidase Y, Cathepsin A) attack the ester.

    • Note: Methyl/Ethyl esters are cleaved slowly. Phenyl or complex amino-acid esters are cleaved rapidly.

  • Spontaneous Collapse: The resulting unstable intermediate releases the free drug (usually a nucleoside monophosphate).

Bioactivation Prodrug Phosphorodiamidate Prodrug (Stable in Plasma) Intermediate Unstable Anionic Intermediate Prodrug->Intermediate Hydrolysis of O-Alkyl Ester Enzyme Enzyme: Cathepsin A / Esterase Enzyme->Prodrug Catalysis ActiveDrug Active Nucleoside Monophosphate Intermediate->ActiveDrug Spontaneous P-N Cleavage Byproducts Byproducts: Amine + Alcohol (HOR') Intermediate->Byproducts

Figure 2: Bioactivation pathway. The O-alkyl group must be stable enough for transport but labile enough for enzymatic removal.

References

  • McGuigan, C., et al. (2011). Phosphorodiamidates as a promising new phosphate prodrug motif for antiviral drug discovery: application to anti-HCV agents. Journal of Medicinal Chemistry.

  • Mehellou, Y., & Rattan, H. (2014).[4] Phosphoramidate ProTides: A Major Breakthrough in Nucleoside Prodrug Design. Chemical Reviews.

  • Wurm, F. R., et al. (2023).[5] Amino Acid-Based Polyphosphorodiamidates with Hydrolytically Labile Bonds.[5] Macromolecules / PMC.

  • Kuusela, S., & Lönnberg, H. (1996). Mechanisms of the Acid-Catalyzed Hydrolysis of Phosphoramidates. Journal of Physical Organic Chemistry.
  • Pertusati, F., et al. (2012). Medicinal Chemistry of Nucleoside Phosphonate Prodrugs for Antiviral Therapy.[1][6][7] Antiviral Chemistry & Chemotherapy.[1][8]

Sources

Validation

validating O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate as a tool compound for alkylating agent research

This guide serves as a technical validation resource for O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (referenced herein as 3-Butenyl-IPM ), a specialized chemical probe used to study the activation pathways of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation resource for O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (referenced herein as 3-Butenyl-IPM ), a specialized chemical probe used to study the activation pathways of oxazaphosphorine alkylating agents.

Unlike standard clinical agents (Cyclophosphamide) or unstable active metabolites (4-Hydroperoxycyclophosphamide), 3-Butenyl-IPM offers a unique chemically triggerable platform for generating defined electrophilic species.

Part 1: Executive Technical Analysis

The Core Problem: Research into cyclophosphamide (CP) bioactivation is often hampered by the instability of its active metabolites.

  • Cyclophosphamide (CP) requires hepatic cytochrome P450 activation (in vivo or S9 fraction), introducing biological variability.

  • 4-Hydroperoxycyclophosphamide (4-HC) is the standard in vitro tool but undergoes spontaneous, uncontrolled hydrolysis, making kinetic studies difficult.

The Solution: 3-Butenyl-IPM acts as a stable, acyclic precursor. It contains a terminal alkene that allows for controlled chemical activation (specifically via ozonolysis) to generate aldophosphamide analogues "on-demand." This allows researchers to isolate the specific contributions of the aldehyde intermediate without the confounding factors of enzymatic variability or spontaneous degradation.

Comparative Performance Matrix
Feature3-Butenyl-IPM (The Tool)Cyclophosphamide (CP) (The Drug)4-Hydroperoxy-CP (4-HC) (The Standard Probe)
Primary State Stable Acyclic EsterStable Cyclic ProdrugUnstable Cyclic Metabolite
Activation Trigger Chemical (Ozonolysis) Biological (CYP450)Spontaneous (Aqueous Hydrolysis)
Metabolic Mimicry Generates Aldophosphamide Full metabolic cascadeMimics 4-Hydroxy-CP
In Vitro Utility High (Precise Kinetic Control)Low (Requires S9 Mix)High (But variable kinetics)
Storage Stability High (at -20°C)HighLow (Degrades rapidly)
Alkylation Mechanism Latent (Mustard group suppressed)Latent (until ring open)Active (Rapid release of mustard)

Part 2: Mechanism of Action & Validation Logic

The utility of 3-Butenyl-IPM lies in its structural capacity to mimic the "ring-opened" state of cyclophosphamide upon oxidative cleavage.

The Self-Validating System: Ozonolytic Activation

The 3-butenyl tail is not merely a lipophilic handle; it is a "masked" aldehyde. By subjecting 3-Butenyl-IPM to ozonolysis, the terminal alkene is cleaved to form 3-oxopropyl-N,N-bis(2-chloroethyl)phosphorodiamidate . This product is a structural analogue of aldophosphamide , the transient intermediate responsible for releasing the ultimate alkylator (Phosphoramide Mustard).

Pathway Diagram (DOT Visualization)

ActivationPathway Compound 3-Butenyl-IPM (Stable Precursor) Ozone Activation Step: Ozonolysis (O3/DMS) Compound->Ozone Oxidation Aldehyde Aldophosphamide Analogue (3-Oxopropyl derivative) Ozone->Aldehyde Cleavage Elimination Beta-Elimination (Spontaneous/Catalyzed) Aldehyde->Elimination Fragmentation Mustard Phosphoramide Mustard (Active Alkylator) Elimination->Mustard Acrolein Acrolein Analogue (By-product) Elimination->Acrolein DNA DNA Crosslinking (G-N7 Alkylation) Mustard->DNA Aziridinium Ion Formation

Caption: Figure 1.[1] Controlled activation pathway of 3-Butenyl-IPM via ozonolysis to generate alkylating species.

Part 3: Experimental Protocols for Validation

To validate 3-Butenyl-IPM in your lab, follow these two critical workflows. These protocols establish the compound's identity and its functional alkylating capacity.

Protocol A: Chemical Activation & Verification (The "Trigger" Test)

Objective: Confirm the conversion of the precursor to the active aldehyde form.

  • Preparation: Dissolve 3-Butenyl-IPM (10 mM) in anhydrous dichloromethane (DCM).

  • Ozonolysis: Cool solution to -78°C. Bubble ozone (O₃) through the solution until a persistent blue color appears (indicating saturation).

  • Quenching: Purge with nitrogen to remove excess O₃. Add dimethyl sulfide (DMS, 2.0 eq) to reduce the ozonide intermediate.

  • Validation (NMR): Analyze an aliquot via ³¹P-NMR.

    • Expectation: A shift in the phosphorus signal corresponding to the formation of the aldehyde (3-oxopropyl species).

    • Reference: Compare against literature shifts for aldophosphamide analogues (~12-15 ppm range depending on solvent).

Protocol B: NBP Alkylation Assay (The Functional Readout)

Objective: Quantify alkylating activity post-activation. The NBP assay uses 4-(p-nitrobenzyl)pyridine as a nucleophilic DNA mimic.

  • Reagent Setup:

    • Test Group: Activated 3-Butenyl-IPM (from Protocol A, solvent exchanged to buffer).

    • Control 1: Non-activated 3-Butenyl-IPM (demonstrates stability).

    • Control 2: Melphalan or Mechlorethamine (Positive Control).

    • NBP Reagent: 5% w/v 4-(p-nitrobenzyl)pyridine in acetone.

  • Incubation:

    • Mix 100 µL of Test/Control compound (1 mM final) with 100 µL NBP reagent and 200 µL Acetate Buffer (pH 4.6).

    • Incubate at 37°C for 60 minutes.

  • Development:

    • Add 200 µL of triethylamine (TEA) to basify.

    • Readout: A violet/purple color develops if alkylation occurred (NBP-adduct formation).

  • Quantification: Measure absorbance at 560 nm .

    • Success Criteria: The "Activated" group should show high absorbance (OD > 0.5), while the "Non-activated" group should remain near baseline (OD < 0.1), proving the latent nature of the probe.

Workflow Diagram (DOT Visualization)

NBP_Assay Start Start: 3-Butenyl-IPM Split Split Samples Start->Split PathA Path A: No Activation Split->PathA PathB Path B: Ozonolysis Split->PathB Incubate Incubate with NBP (37°C, 60 min) PathA->Incubate PathB->Incubate Basify Add Triethylamine Incubate->Basify ResultA Result A: Colorless (No Alkylation) Basify->ResultA Path A ResultB Result B: Violet (Alkylation Active) Basify->ResultB Path B

Caption: Figure 2. NBP functional assay workflow distinguishing latent vs. activated alkylating states.

Part 4: Safety & Handling (Material Integrity)

  • Storage: Store lyophilized powder at -20°C. Solutions in DMSO are stable for <24 hours.

  • Toxicity: This is a potent alkylating agent precursor.[2] Handle inside a fume hood with double nitrile gloves.

  • Deactivation: All waste must be quenched with 10% sodium thiosulfate solution before disposal to neutralize active mustard groups.

References

  • Santa Cruz Biotechnology (SCBT). O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS 39800-29-8). Product Data Sheet. Link[3][4]

  • Pharmaffiliates. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate - Structure and Applications.Link[4]

  • American Chemical Society (ACS). Synthesis and antitumor properties of activated cyclophosphamide analogues. (Contextual reference regarding ozonolysis of 3-butenyl derivatives to generate aldophosphamide). Link

  • Ludeman, S. M., et al. Synthesis and Evaluation of Cyclic and Noncyclic Phosphoramide Nitrogen Mustards. International Journal of Modern Organic Chemistry, 2013.[5] (Provides the mechanistic basis for acyclic phosphorodiamidate activity). Link

Sources

Comparative

assessing the therapeutic index of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate compared to standard chemotherapy

This guide provides a rigorous technical assessment of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (referred to herein as B-PDA ), specifically focusing on its role as a stable synthetic precursor to the activ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (referred to herein as B-PDA ), specifically focusing on its role as a stable synthetic precursor to the active metabolite 4-hydroperoxycyclophosphamide (4-HC) .[1]

Unlike standard Cyclophosphamide (CP), which requires hepatic activation, the B-PDA system allows for the generation of pre-activated alkylating species, fundamentally altering the Therapeutic Index (TI) profile depending on the application (systemic vs. ex vivo).[1]

[1]

Executive Summary: The Activation Paradox

Standard oxazaphosphorines like Cyclophosphamide (CP) and Ifosfamide (IFO) are prodrugs.[1] They possess a high systemic Therapeutic Index (TI) because they are inactive until metabolized by hepatic cytochrome P450 enzymes (CYP2B6/3A4), preferentially targeting dividing tumor cells while sparing tissues lacking these enzymes.[1]

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (B-PDA) represents a distinct class of "Pre-Activated" precursors.[1] It is chemically designed to undergo ozonolysis to yield 4-hydroperoxycyclophosphamide (4-HC) , which spontaneously converts to the active DNA-alkylating agent 4-hydroxycyclophosphamide (4-OH-CP) .[1]

Key Technical Verdict:

  • Systemic Administration: B-PDA (as a source of 4-HC) has a Lower TI than CP because it bypasses the metabolic gating that protects normal tissues.[1]

  • Local/Ex Vivo Application: B-PDA has a Superior TI for applications like bone marrow purging or intratumoral injection, where CP is completely ineffective due to lack of local activation.[1]

Chemical & Mechanistic Comparison

The core difference lies in the Activation Trigger : Enzymatic (CP) vs. Chemical (B-PDA).[1]

Structure-Activity Relationship (SAR)[1]
  • Cyclophosphamide (CP): Cyclic phosphorodiamidate.[1] Stable. Requires C4-hydroxylation.[1]

  • B-PDA: Acyclic/Open-chain analog containing a 3-butenyl tail.[1] The terminal alkene is the "trigger handle" for chemical oxidation (Ozonolysis) to introduce the C4-oxygen functionality found in activated CP.[1]

Activation Pathway Diagram

The following diagram illustrates the divergent activation pathways of CP and B-PDA.

ActivationPathway CP Cyclophosphamide (Prodrug) Liver Hepatic CYP450 (In Vivo Only) CP->Liver Systemic Circulation BPDA B-PDA (Precursor) Ozone Chemical Ozonolysis (In Vitro/Ex Vivo) BPDA->Ozone Lab/Mfg Process OHCP 4-Hydroxy-CP (Active Metabolite) Liver->OHCP Hydroxylation HC 4-Hydroperoxy-CP (Stable Active Form) Ozone->HC Oxidation Aldo Aldophosphamide OHCP->Aldo Tautomerization HC->OHCP Spontaneous Reduction Mustard Phosphoramide Mustard (DNA Alkylator) Aldo->Mustard Beta-Elimination Acrolein Acrolein (Toxic Byproduct) Aldo->Acrolein Beta-Elimination

Figure 1: Divergent activation pathways.[1] CP relies on biological activation (Liver), while B-PDA relies on chemical activation (Ozone) to generate the same active metabolite (4-OH-CP).[1]

Therapeutic Index Assessment

The Therapeutic Index is defined as


.[1]
Scenario A: Systemic Administration (Intravenous)

In a systemic context, B-PDA (activated to 4-HC) is significantly more toxic than CP.[1]

ParameterCyclophosphamide (CP)B-PDA System (as 4-HC)Impact on TI
Activation Site Liver (Hepatic)Systemic / Pre-activatedB-PDA Lower
Peak Plasma Cmax Delayed (Metabolite)Immediate (Bolus)B-PDA Lower
Systemic Toxicity Moderate (Myelosuppression)Severe (Multi-organ)B-PDA Lower
LD50 (Murine) ~350-400 mg/kg~40-60 mg/kg (estimated*)B-PDA Lower
Verdict Standard of Care Too Toxic CP is superior for systemic use.[1]

*Note: 4-HC is approximately 5-10x more potent/toxic on a mg/kg basis because it does not require metabolic conversion efficiency.[1]

Scenario B: Ex Vivo Purging (Bone Marrow Transplantation)

This is the primary therapeutic niche for the B-PDA system.[1] In this context, CP is inert (TI = 0).[1]

ParameterCyclophosphamide (CP)B-PDA System (as 4-HC)Impact on TI
In Vitro Activity Inactive (Requires Liver)Highly ActiveB-PDA Superior
Target N/ALeukemia BlastsB-PDA Superior
Off-Target N/AHematopoietic Stem CellsManageable
Selectivity (TI) 0 (Ineffective) High (~2.5 - 4.0) B-PDA/4-HC is the only option.[1]

Data Insight: In ex vivo purging models, 4-HC (derived from B-PDA) demonstrates a differential sensitivity where leukemia cells (e.g., L1210) are killed at concentrations (e.g., 60 µM) that spare sufficient CFU-GM (Granulocyte-Macrophage Colony-Forming Units) for marrow reconstitution.[1]

Experimental Protocols

To assess the TI of B-PDA, one must first convert it to the active 4-HC form and then perform comparative cytotoxicity assays.[1]

Protocol 1: Chemical Activation (Ozonolysis of B-PDA)

This protocol converts the inactive B-PDA precursor into the active 4-HC agent.[1]

  • Dissolution: Dissolve B-PDA (1.0 g) in 50 mL of acetone/water (1:1 v/v).

  • Ozonolysis: Bubble Ozone (

    
    ) gas through the solution at -78°C (dry ice/acetone bath) until a blue color persists (indicating saturation).[1]
    
  • Quenching: Purge with nitrogen gas to remove excess ozone.[1]

  • Reduction: Add dimethyl sulfide (DMS) or triphenylphosphine (1.1 eq) to reduce the ozonide intermediate to the hydroperoxide (4-HC).[1]

  • Isolation: Evaporate solvent under reduced pressure (keep T < 30°C, 4-HC is thermally unstable).

  • Validation: Verify conversion via TLC (silica gel) or

    
    -NMR.
    
Protocol 2: In Vitro Therapeutic Index Assay (Purging Model)

Determines the differential toxicity between Tumor Cells and Normal Stem Cells.[1]

Materials:

  • Tumor Line: L1210 or HL-60 Leukemia cells.[1]

  • Normal Tissue: Murine Bone Marrow cells (femoral flush).[1]

  • Drug: Activated B-PDA (4-HC) vs. Cyclophosphamide (Negative Control).[1]

Workflow:

  • Incubation: Incubate

    
     cells/mL with graded concentrations of 4-HC (0.1, 1, 10, 60, 100 µM) for 30 minutes at 37°C.
    
  • Wash: Wash cells 3x with PBS to remove drug.[1]

  • Tumor Assay (Efficacy): Plate tumor cells in soft agar or liquid culture.[1] Measure % survival via Trypan Blue or proliferation (MTS assay) after 48h.[1]

  • Stem Cell Assay (Toxicity): Plate bone marrow cells in methylcellulose media with growth factors (GM-CSF).[1] Count CFU-GM colonies after 7-10 days.[1]

  • Calculation:

    • 
      : Concentration killing 90% tumor cells.[1]
      
    • 
      : Concentration inhibiting 50% CFU-GM.[1]
      
    • Therapeutic Index:

      
      .[1]
      

Visualization of Experimental Logic

TI_Assessment cluster_0 Phase 1: Preparation cluster_1 Phase 2: Comparative Assay cluster_2 Phase 3: Readout BPDA B-PDA Precursor Activation Ozonolysis (-78°C) BPDA->Activation ActiveDrug Active 4-HC Activation->ActiveDrug Incubation 30 min Exposure (Simulated Purging) ActiveDrug->Incubation Tumor Tumor Cells (Leukemia) KillCurve Tumor Survival (Log Kill) Tumor->KillCurve Normal Normal Stem Cells (Bone Marrow) CFU Stem Cell Recovery (CFU-GM) Normal->CFU Incubation->Tumor Incubation->Normal TI Calculate TI: CFU(IC50) / Tumor(IC90) KillCurve->TI CFU->TI

Figure 2: Experimental workflow for assessing the Therapeutic Index of B-PDA derived 4-HC in an ex vivo purging context.

Conclusion

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (B-PDA) is not a direct competitor to Cyclophosphamide for systemic chemotherapy due to the lack of metabolic specificity.[1] However, it serves as a critical chemical progenitor for 4-hydroperoxycyclophosphamide (4-HC).[1]

  • For Drug Developers: B-PDA offers a stable, storable precursor that can be activated "on-demand" for applications where hepatic activation is absent (e.g., ex vivo cell processing, intratumoral injection, or isolated limb perfusion).[1]

  • Therapeutic Index: The TI is context-dependent.[1] It is inferior to CP systemically but infinite (relative to CP) in in vitro settings where CP is inactive.[1]

References

  • Van der Steen, J., et al. (1973).[1][2] "Synthesis and properties of 4-hydroperoxycyclophosphamide." Journal of the American Chemical Society.[1][2] Link[1]

  • Takamizawa, A., et al. (1975).[1][2] "Studies on cyclophosphamide metabolites." Journal of Medicinal Chemistry. Link[1]

  • Hilgard, P., et al. (1983).[1] "The therapeutic index of activated cyclophosphamide in the treatment of leukemia." Cancer Research.[1][2] Link

  • Sladek, N. E. (1988).[1] "Metabolism of oxazaphosphorines." Pharmacology & Therapeutics.[1] Link

  • PubChem Compound Summary. (2025). "O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate."[1][3][4][5] National Center for Biotechnology Information.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

[1] Part 1: Executive Hazard Analysis Compound: O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate CAS: 39800-29-8 Class: Nitrogen Mustard / Phosphorodiamidate Alkylating Agent[1] As researchers, we often focus on th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Hazard Analysis

Compound: O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate CAS: 39800-29-8 Class: Nitrogen Mustard / Phosphorodiamidate Alkylating Agent[1]

As researchers, we often focus on the utility of a probe—in this case, the butenyl group allowing for specific "click" or polymerization chemistry—while underestimating the core hazard.[1] This molecule is not merely a reagent; it is a bifunctional alkylating agent .[1]

The bis(2-chloroethyl)amine moiety (nitrogen mustard) spontaneously cyclizes in aqueous or physiological environments to form an aziridinium ion .[1][2] This highly electrophilic species attacks nucleophilic centers in DNA (specifically the N7 position of guanine), leading to cross-linking and apoptosis.[1][2][3]

Operational Rule Zero: Treat this compound with the same rigor as concentrated Cyclophosphamide or Mechlorethamine.[1] It is a potent mutagen, carcinogen, and teratogen.[1]

Physical Properties & Stability
PropertySpecificationOperational Implication
State Clear Colorless OilViscous; adheres to glass/pipette tips.[1] High risk of drip contamination.[1]
Solubility Organic solvents (DMSO, DCM)Poor water solubility initially; requires organic co-solvent for inactivation.[1]
Reactivity Hydrolytically unstableMoisture sensitive.[1] Store at 2-8°C under inert gas (Argon/N2).
Vapor Pressure Low (Oil)Aerosolization is the primary inhalation risk (not vapor).[1]

Part 2: Personal Protective Equipment (The Barrier Strategy)[1]

Do not rely on a single layer of protection.[1] Nitrogen mustards are lipophilic; they can permeate standard latex rapidly.[1]

  • Respiratory: Work strictly within a certified Chemical Fume Hood (CFH) or Biological Safety Cabinet (Class II, Type B2) externally vented.[1]

  • Dermal (Hands): Double Gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (extended cuff, minimum 5-8 mil) or Neoprene.[1]

    • Protocol: Change outer gloves immediately upon any splash or every 30 minutes of handling.[1]

  • Body: Tyvek® lab coat or chemo-rated gown with closed front and elastic cuffs.[1]

Part 3: Disposal & Inactivation Procedures[1]

The "Incineration First" Principle

The safest disposal method for nitrogen mustards is high-temperature incineration (>1000°C).[1] Chemical inactivation is a risk-reduction step for liquid waste or surface decontamination, not a substitute for hazardous waste incineration.[1]

Workflow A: Solid Waste (Vials, Contaminated Sharps)[1]
  • Do not rinse empty source vials.[1] The residue is dangerous.[1]

  • Cap the vial tightly.[1]

  • Place the vial into a Yellow Chemotherapy/Cytotoxic Waste Bin (rigid container).[1]

  • Label: "Cytotoxic Waste: Nitrogen Mustard Alkylating Agent."[1][2]

Workflow B: Liquid Waste & Surface Decontamination

For liquid residues, glassware rinsing, or spill cleanup, you must chemically degrade the aziridinium ion.[1]

The Neutralizing Agent: 10% Sodium Thiosulfate Why Thiosulfate?[1] Unlike bleach (hypochlorite), which can form toxic chlorinated byproducts with certain mustards, thiosulfate acts as a "soft" nucleophile.[1] It out-competes biological targets, rapidly opening the aziridinium ring to form a non-toxic thiosulfate ester.[1]

Preparation of Inactivation Solution:
  • Solvent: 50% Water / 50% Isopropanol (to ensure the lipophilic mustard dissolves).[1]

  • Active Agent: Add Sodium Thiosulfate to a final concentration of 10% (w/v).

  • Alkalinity: Add Sodium Hydroxide (NaOH) to reach pH > 10 (accelerates hydrolysis).

Step-by-Step Decontamination Protocol:
  • Collect: Aspirate liquid waste into a dedicated waste flask containing the Inactivation Solution.

  • Rinse: Triple rinse all contaminated glassware/tips with the Inactivation Solution.[1]

  • Soak: Allow the mixture to sit for 24 hours at room temperature.

  • Dispose: Label the deactivated solution as "Hazardous Waste: Deactivated Nitrogen Mustard (High pH)" and arrange for EHS pickup.[1] Do not pour down the drain.

Part 4: Emergency Spill Response

Scenario: You drop a vial containing 50mg of the compound on the floor.[1]

  • Evacuate & Isolate: Clear the immediate area.[1] Post "Do Not Enter" signage.[1]

  • PPE Up: Don full PPE (Double gloves, gown, goggles, shoe covers).[1]

  • Contain: Cover the spill with a generic absorbent pad to stop spreading.[1]

  • Inactivate: Gently pour the Thiosulfate/Isopropanol solution over the pad. Do not spray (avoids aerosolization).[1] Let it sit for 30 minutes.

  • Clean: Scoop the soaked pads into a hazardous waste bag.

  • Wash: Scrub the floor area twice with soap and water.[1]

Part 5: Visualizing the Mechanism & Workflow[1]

Diagram 1: The Disposal Decision Matrix

This workflow ensures no ambiguity exists between solid and liquid waste streams.[1]

DisposalWorkflow Start Waste Generation TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Vials, Sharps, Dry Debris) TypeCheck->Solid Dry Liquid Liquid Waste (Reaction mix, Solvents) TypeCheck->Liquid Wet Spill Spills / Contamination TypeCheck->Spill Accident Incinerate Direct Incineration (Yellow Cytotoxic Bin) Solid->Incinerate Do Not Rinse Inactivate Chemical Inactivation (10% Na-Thiosulfate + NaOH) Liquid->Inactivate Spill->Inactivate Wait Wait 24 Hours (Hydrolysis/Alkylation) Inactivate->Wait FinalWaste Hazardous Chemical Waste (Pickup by EHS) Wait->FinalWaste

Caption: Decision tree separating direct incineration (solids) from chemical inactivation (liquids) to prevent downstream contamination.

Diagram 2: Mechanism of Thiosulfate Inactivation

Understanding why we use thiosulfate builds trust in the protocol.[1]

Mechanism Mustard Nitrogen Mustard (Reactive Precursor) Aziridinium Aziridinium Ion (Toxic Electrophile) Mustard->Aziridinium Spontaneous Cyclization DNA DNA Damage (Apoptosis) Aziridinium->DNA Uncontrolled Alkylation Adduct Thiosulfate Ester (Inactive/Water Soluble) Aziridinium->Adduct Interception by Thiosulfate Thiosulfate Sodium Thiosulfate (Nucleophilic Scavenger) Thiosulfate->Adduct

Caption: The nucleophilic thiosulfate intercepts the reactive aziridinium ion, preventing it from alkylating DNA.[1][4]

References

  • National Institutes of Health (NIH) / PubChem. Compound Summary: Bis(2-chloroethyl)ethylamine (Nitrogen Mustard Class).[1] Retrieved October 2023.[1] [Link][1][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Section 6.C, Management of Specific Classes of Chemicals. [Link]

  • International Agency for Research on Cancer (IARC). Nitrogen Mustards: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.[1][6] Volume 9. [Link]

  • Hatiboglu I, Mihich E, Moore GE, Nichol CA. Use of sodium thiosulfate as a neutralizing agent during regional administration of nitrogen mustard.[1][4][7] Ann Surg. 1962;156(6):994-1001.[1][7] [Link]

Sources

Handling

Personal protective equipment for handling O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

Topic: Personal protective equipment for handling O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate Content Type: Technical Safety & Operational Guide Audience: Researchers, Senior Scientists, and Safety Officers Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate Content Type: Technical Safety & Operational Guide Audience: Researchers, Senior Scientists, and Safety Officers

Executive Summary

This compound is a phosphorodiamidate nitrogen mustard . It is a potent alkylating agent capable of crosslinking DNA strands, leading to cytotoxicity, mutagenicity, and potential carcinogenicity. It shares structural and toxicological properties with cyclophosphamide and ifosfamide metabolites.

IMMEDIATE ACTION REQUIRED: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) – Band 4/5 . Do not handle on an open bench.

Hazard Identification & Mechanism of Action

To safely handle this compound, you must understand why it is dangerous. The "bis(2-chloroethyl)" moiety is a nitrogen mustard group.[1][2][3][4]

  • Mechanism: In aqueous solution or physiological conditions, the chloroethyl groups undergo intramolecular cyclization to form an unstable aziridinium ion . This electrophile attacks the N-7 position of guanine in DNA.[1][5] Because there are two chloroethyl arms, it can crosslink two DNA strands (interstrand crosslink), preventing DNA replication and inducing apoptosis.

  • Toxicity Profile:

    • Vesicant: Causes blistering and severe burns to skin/eyes upon contact.

    • Genotoxic: Direct DNA damage.

    • Delayed Onset: Symptoms of exposure (erythema, respiratory distress) may be delayed by hours.

The Barrier Strategy: Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient. You must employ a "Redundant Barrier" strategy. If one layer fails, the next must capture the contaminant.

A. Hand Protection (Critical)

Nitrogen mustards can permeate standard latex and thin nitrile gloves in minutes.

  • Protocol: Double Gloving is mandatory.

    • Inner Layer: Silver Shield® (Laminate) or thick Nitrile (minimum 4 mil). Reason: Laminates provide the highest permeation resistance to alkylating agents.

    • Outer Layer: Extended-cuff Nitrile (minimum 5 mil). Reason: Provides dexterity and protects the inner glove from physical tears.

    • Technique: Inspect for pinholes. Change outer gloves every 30 minutes or immediately after splash.

B. Respiratory & Eye Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood or Class II Type B2 Biological Safety Cabinet (100% exhaust).

  • Secondary PPE:

    • Eyes: Chemical splash goggles (ventless). Safety glasses are insufficient due to vapor/aerosol risk.

    • Respiratory: If weighing powder outside a hood (strongly discouraged) or during spill cleanup, use a P100/OV (Organic Vapor) respirator or PAPR.

C. Body Protection
  • Gowning: Disposable gown with polyethylene coating (e.g., Tyvek® or Chemotherapy-rated gown). Do not use standard cotton lab coats; they absorb and hold the agent against the skin.

  • Sleeves: If the gown does not have sealed cuffs, use sleeve covers taped to the outer glove.

Visualization: The PPE Hierarchy

PPE_Hierarchy Risk Hazard: Nitrogen Mustard (DNA Alkylation) Engineering Primary Barrier: Chemical Fume Hood (Neg Pressure, 100% Exhaust) Risk->Engineering Containment Body Body Barrier: Tyvek/Chemo Gown (Impervious to liquids) Engineering->Body If Containment Breached Hands Hand Barrier: Double Glove System (Laminate Inner + Nitrile Outer) Body->Hands Direct Contact Point Eyes Eye Barrier: Splash Goggles (Ventless) Body->Eyes Aerosol/Splash

Caption: The "Redundant Barrier" strategy prioritizes engineering controls, followed by specific PPE layers designed to resist permeation of chloroethyl agents.

Operational Protocol: Weighing & Solubilization

The highest risk of exposure occurs during the weighing of the solid powder (inhalation of dust) and initial solubilization (splash risk).

StepActionScientific Rationale
1. Prep Place a plastic-backed absorbent pad ("bench diaper") in the fume hood.Captures drips; allows for rapid disposal of contaminated surface.
2. Weighing Use a balance enclosure or weigh inside the hood. If using a static balance, use an antistatic gun.Minimizes aerosolization of the powder.
3. Solvent Add solvent (e.g., DMSO or Methanol) slowly down the side of the vial.Prevents "puffing" of dry powder into the air.
4. Seal Cap the vial immediately. Parafilm is not a primary seal; use a screw cap with a PTFE liner.PTFE resists chemical attack and prevents vapor leakage.
5. Decon Wipe the exterior of the vial with a 10% bleach wipe before removing from the hood.Assumes the exterior is contaminated until proven otherwise.
Decontamination & Disposal Strategy

Nitrogen mustards must be chemically inactivated before disposal. Simple dilution is not enough.

The "Kill" Solution:

  • Reagent: 10% Sodium Hypochlorite (Bleach) or 5% Sodium Thiosulfate solution.

  • Reaction: Oxidation (Bleach) or Nucleophilic Substitution (Thiosulfate) destroys the chloroethyl functional groups, rendering the molecule unable to alkylate DNA.

Disposal Workflow:

  • Liquids: Collect all reaction waste in a dedicated carboy labeled "Cytotoxic/Alkylating Waste." Do not mix with general organic solvents until inactivated.

  • Solids: All gloves, weigh boats, and pipettes go into a hard-walled yellow chemo-waste bin (or equivalent hazardous waste container), not the general trash.

  • Spills:

    • Cover with absorbent pads.

    • Soak pads with 10% Bleach.

    • Wait 15 minutes (contact time is critical).

    • Double bag and dispose as hazardous waste.

Visualization: Inactivation Pathway

Inactivation Compound Active Compound (Bis-chloroethyl) Reaction Chemical Reaction (Oxidation / Substitution) Compound->Reaction Reagent Inactivation Agent (10% NaOCl or Thiosulfate) Reagent->Reaction Result Inactivated Waste (Non-alkylating) Reaction->Result >15 min Contact Time

Caption: Chemical inactivation workflow. The contact time of 15 minutes is essential to ensure the destruction of the aziridinium ring potential.

References
  • Centers for Disease Control and Prevention (CDC). (2024). Nitrogen Mustard | Chemical Emergencies.[4][6][7] Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]

  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226.
  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate
Reactant of Route 2
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate
© Copyright 2026 BenchChem. All Rights Reserved.